cefpirome sulfate
Description
Cefpirome is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H24N6O9S3 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |
InChI |
InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1 |
InChI Key |
RKTNPKZEPLCLSF-QHBKFCFHSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |
Origin of Product |
United States |
Foundational & Exploratory
Cefpirome Sulfate's Mechanism of Action on Bacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative pathogens.[1] Its efficacy stems from the targeted inhibition of bacterial cell wall synthesis, an essential process for bacterial viability. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent disruption of peptidoglycan synthesis. This document synthesizes available quantitative data, details key experimental methodologies, and presents visual representations of the critical pathways and experimental workflows to support researchers, scientists, and drug development professionals in their understanding and application of this potent antimicrobial agent.
Introduction to this compound and Bacterial Cell Wall Synthesis
Cefpirome is a parenteral fourth-generation cephalosporin distinguished by its zwitterionic structure, which facilitates its penetration through the outer membrane of Gram-negative bacteria.[1] Like other β-lactam antibiotics, its primary mode of action is the disruption of the final stages of peptidoglycan biosynthesis. Peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units cross-linked by short peptide chains, forms the rigid bacterial cell wall that protects the bacterium from osmotic lysis. The enzymes responsible for the crucial cross-linking of these peptide chains are known as penicillin-binding proteins (PBPs).[1]
The Core Mechanism: Inhibition of Penicillin-Binding Proteins (PBPs)
The bactericidal activity of this compound is a direct consequence of its covalent and essentially irreversible binding to the active site of various PBPs.[1] This binding inactivates the transpeptidase function of these enzymes, which is vital for the cross-linking of the peptide side chains of the peptidoglycan strands.[1][2] The inhibition of this process leads to the formation of a defective, weakened cell wall, ultimately resulting in cell lysis and bacterial death.[1]
Cefpirome exhibits a high affinity for multiple PBPs, which contributes to its potent and broad-spectrum activity.[1] Notably, its primary target has been identified as PBP 3 in Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[3] In the case of methicillin-resistant Staphylococcus aureus (MRSA), cefpirome demonstrates a primary affinity for PBPs 1 and 2.
The chemical structure of cefpirome also confers stability against many common plasmid- and chromosomally-mediated β-lactamases, enzymes that can inactivate many other β-lactam antibiotics.[1]
Quantitative Data: Binding Affinity and Inhibitory Concentrations
The efficacy of cefpirome's interaction with PBPs can be quantified through various metrics, including the 50% inhibitory concentration (IC50) and the Minimum Inhibitory Concentration (MIC).
Table 1: Cefpirome IC50 Values for Penicillin-Binding Proteins
| Bacterial Species | Strain | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |
| Escherichia coli | K-12 | PBP 1a | >25 |
| PBP 1b | >25 | ||
| PBP 2 | 4.0 | ||
| PBP 3 | 0.4 | ||
| PBP 4 | >25 | ||
| PBP 5/6 | >25 | ||
| Pseudomonas aeruginosa | SC8329 | PBP 1a | >25 |
| PBP 1b | >25 | ||
| PBP 2 | >25 | ||
| PBP 3 | <0.0025 | ||
| PBP 4 | >25 | ||
| PBP 5 | >25 |
Data sourced from a comparative study of extended-spectrum cephalosporins.[3]
Table 2: Cefpirome Minimum Inhibitory Concentration (MIC) Data for Selected Pathogens
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |
| Enterobacteriaceae | ≤0.5 | ≤0.5 |
| Haemophilus influenzae | ≤0.5 | ≤0.5 |
| Neisseria spp. | ≤0.5 | ≤0.5 |
| Pseudomonas aeruginosa | 8 | 8 |
| Staphylococcus aureus (methicillin-susceptible) | 2 | 2 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 (at 24h), 32 (at 48h) | - |
MIC data compiled from various in vitro studies.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of cefpirome is determined using standardized methods such as broth microdilution or agar dilution.
Broth Microdilution Method:
-
Preparation of Cefpirome Dilutions: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate the microtiter plate with the bacterial suspension and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of cefpirome that completely inhibits visible bacterial growth.
Agar Dilution Method:
-
Plate Preparation: Prepare a series of Mueller-Hinton agar plates containing serial twofold dilutions of this compound.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation and Incubation: Spot-inoculate the agar plates with the bacterial suspension and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of cefpirome that prevents visible growth on the agar surface.
Competitive Penicillin-Binding Protein (PBP) Binding Assay
This assay determines the affinity of cefpirome for specific PBPs by measuring its ability to compete with a labeled penicillin for binding to these proteins.
1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline). c. Lyse the cells using sonication or a French press. d. Isolate the cell membranes, which contain the PBPs, by ultracentrifugation. e. Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Competitive Binding Reaction: a. Incubate a fixed amount of the prepared bacterial membranes with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C) to allow for binding. b. Add a constant, saturating concentration of a labeled penicillin, either radiolabeled ([³H]benzylpenicillin) or fluorescently labeled (e.g., BOCILLIN™ FL Penicillin). This will bind to any PBPs not already occupied by cefpirome. c. Incubate for an additional period to allow the labeled penicillin to bind.
3. Detection and Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples. b. Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. For radiolabeled penicillin: Perform fluorography by exposing the gel to X-ray film. d. For fluorescently labeled penicillin: Visualize the labeled PBPs using a fluorescence gel imager. e. Quantify the band intensities for each PBP at different cefpirome concentrations using densitometry. f. The IC50 value is determined as the concentration of cefpirome that reduces the binding of the labeled penicillin by 50%.
Visualizing the Mechanism of Action
Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental workflows.
Caption: Figure 1: Bacterial Peptidoglycan Synthesis and Inhibition by Cefpirome.
Caption: Figure 2: Experimental Workflow for Competitive PBP Binding Assay.
Conclusion
This compound's potent bactericidal activity is unequivocally linked to its ability to inhibit bacterial cell wall synthesis through the targeted inactivation of penicillin-binding proteins. Its high affinity for multiple PBPs, particularly PBP 3 in Gram-negative bacteria and PBPs 1 and 2 in MRSA, underscores its broad-spectrum efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and leverage the therapeutic potential of cefpirome and to inform the development of novel antimicrobial agents targeting the essential peptidoglycan biosynthesis pathway.
References
chemical structure and properties of cefpirome sulfate
For Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Abstract
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic distinguished by its broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, including strains resistant to earlier-generation cephalosporins. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and pharmacokinetic and pharmacodynamic profiles of this compound. In addition, it offers detailed experimental protocols for its analysis and evaluation, intended to serve as a valuable resource for professionals engaged in antimicrobial research and drug development.
Chemical Structure and Properties
Cefpirome is a semi-synthetic cephalosporin characterized by a 3'-pyridinium moiety, which enhances its stability against many β-lactamases and facilitates its penetration across the outer membrane of Gram-negative bacteria. It is commercially available as a sulfate salt.
The chemical structure of this compound is presented below:
(Image of the chemical structure of this compound should be included here if possible, but as a text-based AI, I will proceed with a detailed description)
IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | References |
| Molecular Formula | C22H22N6O5S2·H2SO4 | [2][3] |
| Molecular Weight | 612.66 g/mol | [2][3][4] |
| CAS Number | 98753-19-6 | [2][5] |
| Appearance | White to pale yellowish-white crystalline powder | [6] |
| Melting Point | 198-202 °C (with decomposition) | [5] |
| Solubility | Soluble in water and DMSO | [5][7] |
| pKa | ~1.62, 3.11, 11.15 | [8] |
| Optical Rotation | [α]D20 = -27° to -33° | [6] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] This process is initiated by its binding to and inactivation of penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[9] PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. The inactivation of these proteins disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[9] Cefpirome has a high affinity for multiple PBPs, which contributes to its potent antibacterial activity.[6]
Caption: Mechanism of action of this compound.
Antibacterial Spectrum
Cefpirome is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria. It is notably stable against many chromosomally and plasmid-mediated β-lactamases.
In Vitro Activity
The following table summarizes the in vitro activity of cefpirome against various clinically relevant bacterial isolates, presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, and MIC₉₀ values.
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | References |
| Gram-Positive Aerobes | ||||
| Staphylococcus aureus (methicillin-susceptible) | 0.5 - 4 | 1 | 2 | [10] |
| Streptococcus pneumoniae | ≤0.06 - 2 | 0.12 | 0.5 | |
| Enterococcus faecalis | 2 - 128 | 16 | 64 | [5] |
| Gram-Negative Aerobes | ||||
| Escherichia coli | ≤0.03 - 8 | 0.12 | 0.5 | [10] |
| Klebsiella pneumoniae | 0.032 - 0.125 | 0.06 | 0.125 | [9] |
| Enterobacter cloacae | ≤0.06 - 16 | 0.25 | 4 | |
| Pseudomonas aeruginosa | 0.25 - 64 | 4 | 16 | [10] |
| Haemophilus influenzae | ≤0.03 - 0.25 | 0.06 | 0.12 | [10] |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Profile
The pharmacokinetic parameters of cefpirome have been well-characterized and are summarized below.
| Parameter | Value | References |
| Bioavailability (IM) | >90% | [4] |
| Protein Binding | ~10% | [4] |
| Volume of Distribution (Vd) | 17.7 - 21.3 L | [3][5] |
| Elimination Half-life (t½) | 1.7 - 2.3 hours | [3][7] |
| Excretion | Primarily renal (approx. 80% as unchanged drug) | [4] |
Pharmacodynamic Properties
The key pharmacodynamic parameter for β-lactam antibiotics, including cefpirome, is the time that the free drug concentration remains above the Minimum Inhibitory Concentration (T>MIC) for the infecting pathogen. A T>MIC of 40-50% of the dosing interval is generally considered necessary for bactericidal activity. For a 2g dose of cefpirome administered every 12 hours in patients with normal renal function, drug concentrations remain above an MIC of ≤2 µg/mL for the entire dosing interval.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and evaluation of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
Caption: Experimental workflow for HPLC analysis of this compound.
Objective: To determine the purity of this compound and to quantify the parent drug and its degradation products in stability studies.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (e.g., 12 mM, pH adjusted)
-
This compound reference standard
-
High-purity water
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 10:90 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 270 nm.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 10 µL.[3]
Procedure:
-
Standard Solution Preparation: Accurately weigh a quantity of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the this compound sample, dissolve it in the mobile phase, and dilute to a suitable concentration within the linear range of the assay.
-
Forced Degradation Studies (for stability-indicating method):
-
Acid Hydrolysis: Treat the drug substance with a dilute acid (e.g., 0.1 M HCl) at room temperature.
-
Base Hydrolysis: Treat the drug substance with a dilute base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).
-
Photodegradation: Expose the drug substance solution to UV light.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the purity of this compound or the extent of degradation by comparing the peak areas of the analyte in the sample chromatograms to those in the standard chromatograms.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for MIC determination by broth microdilution.
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
This compound
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial isolates to be tested
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform two-fold serial dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate containing the cefpirome dilutions with the prepared bacterial inoculum.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Conclusion
This compound remains a significant fourth-generation cephalosporin with a potent and broad spectrum of antibacterial activity. Its chemical structure confers stability against many β-lactamases, making it a valuable therapeutic option for a variety of infections. This technical guide has provided a comprehensive overview of its chemical and pharmacological properties, along with detailed experimental protocols to aid researchers and drug development professionals in their work with this important antibiotic.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Cefpirome clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antibiotic activities of cefpirome against fresh clinical isolates resistant to multiple drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics and Pharmacodynamics of Cefpirome in Subcutaneous Adipose Tissue of Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of cefpirome in subcutaneous adipose tissue of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ptfarm.pl [ptfarm.pl]
Synthesis and Purification of Cefpirome Sulfate: A Laboratory Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of cefpirome sulfate for laboratory use. It is designed to equip researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and visual representations of the key processes involved in obtaining high-purity this compound.
Introduction
Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] For research and development purposes, a reliable laboratory-scale synthesis and purification protocol is essential to ensure a consistent and high-purity supply of the active pharmaceutical ingredient. This document outlines two primary synthetic routes starting from readily available precursors: 7-aminocephalosporanic acid (7-ACA) and cefotaxime. Additionally, it details the purification and characterization methods necessary to obtain this compound suitable for laboratory and preclinical studies.
Synthesis of this compound
Two common synthetic pathways for the laboratory preparation of this compound are presented below. Both methods involve the formation of the cefpirome nucleus followed by salt formation with sulfuric acid.
Synthesis from 7-Aminocephalosporanic Acid (7-ACA)
This route involves the protection of the amino and carboxyl groups of 7-ACA, followed by the introduction of the 2,3-cyclopentenopyridine side chain at the C-3 position to form the intermediate 7-amino-3-[(2,3-cyclopentenopyridine)-1-methyl]cephalosporanic acid (7-ACP). Subsequent acylation of the C-7 amino group and final salt formation yields this compound.[2]
Diagram of the Synthesis Pathway from 7-ACA:
Caption: Synthesis of this compound from 7-ACA.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound starting from 7-ACA is provided in the following tables.
Table 1: Synthesis of 7-ACP from 7-ACA [2]
| Step | Procedure | Reagents and Solvents | Reaction Conditions |
| 1. Protection | In a three-necked flask, suspend 7-ACA (0.05 mol) in dichloromethane (100 ml). | 7-ACA, Dichloromethane | - |
| 2. Silylation | Add hexamethyldisilazane (0.12 mol) dropwise to the suspension with stirring. | Hexamethyldisilazane | 15°C, 50 min |
| 3. Quaternary Salt Reaction | Add a solution of the pre-formed quaternary ammonium salt of 2,3-cyclopentenopyridine and trimethylsilyl iodide to the reaction mixture. | Quaternary ammonium salt | 5°C, 1.5 h |
| 4. Deprotection & Precipitation | Slowly add the reaction mixture to a cooled (0°C) solution of concentrated hydrochloric acid (56 ml) in DMF (100 ml). After 30 min, add water (50 ml), stir for 20 min, and then add acetone (500 ml) to precipitate the product. | Concentrated HCl, DMF, Water, Acetone | 0°C to room temperature |
| 5. Isolation | Filter the precipitate, wash with an aqueous acetone solution and then with acetone. Dry under vacuum. | Aqueous Acetone, Acetone | 40°C |
Table 2: Synthesis of this compound from 7-ACP [3]
| Step | Procedure | Reagents and Solvents | Reaction Conditions |
| 1. Acylation | In a reaction vessel, mix 7-ACP and AE active ester in a mixture of DMF and water. | 7-ACP, AE Active Ester, DMF, Water | -10°C to 10°C |
| 2. pH Adjustment | Adjust the pH of the solution to between 6.0 and 9.5 to facilitate the acylation reaction. | - | - |
| 3. Salt Formation | To the resulting cefpirome solution, add sulfuric acid. | Sulfuric Acid (1 mol/L to 10 mol/L) | Room temperature |
| 4. Crystallization | Add acetone to the solution to induce crystallization of this compound. | Acetone | Stir for 4 hours, then cool to <10°C |
| 5. Isolation | Filter the crystals, wash with acetone, and dry under vacuum. | Acetone | 45°C |
Quantitative Data:
| Stage | Product | Yield | Purity | Reference |
| Synthesis from 7-ACA | 7-ACP | 79.40% | 90.16% | [2] |
| Acylation and Salt Formation | This compound | 84% | >99% | [3] |
Synthesis from Cefotaxime
An alternative route utilizes the commercially available cephalosporin, cefotaxime, as the starting material. This method involves a substitution reaction to introduce the 2,3-cyclopentenopyridine moiety, followed by salt formation.[4]
Diagram of the Synthesis Pathway from Cefotaxime:
Caption: Synthesis of this compound from Cefotaxime.
Experimental Protocol:
Table 3: Synthesis of this compound from Cefotaxime [4]
| Step | Procedure | Reagents and Solvents | Reaction Conditions |
| 1. Substitution | Dissolve cefotaxime in a mixed solvent of an organic solvent (e.g., acetone, acetonitrile, or dioxane) and water. Add an alkali (e.g., sodium bicarbonate, sodium carbonate, or triethylamine) and a catalyst (e.g., NaI, KI). | Cefotaxime, Organic Solvent, Water, Alkali, Catalyst | -10°C to 45°C, 1-6 h |
| 2. Reaction | Add 2,3-cyclopentenopyridine to the mixture and stir. | 2,3-cyclopentenopyridine | - |
| 3. Decolorization | After the reaction is complete, decolorize the solution with activated carbon. | Activated Carbon | - |
| 4. Salt Formation | To the filtered cefpirome solution, add a 6 mol/L sulfuric acid solution (38 mL). | 6 mol/L Sulfuric Acid | Stir for 1 h |
| 5. Crystallization | Add acetone (2540 mL) dropwise over 2 hours to induce crystallization. Stir for 4 hours at room temperature, then cool to below 10°C. | Acetone | - |
| 6. Isolation | Filter the crystals, wash with acetone (100 mL), and dry under vacuum. | Acetone | 40°C |
Quantitative Data:
| Stage | Product | Yield | Reference |
| Synthesis from Cefotaxime | This compound | 65% | [4] |
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The primary method for purification on a laboratory scale is recrystallization.
Diagram of the Purification Workflow:
Caption: General workflow for the purification of this compound.
Experimental Protocol:
Table 4: Recrystallization of this compound
| Step | Procedure | Solvents | Conditions |
| 1. Dissolution | Dissolve the crude this compound in a minimal amount of a suitable solvent, such as water or a mixed aqueous-organic solvent system, with gentle heating if necessary. | Water, Aqueous-organic mixtures | - |
| 2. Crystallization | Cool the solution slowly to room temperature, and then further cool in an ice bath to induce crystallization. Alternatively, an antisolvent such as acetone can be added to the aqueous solution to precipitate the product.[3][4] | Acetone (as antisolvent) | Gradual cooling |
| 3. Isolation | Collect the crystals by filtration. | - | - |
| 4. Washing | Wash the collected crystals with a cold solvent, typically the antisolvent used for precipitation (e.g., acetone), to remove residual impurities.[4] | Cold Acetone | - |
| 5. Drying | Dry the purified crystals under vacuum. | - | 40-45°C |
Characterization and Purity Analysis
The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.
Table 5: Analytical Methods for this compound Characterization
| Technique | Purpose | Typical Conditions |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[5] Mobile Phase: Isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate).[5] A common mobile phase is a 50:50 (v/v) mixture of methanol and water.[6] Flow Rate: 1.0 mL/min.[5][6] Detection: UV at 270 nm.[5][6] |
| Melting Point | Determination of physical properties and preliminary purity assessment. | Determined using a standard melting point apparatus.[5] |
| Mass Spectrometry (MS) | Confirmation of molecular weight and structural elucidation of impurities. | Electrospray ionization (ESI) is a common technique.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the synthesized compound. | ¹H NMR and ¹³C NMR spectra are typically recorded. |
A typical HPLC method for the analysis of this compound would show a retention time of approximately 2.733 minutes under isocratic conditions with a methanol:water (50:50 v/v) mobile phase.[6] The method should be validated for linearity, accuracy, and precision.[6][8] The purity of the final product should typically exceed 99%.[9]
Conclusion
This guide provides a detailed framework for the synthesis and purification of this compound on a laboratory scale. By following the outlined experimental protocols and employing the described analytical techniques, researchers can obtain high-purity this compound for their studies. The provided diagrams and data tables offer a clear and concise reference for these procedures. It is imperative that all laboratory work is conducted with appropriate safety precautions and in accordance with institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101747349A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. CN100500671C - Synthesis method of antibiotic this compound - Google Patents [patents.google.com]
- 4. CN102584856A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and characterization of impurities and isomers in this compound by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime-type cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Cefpirome Sulfate: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpirome sulfate, a fourth-generation cephalosporin, exhibits a broad spectrum of antibacterial activity encompassing a wide range of Gram-positive pathogens. This technical guide provides a comprehensive overview of the in vitro efficacy of cefpirome against clinically significant Gram-positive bacteria, including Staphylococcus aureus, coagulase-negative staphylococci, Streptococcus pneumoniae, and Enterococcus faecalis. Detailed minimum inhibitory concentration (MIC) data are presented in a structured format to facilitate comparative analysis. This document also outlines the standardized experimental protocols for susceptibility testing and visualizes the mechanism of action and experimental workflows using the DOT language for Graphviz.
Introduction
Cefpirome is a parenteral β-lactam antibiotic characterized by a zwitterionic structure, which facilitates its penetration across the outer membrane of bacteria and confers stability against many β-lactamases. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death. This guide focuses on the quantitative assessment of cefpirome's activity against Gram-positive bacteria, providing essential data and methodologies for research and development professionals.
Antibacterial Spectrum: Quantitative Data
The in vitro activity of cefpirome against a variety of Gram-positive bacteria is summarized in the tables below. The data, compiled from multiple studies, are presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
Table 1: In Vitro Activity of Cefpirome Against Staphylococcus Species
| Organism | No. of Isolates | Cefpirome MIC₅₀ (mg/L) | Cefpirome MIC₉₀ (mg/L) | Reference |
| Staphylococcus aureus (Methicillin-Susceptible) | 268 | 0.25 | 1.0 | |
| Staphylococcus aureus (Methicillin-Resistant) | - | 8.0 | 32 | |
| Coagulase-Negative Staphylococci | 166 | - | - |
Note: Specific MIC₅₀ and MIC₉₀ values for coagulase-negative staphylococci were not consistently reported in the reviewed literature; however, one study noted 91.6% susceptibility of 166 isolates.
Table 2: In Vitro Activity of Cefpirome Against Streptococcus Species
| Organism | No. of Isolates | Cefpirome MIC₅₀ (mg/L) | Cefpirome MIC₉₀ (mg/L) | Reference |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 698 (including intermediate and resistant) | - | 0.5 | |
| Streptococcus pneumoniae (Penicillin-Resistant) | 84 | - | - | |
| Streptococcus faecalis (Enterococcus faecalis) | - | 2.0 | 32 |
Note: Cefpirome has been shown to be twice as potent as cefotaxime and ceftriaxone against penicillin-resistant strains of S. pneumoniae. For Enterococcus faecalis, cefpirome is more active than cephalothin but less so than ampicillin, piperacillin, rifampicin, and vancomycin.
Mechanism of Action
Cefpirome exerts its bactericidal effect by targeting and inhibiting the activity of penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis in the bacterial cell wall. By binding to these proteins, cefpirome disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis. The high affinity of cefpirome for multiple PBPs contributes to its potent activity.
Mechanism of Cefpirome Action
Experimental Protocols
The following are detailed methodologies for key experiments cited in the determination of cefpirome's antibacterial spectrum.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
4.1.1. Materials
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual reading aid
4.1.2. Procedure
-
Preparation of Cefpirome Stock Solution: A stock solution of cefpirome is prepared in a suitable solvent and then diluted in CAMHB to twice the highest concentration to be tested.
-
Preparation of Microtiter Plates: 50 µL of sterile CAMHB is dispensed into each well of a 96-well microtiter plate.
-
Serial Dilution: 50 µL of the cefpirome working stock solution is added to the first well of each row. A two-fold serial dilution is then performed by transferring 50 µL from the first well to the second, and so on, down the row. The final 50 µL from the last well is discarded. This creates a gradient of cefpirome concentrations.
-
Inoculum Preparation: Several colonies of the test bacterium from a fresh (18-24 hour) agar plate are suspended in sterile saline. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: 50 µL of the standardized bacterial suspension is added to each well of the microtiter plate, bringing the total volume in each well to 100 µL.
-
Controls: A growth control well (containing CAMHB and inoculum but no cefpirome) and a sterility control well (containing CAMHB only) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of cefpirome that completely inhibits visible growth of the organism.
Broth Microdilution Workflow
Disk Diffusion Method (Kirby-Bauer Test)
This protocol is a standardized method for determining the susceptibility of bacteria to cefpirome.
4.2.1. Materials
-
Cefpirome-impregnated disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps or disk dispenser
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
4.2.2. Procedure
-
Inoculum Preparation: A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
Plate Inoculation: Within 15 minutes of standardization, a sterile cotton swab is dipped into the inoculum suspension. Excess fluid is removed by pressing the swab against the inside of the tube. The MHA plate is then evenly streaked in three directions to ensure confluent growth.
-
Disk Application: Cefpirome (30 µg) disks are applied to the surface of the inoculated MHA plate using sterile forceps or a disk dispenser. The disks should be pressed gently to ensure complete contact with the agar.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The zone diameter is then interpreted as susceptible, intermediate, or resistant according to CLSI guidelines.
Conclusion
This compound demonstrates potent in vitro activity against a broad range of clinically relevant Gram-positive bacteria, including methicillin-susceptible Staphylococcus aureus and various streptococcal species. While its activity against methicillin-resistant staphylococci and enterococci is more limited, it may still hold clinical utility in certain contexts, potentially in combination with other agents. The standardized methodologies for susceptibility testing outlined in this guide are essential for the accurate evaluation of cefpirome's efficacy and for ongoing surveillance of resistance patterns. This technical guide provides a foundational resource for researchers and drug development professionals engaged in the study of this important fourth-generation cephalosporin.
Cefpirome Sulfate: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-negative Bacteria
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpirome is a fourth-generation cephalosporin distinguished by its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria. This technical guide offers a detailed examination of the in vitro antibacterial spectrum of cefpirome sulfate specifically against clinically significant Gram-negative pathogens. It includes a comprehensive summary of Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and relevant experimental workflows. This document is intended to be a valuable resource for professionals engaged in antimicrobial research and drug development.
Introduction
This compound is a parenteral fourth-generation cephalosporin antibiotic. Its bactericidal action, like other cephalosporins, stems from the inhibition of bacterial cell wall synthesis. A key feature of cefpirome is its zwitterionic structure, which facilitates its penetration through the outer membrane of Gram-negative bacteria and enhances its stability against many plasmid- and chromosomally-mediated beta-lactamases. This guide focuses on the quantitative assessment of cefpirome's efficacy against a variety of Gram-negative bacteria, presenting key data for comparative analysis and further research.
Antibacterial Spectrum: Quantitative Data
The in vitro activity of cefpirome against a range of Gram-negative bacteria is summarized in the table below. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from various studies. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
| Gram-Negative Bacteria | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Escherichia coli | ≤1 | ≤1 | - |
| Klebsiella spp. | ≤1 | ≤1 | - |
| Enterobacter spp. | ≤1 | >16 | - |
| Proteus spp. (indole-positive) | ≤1 | ≤1 | - |
| Salmonella spp. | ≤0.5 | ≤0.5 | - |
| Aeromonas spp. | ≤1 | ≤1 | - |
| Haemophilus influenzae | ≤0.25 | ≤0.25 | - |
| Neisseria gonorrhoeae | ≤0.5 | ≤0.5 | - |
| Campylobacter spp. | ≤2 | ≤2 | - |
| Pseudomonas aeruginosa | 4 | 13-64 | - |
Note: Data compiled from multiple sources.[1][2][3] The activity of cefpirome can vary based on the specific strains and the presence of resistance mechanisms.
Mechanism of Action
Cefpirome exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[4] The inhibition of these enzymes disrupts the cross-linking of peptidoglycan chains, a critical component of the cell wall.[4] This disruption leads to a weakening of the cell wall and subsequent cell lysis.[4] Cefpirome has a high affinity for multiple PBPs, which contributes to its potent activity.[4]
References
- 1. The antimicrobial activity and beta-lactamase stability of cefpirome, a new fourth-generation cephalosporin in comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro comparison of cefpirome and four other beta-lactam antibiotics alone and in combination with tobramycin against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro antibacterial activity of a new cephalosporin: cefpirome (HR 810). Comparison with ceftriaxone, cefotaxime, latamoxef and ceftazidime] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Cefpirome Sulfate: An In-depth Technical Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpirome sulfate, a fourth-generation cephalosporin, possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to earlier-generation cephalosporins.[1][2] Its enhanced stability against β-lactamases and efficient penetration into bacterial cells contribute to its potent bactericidal action.[2][3] This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound, detailing its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and summarizing key experimental methodologies. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in antimicrobial drug development and infectious disease research.
Mechanism of Action
Cefpirome is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[4] Its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis.[2][4] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[2]
The mechanism of action involves the following key steps:
-
Penetration of the Bacterial Cell Wall: Cefpirome's zwitterionic structure facilitates its penetration through the porin channels of the outer membrane of Gram-negative bacteria.[3]
-
Binding to Penicillin-Binding Proteins (PBPs): Cefpirome has a high affinity for multiple PBPs, which are responsible for the cross-linking of peptidoglycan chains.[2]
-
Inhibition of Transpeptidation: By binding to PBPs, cefpirome inhibits the transpeptidation reaction, preventing the formation of a stable peptidoglycan matrix.[3]
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4]
In Vitro Efficacy
The in vitro activity of cefpirome has been extensively evaluated against a wide range of clinically significant pathogens. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the in vitro potency of an antibiotic.
Antimicrobial Spectrum
Cefpirome demonstrates potent activity against a broad spectrum of bacteria.
Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Escherichia coli | 247 | ≤0.016 | ≤0.063 | - |
| Klebsiella pneumoniae | 247 | ≤0.125 | ≤2.0 | - |
| Enterobacter cloacae | 247 | ≤0.125 | ≤1.0 | - |
| Serratia marcescens | 247 | ≤0.063 | ≤1.0 | - |
| Pseudomonas aeruginosa | 247 | ≤8 | ≤16 | - |
| Haemophilus ducreyi | - | - | 0.5 | - |
| Neisseria gonorrhoeae | - | - | 1.0 | - |
Data compiled from a study on hospitalized patients in Buenos Aires.[5]
Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 247 | ≤0.25 | ≤1.0 | - |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 247 | 1.0 | 32 | - |
| Streptococcus faecalis (Enterococcus faecalis) | 247 | 2.0 | 32 | - |
| Gardnerella vaginalis | - | - | 1.0 | - |
Data compiled from a study on hospitalized patients in Buenos Aires and a study on sexually transmitted diseases.[5][6] Cefpirome is generally inactive against methicillin-resistant S. aureus (MRSA) and enterococci.[7]
Experimental Protocols for In Vitro Susceptibility Testing
Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are crucial for accurate and reproducible susceptibility testing.[8]
This method determines the MIC of an antimicrobial agent in a liquid medium.[8]
Protocol:
-
Preparation of Cefpirome Dilutions: Prepare serial twofold dilutions of cefpirome in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[8]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]
-
Inoculation: Inoculate the microtiter plate with the bacterial suspension.[3]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[8]
-
MIC Determination: The MIC is the lowest concentration of cefpirome that completely inhibits visible bacterial growth.[3]
This method provides a qualitative assessment of susceptibility.[8]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.[8]
-
Plate Inoculation: Evenly streak the inoculum onto the surface of a Mueller-Hinton agar plate.[9]
-
Disk Application: Aseptically apply a 30 µg cefpirome disk to the agar surface.[8][10]
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours.[8]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk.[8] The interpretation of susceptible, intermediate, or resistant is based on CLSI-defined zone diameter breakpoints.[10]
In Vivo Efficacy
Animal models of infection are essential for evaluating the efficacy of antimicrobial agents in a physiological setting.[11]
Pneumonia Model
Animal Model: Male NMRI mice (20-22g).[1] Infection: Intranasal instillation of Klebsiella pneumoniae DT-S.[1][12] Treatment: Cefpirome administered subcutaneously at various doses post-infection.[12] Efficacy Endpoints:
-
ED₅₀ (50% Effective Dose): The dose required to protect 50% of infected animals from death.[12]
-
Bacterial Load Reduction: Measurement of viable bacterial counts (CFU) in the lungs.[1][12]
Key Findings:
-
Cefpirome demonstrated a more potent bactericidal effect in the lungs of pneumonic mice compared to other cephalosporins like ceftazidime and cefotaxime.[12]
-
At a dose of 50 mg/kg, cefpirome led to a significant reduction in lung bacterial counts with no observed regrowth of the pathogen.[12]
-
The ED₅₀ values for cefpirome were two to ten times lower than those of ceftazidime and cefotaxime, indicating higher potency.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. [Activity of cefpirome against bacteria isolated from hospitalized patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity in vitro of cefpirome against clinical isolates causing sexually transmitted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefpirome: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. asm.org [asm.org]
- 10. Cefpirome (HR810) disk diffusion susceptibility tests: confirmation of interpretive criteria using cefotaxime and cefoperazone-resistant strains and effects of blood supplemented media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models as predictors of outcome of therapy with broad spectrum cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative effects of cefpirome (HR 810) and other cephalosporins on experimentally induced pneumonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefpirome Sulfate
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of cefpirome sulfate, a fourth-generation cephalosporin antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characteristic of cephalosporin antibiotics, demonstrating predictable absorption, distribution, metabolism, and excretion.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is administered parenterally, either through intravenous (IV) or intramuscular (IM) injection, as it is not well absorbed after oral administration.[1] The bioavailability following an IM injection is over 90%.[1]
-
Distribution: The drug is widely distributed throughout body tissues and fluids, including the prostate gland, lungs, blister fluid, and peritoneal fluid.[1] Cefpirome has a low plasma protein binding of approximately 10% and a volume of distribution that is similar to the extracellular fluid volume.[1][2]
-
Metabolism: There have been no active metabolites of cefpirome identified.[1]
-
Excretion: Cefpirome is primarily eliminated from the body unchanged through the kidneys, with about 80% of an intravenous dose being excreted in the urine.[1][3] The elimination is mainly via glomerular filtration.[1][4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in various patient populations.
Table 1: Pharmacokinetic Parameters of this compound in Different Adult Populations
| Parameter | Healthy Adults | Elderly | Critically Ill (Sepsis) | Patients with Renal Impairment (CrCl <20 ml/min) | Hemodialysis (interdialytic) |
| Elimination Half-life (t½) | ~2 hours[1][2] | 3.1 - 4.4 hours[2] | Prolonged[2] | Up to 14.5 hours[2] | 9.35 hours[2] |
| Plasma Protein Binding | ~10%[1][2] | - | - | - | - |
| Volume of Distribution (Vd) | Approximates extracellular fluid volume[1][2] | - | Increased[2] | - | - |
| Clearance | Primarily renal[1][2] | Decreased due to age-related decline in renal function[2] | - | Significantly reduced[2] | Removed by hemodialysis[2] |
Table 2: Pharmacokinetic Parameters of this compound in a Pediatric Population
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 1.18 - 1.93 hours | [2][5] |
| Total Body Clearance | 2.15 ± 0.70 ml/min/kg | [6] |
| Apparent Volume of Distribution | 0.32 ± 0.32 liter/kg | [6] |
Experimental Protocol: Pharmacokinetic Study
A generalized methodology for conducting a pharmacokinetic study of this compound is outlined below.
-
Subject Selection: Enroll healthy volunteers or patients from the target population. Obtain informed consent. Conduct a baseline assessment of renal function (e.g., creatinine clearance).[2]
-
Drug Administration: Administer a single dose of this compound (e.g., 1g or 2g) via intravenous infusion over 30 minutes.[2]
-
Sample Collection:
-
Collect blood samples in appropriate anticoagulant tubes at predefined time points to characterize the plasma concentration-time profile.
-
A typical schedule for an IV infusion study includes a pre-dose sample, and multiple post-infusion samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours).[2]
-
-
Sample Processing and Analysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including elimination half-life, volume of distribution, clearance, and area under the concentration-time curve (AUC).
-
Pharmacodynamics of this compound
The pharmacodynamics of this compound describes the relationship between drug concentrations and its antibacterial effect.
Mechanism of Action
This compound is a bactericidal agent that inhibits the synthesis of the bacterial cell wall.[3] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final step of peptidoglycan synthesis.[3][9] This inhibition leads to a weakened cell wall and subsequent cell lysis.[3] Cefpirome exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria and is stable against many β-lactamases.[3][10]
Mechanism of action of this compound.
Key Pharmacodynamic Indices
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11] A compound is considered bactericidal if the MBC/MIC ratio is ≤4.[12]
-
Time-Dependent Killing: For β-lactam antibiotics like cefpirome, the most critical pharmacodynamic parameter is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).[1][13]
-
Post-Antibiotic Effect (PAE): The persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[14][15]
Quantitative Pharmacodynamic Data
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Various Pathogens
| Pathogen | MIC Range (mg/L) | Reference |
| Staphylococcus aureus | ≤4 | [16][17] |
| Streptococcus pneumoniae | ≤4 | [5][17] |
| Escherichia coli | ≤4 | [5][17] |
| Klebsiella pneumoniae | ≤4 | [5][17] |
| Pseudomonas aeruginosa | ≤16 | [16][17] |
| Enterobacter spp. | ≤4 | [17] |
Note: Tentative breakpoints suggest sensitivity at ≤4 mg/L and resistance at >16 mg/L for a dosage of 2.0 g twice daily.[17]
Experimental Protocols: Pharmacodynamic Studies
-
Bacterial Suspension Preparation: Prepare a standardized inoculum of the test organism according to CLSI guidelines.[18]
-
Drug Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.[18]
-
Inoculation and Incubation: Inoculate each well with the bacterial suspension. Incubate the plate at 35-37°C for 16-20 hours.[18]
-
MIC Determination: The MIC is the lowest concentration of cefpirome that shows no visible growth.[11]
-
MBC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in ≥99.9% killing of the initial inoculum.[11][12]
-
Experimental Setup: Inoculate flasks containing broth with a standardized bacterial suspension. Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).[19]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.[19]
-
Viable Counts: Perform serial dilutions of the samples and plate them on agar to determine the number of colony-forming units (CFU)/mL.[18]
-
Data Analysis: Plot the log10 CFU/mL versus time to generate time-kill curves.[18]
PK/PD integration workflow for this compound.
-
Exposure: Expose a bacterial culture to a supraphysiological concentration of cefpirome for a short period (e.g., 1-2 hours).
-
Removal of Antibiotic: Remove the antibiotic by dilution or centrifugation.
-
Monitoring Regrowth: Monitor the growth of the treated culture and a control culture (not exposed to the antibiotic) over time by performing viable counts.
-
PAE Calculation: The PAE is calculated as the difference in time it takes for the treated and control cultures to increase by 1 log10 CFU/mL.
Conclusion
This compound is a potent, broad-spectrum, fourth-generation cephalosporin. Its pharmacokinetic profile is characterized by parenteral administration, wide tissue distribution, low protein binding, and primary elimination of the unchanged drug through the kidneys. The pharmacodynamics are defined by its time-dependent bactericidal activity, with the %fT > MIC being the most crucial parameter for predicting clinical efficacy. A thorough understanding of these pharmacokinetic and pharmacodynamic properties is essential for optimizing dosing regimens to maximize therapeutic success while minimizing the risk of resistance development.
Workflow for pharmacodynamic experiments.
References
- 1. Cefpirome clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. [Pharmacokinetical and clinical study of cefpirome in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of cefpirome in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Cefpirome in Subcutaneous Adipose Tissue of Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. goldbio.com [goldbio.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. researchgate.net [researchgate.net]
- 13. Dose Optimization of Cefpirome Based on Population Pharmacokinetics and Target Attainment during Extracorporeal Membrane Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Post-exposure effects of cefepime and cefpirome on isogenic Escherichia coli hosts producing SHV-extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Post-antibiotic effects in experimental infection models: relationship to in-vitro phenomena and to treatment of infections in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and pharmacodynamics of cefpirome in subcutaneous adipose tissue of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of clinical response to cefpirome treatment and minimum inhibitory concentration of causative isolates. Microbiological and Clinical Study Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. actascientific.com [actascientific.com]
- 19. page-meeting.org [page-meeting.org]
Cefpirome Sulfate: An In-depth Technical Guide on its Stability Against Beta-Lactamases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome sulfate, a fourth-generation cephalosporin, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. A key attribute contributing to its clinical efficacy is its notable stability against a wide array of beta-lactamase enzymes, which are a primary mechanism of bacterial resistance to beta-lactam antibiotics. This technical guide provides a comprehensive overview of the stability of this compound against various beta-lactamases, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental workflows.
Core Stability Profile of this compound
Cefpirome's molecular structure, characterized by a stable oximino group and a pyridinium moiety at the C-3' position, confers significant resistance to hydrolysis by many clinically important beta-lactamases. This stability allows cefpirome to maintain its antibacterial activity against pathogens that are resistant to earlier-generation cephalosporins.
General Stability Overview
Cefpirome has demonstrated high stability against a variety of plasmid-mediated and chromosomally-mediated beta-lactamases. Its stability is often reported to be comparable to that of ceftazidime.[1] Specifically, cefpirome is not significantly hydrolyzed by most plasmid-mediated beta-lactamases such as TEM, SHV, PSE, and OXA, nor by chromosomal enzymes like P99 and K1.[2] Furthermore, it has been observed to be more resistant to the Enterobacter cloacae P99 enzyme and the Klebsiella K1 beta-lactamase than cefotaxime.[3] The hydrolysis rates of cefpirome by AmpC beta-lactamases are also very low.[4]
Quantitative Analysis of Cefpirome's Beta-Lactamase Stability
The stability of a beta-lactam antibiotic against a specific beta-lactamase can be quantified by determining the kinetic parameters of the hydrolysis reaction, primarily the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). A higher Km value indicates a lower affinity of the enzyme for the antibiotic, while a lower kcat value signifies a slower rate of hydrolysis. The overall efficiency of the enzyme in hydrolyzing the antibiotic is represented by the catalytic efficiency (kcat/Km), with lower values indicating greater stability of the antibiotic.
While extensive quantitative data for cefpirome across a wide range of beta-lactamases is limited in publicly available literature, a comparative study against cefotaxime provides valuable insight into its stability against a novel AmpC beta-lactamase from an Escherichia coli clinical isolate.
| Antibiotic | Beta-Lactamase | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Cefpirome | Novel AmpC (E. coli) | 28 ± 3 | 1.2 ± 0.1 | 0.043 |
| Cefotaxime | Novel AmpC (E. coli) | 21 ± 2 | 2.8 ± 0.2 | 0.133 |
This data indicates that while the AmpC enzyme has a slightly higher affinity for cefotaxime (lower Km), it hydrolyzes cefotaxime more than twice as fast as cefpirome (higher kcat). Consequently, the overall catalytic efficiency of this AmpC beta-lactamase is more than three times greater against cefotaxime compared to cefpirome, highlighting the enhanced stability of cefpirome.
Experimental Protocols for Assessing Beta-Lactamase Stability
The determination of beta-lactamase stability is a critical step in the evaluation of new and existing beta-lactam antibiotics. The following outlines a general experimental workflow for assessing the stability of this compound against a purified beta-lactamase enzyme using a spectrophotometric assay.
I. Preparation of Reagents
-
Phosphate Buffer: Prepare a 50 mM phosphate buffer (pH 7.0). This buffer is commonly used for beta-lactamase activity assays.
-
This compound Stock Solution: Prepare a stock solution of this compound in the phosphate buffer. The concentration should be accurately determined and can be further diluted to achieve the desired substrate concentrations for the assay.
-
Beta-Lactamase Solution: Prepare a solution of the purified beta-lactamase enzyme in the phosphate buffer. The enzyme concentration should be optimized to ensure a measurable rate of hydrolysis.
II. Spectrophotometric Assay
The hydrolysis of the beta-lactam ring of cefpirome can be monitored by measuring the change in absorbance in the ultraviolet (UV) region using a spectrophotometer.
-
Wavelength Determination: Determine the optimal wavelength for monitoring the hydrolysis of cefpirome. This is typically done by scanning the UV spectrum of intact and fully hydrolyzed cefpirome (e.g., after incubation with a high concentration of beta-lactamase or after alkaline hydrolysis) and identifying the wavelength with the largest difference in absorbance.
-
Assay Procedure:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 30°C).
-
In a quartz cuvette, mix the phosphate buffer and the this compound solution to achieve the desired final substrate concentration.
-
Initiate the reaction by adding a small volume of the beta-lactamase solution to the cuvette and mix thoroughly.
-
Immediately start recording the change in absorbance at the predetermined wavelength over time.
-
III. Determination of Kinetic Parameters
The initial rates of hydrolysis are determined from the linear portion of the absorbance versus time plots at various substrate concentrations. These initial rates are then used to calculate the kinetic parameters, Km and Vmax (maximum rate of reaction), by fitting the data to the Michaelis-Menten equation, often using a Lineweaver-Burk plot (a plot of 1/rate versus 1/[Substrate]). The kcat value can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax/[Enzyme]).
Beta-Lactamase Induction
Beta-lactam antibiotics can act as inducers of beta-lactamase expression in certain bacteria, a mechanism that can lead to the development of resistance during therapy. The primary signaling pathway for the induction of chromosomal AmpC beta-lactamases in many Gram-negative bacteria is the AmpG-AmpR-AmpC pathway.
Cefpirome as an Inducer
Studies have shown that cefpirome is a weak inducer of Class I beta-lactamases in Pseudomonas aeruginosa. This low induction potential is a favorable characteristic, as it is less likely to promote the emergence of resistance through this mechanism compared to more potent inducers. The inducer activity of cefpirome in Serratia marcescens and Proteus vulgaris has been observed to increase in a dose-dependent manner.[5]
Conclusion
This compound's robust stability against a wide range of beta-lactamases is a cornerstone of its potent and broad-spectrum antibacterial activity. This inherent resistance to enzymatic degradation, coupled with its weak induction of beta-lactamase expression, makes it a valuable therapeutic option for treating infections caused by bacteria that have developed resistance to other beta-lactam antibiotics. The methodologies outlined in this guide provide a framework for the continued evaluation of cefpirome's stability and for the comparative analysis of future cephalosporin generations. Further research to generate more extensive quantitative kinetic data across a broader panel of beta-lactamases will continue to refine our understanding of this important antibiotic.
References
- 1. The antimicrobial activity and beta-lactamase stability of cefpirome, a new fourth-generation cephalosporin in comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro activity and beta-lactamase stability of cefpirome (HR 810), a pyridine cephalosporin agent active against staphylococci, Enterobacteriaceae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-lactamase stability and antibacterial activity of cefpirome alone and in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Beta-lactamase stability of cefpirome (HR 810), a new cephalosporin with a broad antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
initial characterization of cefpirome sulfate's antimicrobial activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpirome sulfate, a fourth-generation cephalosporin, exhibits a broad spectrum of potent antimicrobial activity against a wide array of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive initial characterization of this compound's antimicrobial properties. It includes a detailed summary of its minimum inhibitory concentrations (MICs) against various clinically relevant pathogens, its binding affinities for essential bacterial enzymes known as penicillin-binding proteins (PBPs), and its bactericidal kinetics as demonstrated through time-kill assays. Furthermore, this guide outlines the detailed experimental protocols for the key assays cited, offering a foundational resource for researchers and professionals in the fields of microbiology and drug development.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary molecular target of cefpirome is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2][3] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[2] By binding to and inactivating these essential enzymes, cefpirome disrupts the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1][2][3]
The chemical structure of cefpirome, characterized by a zwitterionic nature, facilitates its penetration across the outer membrane of Gram-negative bacteria.[1] This enhanced penetration, coupled with a high affinity for multiple PBPs, contributes to its broad spectrum of activity.[2] Notably, cefpirome demonstrates stability against many common β-lactamases, enzymes produced by some bacteria that can inactivate many β-lactam antibiotics.[2]
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentrations (MIC)
The in vitro potency of this compound against a wide range of bacterial isolates is summarized below. The data are presented as the minimum inhibitory concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
Table 1: In Vitro Activity of this compound Against Gram-Positive Isolates
| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus (Methicillin-Susceptible) | 524 | 2.0 | 2.0 |
| Staphylococcus aureus (Methicillin-Resistant) | 47 | 8.0 | 32.0 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 177 | ≤0.06 | 0.125 |
| Streptococcus pneumoniae (Penicillin-Intermediate) | 177 | 0.5 | 1.0 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 177 | 1.0 | 2.0 |
| Lancefield Group D Streptococci | - | - | - |
Data compiled from multiple sources.[4][5]
Table 2: In Vitro Activity of this compound Against Gram-Negative Isolates
| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Enterobacteriaceae | 524 | ≤0.5 | ≤0.5 |
| Haemophilus influenzae | 524 | ≤0.5 | ≤0.5 |
| Neisseria spp. | 524 | ≤0.5 | ≤0.5 |
| Pseudomonas aeruginosa | 524 | 8.0 | 8.0 |
Data compiled from a study with 524 clinical isolates.[4]
Penicillin-Binding Protein (PBP) Affinity
The efficacy of this compound is directly related to its binding affinity for various PBPs. The 50% inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of PBP activity, is a key measure of this affinity. Lower IC₅₀ values indicate a higher binding affinity.
Table 3: this compound IC₅₀ Values for Penicillin-Binding Proteins
| Organism | PBP | IC₅₀ (µg/mL) |
| Escherichia coli K-12 | PBP 1a | 1.0 |
| PBP 1b | 2.0 | |
| PBP 2 | 2.0 | |
| PBP 3 | 0.5 | |
| Pseudomonas aeruginosa SC8329 | PBP 1a | 0.5 |
| PBP 1b | 0.5 | |
| PBP 2 | >25 | |
| PBP 3 | <0.0025 | |
| Staphylococcus aureus (Methicillin-Susceptible) | PBP 1 | Primary Affinity |
| PBP 2 | Primary Affinity | |
| Staphylococcus aureus (Methicillin-Resistant) | PBP 1 | Primary Affinity |
| PBP 2 | Primary Affinity | |
| PBP 2a | Not saturated by 64 mg/L | |
| Streptococcus pneumoniae D39 | PBP 1a | - |
| PBP 2b | - | |
| PBP 2x | Co-selective | |
| PBP 3 | Co-selective |
Data compiled from multiple sources. A '-' indicates data was not available in the cited sources. "Primary Affinity" indicates a principal target without a specific IC₅₀ value provided.[2][6]
Bactericidal Activity: Time-Kill Assays
Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Cefpirome has demonstrated bactericidal activity against a range of susceptible organisms.
Table 4: Time-Kill Assay Results for this compound
| Organism | Cefpirome Concentration (x MIC) | Time (hours) | Log₁₀ Reduction in CFU/mL |
| Proteus vulgaris | - | 3 | Maximum Killing |
| Pseudomonas aeruginosa | - | 3 | Maximum Killing |
| Escherichia coli | - | 3 | Maximum Killing |
| Klebsiella pneumoniae | - | 3 | Maximum Killing |
| Staphylococcus aureus (Methicillin-Resistant) | 4 | - | As rapid as vancomycin |
Data compiled from multiple sources. A '-' indicates that the specific concentration or a precise log reduction value was not provided in the source material.[7][8]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
References
- 1. Activity of cefpirome combined with beta-lactamase inhibitors and affinity for the penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of cefpirome (HR810) against Pseudomonas aeruginosa strains with characterised resistance mechanisms to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Susceptibilities of 177 penicillin-susceptible and -resistant pneumococci to FK 037, cefpirome, cefepime, ceftriaxone, cefotaxime, ceftazidime, imipenem, biapenem, meropenem, and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vitro inhibitory and killing activity of cefpirome, ceftazidime, and cefotaxime against Pseudomonas aeruginosa, enterococci, Staphylococcus epidermidis, and methicillin-susceptible and -resistant and tolerant and nontolerant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. In-vitro and in-vivo activity of cefpirome (HR 810) against methicillin-susceptible and -resistant Staphylococcus aureus and Streptococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cefpirome Sulfate Stock Solution Preparation for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of cefpirome sulfate stock solutions intended for in vitro assays, such as minimum inhibitory concentration (MIC) testing and other microbiological studies.
Product Information
This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial cell wall synthesis.[1] For research purposes, it is typically supplied as a white to pale yellowish-white crystalline powder.[1][3]
Solubility and Stability
Proper dissolution and maintenance of stability are critical for obtaining accurate and reproducible results in in vitro assays. This compound's solubility and stability are influenced by the choice of solvent and the pH of the solution.
Key Stability Consideration: this compound is most stable in aqueous solutions within a pH range of 4-6.[4][5][6] Degradation can occur at higher pH values.[4] For improved pH stability in aqueous solutions, a "solubilized" formulation of this compound containing anhydrous sodium carbonate is available, which helps maintain a pH between 5.5 and 7.5.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation of this compound stock solutions.
| Solvent | Approximate Solubility | Notes |
| Water | Soluble[1][3][7] | Suitable for preparing fresh stock solutions for immediate use. Aqueous solutions are not recommended for long-term storage.[7][8] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL[7][8] | Common solvent for high-concentration stock solutions for long-term storage.[7] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[7][8] | A biologically relevant buffer for stock solutions intended for immediate use in cell-based assays. |
| Dimethylformamide (DMF) | ~1 mg/mL[7][8] | Lower solubility compared to DMSO. |
| Storage Condition | Form | Recommended Temperature | Duration |
| Long-term | Powder | -20°C[8] | ≥ 4 years[8] |
| Short-term | Aqueous Solution | 2-8°C | Use within one day[8] |
| Long-term | DMSO Stock Solution | -20°C or -80°C[7] | Up to 1 month at -20°C; up to 6 months at -80°C[9] |
Experimental Protocols
Here are detailed protocols for preparing this compound stock solutions. Adherence to aseptic techniques is crucial to prevent contamination.
Protocol 1: Preparation of Aqueous this compound Stock Solution (for immediate use)
This protocol is suitable for experiments where the stock solution will be used on the same day of preparation.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., water for injection or molecular biology grade water)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
Procedure:
-
Calculation: Determine the required mass of this compound powder to achieve the desired stock concentration. For example, to prepare 10 mL of a 10 mg/mL stock solution, 100 mg of this compound is needed.
-
Weighing: In a sterile weighing boat or directly into a sterile conical tube, accurately weigh the calculated amount of this compound powder.
-
Dissolution: Add the desired volume of sterile water to the powder. Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but avoid excessive heat to prevent degradation.[7]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.[10][11][12]
-
Usage: Use the freshly prepared sterile stock solution immediately for your in vitro assays. Do not store aqueous solutions for more than one day.[8]
Protocol 2: Preparation of this compound Stock Solution in DMSO (for long-term storage)
This protocol is ideal for preparing a high-concentration stock that can be stored frozen for future use.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, polypropylene microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound powder required for your desired stock concentration (e.g., 10 mg/mL).
-
Weighing: Accurately weigh the this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the antibiotic.[9]
-
Storage: Store the aliquots at -20°C or -80°C in the dark.[7]
Application in In Vitro Assays
When using the prepared stock solutions in cell-based assays, it is crucial to consider the potential effects of the solvent on the cells.
-
Solvent Toxicity: For stock solutions prepared in DMSO, ensure that the final concentration of DMSO in the cell culture medium is minimal (typically ≤ 0.5%) to avoid cytotoxicity.[7]
-
Precipitation: When adding the stock solution to the culture medium, precipitation may occur.[7] To mitigate this, you can:
-
Prepare a more dilute stock solution.
-
Ensure the final concentration of the antibiotic does not exceed its solubility in the culture medium.
-
Add the stock solution to the medium dropwise while gently vortexing.
-
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing aqueous and DMSO stock solutions of this compound.
Logical Relationship: Factors Affecting Stock Solution Integrity
Caption: Key factors influencing the integrity of this compound stock solutions.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound CAS#: 98753-19-6 [m.chemicalbook.com]
- 3. drugfuture.com [drugfuture.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. STABILITY OF this compound IN AQUEOUS SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. abmole.com [abmole.com]
- 10. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. eeescience.utoledo.edu [eeescience.utoledo.edu]
Determining the Minimum Inhibitory Concentration (MIC) of Cefpirome Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[1][2] The zwitterionic nature of cefpirome facilitates its penetration across the outer membrane of Gram-negative bacteria and confers stability against many plasmid- and chromosomally-mediated β-lactamases.[2] Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the in vitro potency of cefpirome, guiding therapeutic strategies, and monitoring the emergence of resistance.
This document provides detailed protocols for determining the MIC of this compound using standardized broth microdilution and agar dilution methods, in line with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: In Vitro Activity of Cefpirome
The following table summarizes the in vitro activity of cefpirome against a range of clinically significant bacterial isolates. Data is presented as the MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates, as well as the overall MIC range.
| Gram-Negative Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 0.12 | 0.5 | ≤0.06 - >128 |
| Klebsiella pneumoniae | 0.12 | 0.5 | ≤0.06 - >128 |
| Enterobacter cloacae | 0.25 | 4 | ≤0.06 - >128 |
| Citrobacter freundii | 0.5 | 4 | ≤0.06 - 64 |
| Proteus mirabilis | 0.12 | 0.5 | ≤0.06 - 2 |
| Pseudomonas aeruginosa | 4 | 16 | 0.12 - >128 |
| Haemophilus influenzae | 0.06 | 0.12 | ≤0.03 - 0.25 |
| Gram-Positive Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | 1 | 2 | ≤0.12 - 8 |
| Streptococcus pneumoniae | 0.06 | 0.25 | ≤0.015 - 1 |
| Enterococcus faecalis | 8 | 16 | 1 - >128 |
Note: Data compiled from multiple in vitro studies. MIC values can vary based on the specific strains tested and the methodology used.
Experimental Protocols
Standardized methods are critical for accurate and reproducible MIC determination. The two most widely recognized methods are broth microdilution and agar dilution.
Broth Microdilution Method
This method determines the MIC in a liquid growth medium using 96-well microtiter plates.
Caption: Workflow for Agar Dilution MIC Testing.
Detailed Protocol:
-
Preparation of Cefpirome Stock Solution:
-
Prepare a stock solution as described for the broth microdilution method.
-
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and hold it in a molten state in a 45-50°C water bath.
-
Prepare a series of twofold dilutions of cefpirome in a suitable sterile diluent.
-
Add 1 part of each cefpirome dilution to 9 parts of molten MHA to create a series of plates with the desired final antibiotic concentrations.
-
Also prepare a growth control plate containing no antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
Dilute this suspension 1:10 in sterile saline or broth to achieve a concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including the control plate. This delivers approximately 1 x 10⁴ CFU per spot.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of cefpirome that prevents the visible growth of the bacteria on the agar. A faint haze or the growth of one or two colonies at the inoculation site is disregarded. [3]
-
Quality Control
Adherence to quality control (QC) procedures is essential for ensuring the accuracy and reproducibility of MIC testing.
-
Reference Strains: Certified American Type Culture Collection (ATCC) strains with known cefpirome MIC values should be tested concurrently with the clinical isolates.
-
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
-
Acceptance Criteria: The MIC values obtained for the QC strains must fall within the acceptable ranges established by CLSI or other relevant regulatory bodies. If QC results are out of range, the test results for the clinical isolates are considered invalid and the assay must be repeated.
Conclusion
The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound. Strict adherence to standardized protocols, including the use of appropriate quality control measures, is paramount for generating accurate and comparable data. This information is fundamental for the continued evaluation of cefpirome's efficacy in both research and clinical settings.
References
Cefpirome Sulfate Administration in Murine Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its stability against many β-lactamases makes it a critical agent for studying and treating severe bacterial infections. This document provides detailed application notes and protocols for the administration of this compound in various murine infection models, designed to assist in the preclinical evaluation of its efficacy.
Data Presentation
Efficacy of Cefpirome in Murine Infection Models
The following tables summarize the median effective dose (ED₅₀) and comparative efficacy of cefpirome in different murine infection models.
| Infection Model | Pathogen | Mouse Strain | Cefpirome ED₅₀ (mg/kg) | Comparator ED₅₀ (mg/kg) | Key Findings |
| Systemic Infection | Escherichia coli | Not Specified | - | - | More potent protective effect than ceftazidime, cefoperazone, and cefotaxime.[1] |
| Staphylococcus aureus | Not Specified | - | - | More potent protective effect than ceftazidime, cefoperazone, and cefotaxime.[1] | |
| Serratia marcescens | Not Specified | - | - | More potent protective effect than ceftazidime, cefoperazone, and cefotaxime.[1] | |
| Pseudomonas aeruginosa | Not Specified | - | - | As effective as ceftazidime.[1] | |
| Pneumonia | Klebsiella pneumoniae DT-S | NMRI | 1.1 - 59.1 | Ceftazidime: 2-10 times higher, Cefotaxime: 2-10 times higher | Cefpirome was two to ten times more effective than ceftazidime and cefotaxime.[1][2][3] |
| Streptococcus pneumoniae | Not Specified | - | - | More effective than latamoxef, ceftazidime, cefotaxime, and cefoperazone.[1] | |
| Pyelonephritis | Escherichia coli | Not Specified | - | - | More effective than ceftazidime, cefotaxime, and cefoperazone.[1] |
Efficacy in Neutropenic Murine Models
| Infection Model | Pathogen | Cefpirome Efficacy | Comparator Efficacy |
| Systemic Infection | Methicillin-resistant S. aureus (MRSA) | Superior | Cefuzonam & Cefmetazole: Inferior |
| Methicillin-susceptible S. aureus (MSSA) | Superior | Cefuzonam & Cefmetazole: Inferior | |
| Enterobacter cloacae | Much more active | Other tested antibiotics: Less active | |
| Acinetobacter calcoaceticus | Much more active | Other tested antibiotics: Less active | |
| Enterococcus faecalis | Inferior to Ampicillin, Superior to Cefuzonam | Ampicillin: Superior, Cefuzonam: Inferior |
Pharmacokinetic Parameters of Cefpirome
| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) |
| Rat | 20 mg/kg | IV | - | - | 0.4 |
| 20 mg/kg | IM | - | - | 0.4 | |
| Dog | 20 mg/kg | IV | - | - | 1.1 |
| 20 mg/kg | IM | - | - | 1.1 | |
| Goat | 10 mg/kg | IM | 10.97 ± 0.34 | 0.5 | 2.09 ± 0.08 |
Note: Specific pharmacokinetic data for mice is limited in the reviewed literature. The data from rats can be used as a starting point for dose regimen design in mice, but pilot studies are recommended.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline)
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
On the day of the experiment, calculate the required amount of this compound based on the desired dose and the number of animals.
-
Aseptically weigh the this compound powder.
-
Dissolve the powder in the chosen sterile vehicle to the desired concentration. The concentration should be calculated to ensure the appropriate dose is administered in a suitable injection volume for the chosen route (see tables below).
-
Ensure the solution is fully dissolved, using a vortex mixer if necessary.
Administration Routes in Mice
Recommended Maximum Injection Volumes for Mice:
| Route | Volume (mL/kg) |
| Intravenous (IV) | 5 |
| Intramuscular (IM) | 50 (per site) |
| Subcutaneous (SC) | 10-20 |
Materials:
-
Prepared this compound solution
-
Sterile 27-30 gauge needles and 1 mL syringes
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad for 5-10 minutes to dilate the lateral tail veins.[4][5]
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol to disinfect the injection site and improve vein visualization.
-
Hold the tail gently and identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.[4][5]
-
If the needle is correctly placed, a small amount of blood may be seen in the needle hub, and there should be no resistance upon injection.
-
Inject the solution slowly and steadily. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[4]
-
After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.[4]
-
Return the mouse to its cage and monitor for any adverse reactions.
Materials:
-
Prepared this compound solution
-
Sterile 26-30 gauge needles and 1 mL syringes
-
70% ethanol
Procedure:
-
Restrain the mouse firmly.
-
Identify the quadriceps muscle on the cranial aspect of the hind limb.
-
Clean the injection site with 70% ethanol.
-
Insert the needle into the muscle at a 90-degree angle, being careful to avoid the femur.[6]
-
Aspirate by pulling back slightly on the plunger. If blood appears, withdraw the needle and select a new site.[6]
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage. Observe for any signs of pain or lameness.
Materials:
-
Prepared this compound solution
-
Sterile 25-27 gauge needles and 1 mL syringes
-
70% ethanol
Procedure:
-
Restrain the mouse by scruffing the loose skin between the shoulder blades.[7][8]
-
Clean the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[9][10]
-
Aspirate to ensure the needle has not entered a blood vessel.[8][9]
-
Inject the solution. A small bleb will form under the skin.[8]
-
Withdraw the needle and gently massage the area to aid dispersion.
Murine Infection Models
Procedure:
-
Select an appropriate mouse strain (e.g., BALB/c or C57BL/6).
-
Culture the desired bacterial pathogen (e.g., E. coli, S. aureus) to the mid-logarithmic phase.
-
Wash and resuspend the bacteria in sterile saline or PBS to the desired concentration (typically determined by prior LD₅₀ studies).
-
Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension.
-
Initiate this compound treatment at a specified time post-infection (e.g., 1 hour) via the desired route (IV, IM, or SC).
-
Monitor the mice for a defined period (e.g., 7 days) and record survival.
-
For bacterial load determination, euthanize a subset of animals at specific time points, and aseptically collect blood and/or organs (e.g., spleen, liver) for homogenization and colony-forming unit (CFU) enumeration.
Procedure:
-
Select an appropriate mouse strain (e.g., NMRI).[1]
-
Culture the respiratory pathogen (e.g., K. pneumoniae, S. pneumoniae) to the mid-logarithmic phase.
-
Wash and resuspend the bacteria in sterile saline.
-
Anesthetize the mice.
-
Induce lung infection via intranasal or intratracheal administration of the bacterial suspension (typically 20-50 µL).[1]
-
Initiate this compound treatment at a specified time post-infection.
-
Assess efficacy by monitoring survival rates or by determining the bacterial load in the lungs at various time points post-treatment. For bacterial load, euthanize the mice, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for CFU plating.[1]
Procedure:
-
Induce neutropenia in mice (e.g., ICR strain) by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
On day 0, inject a log-phase bacterial culture (e.g., S. aureus) intramuscularly into the thigh.
-
Initiate this compound treatment at a specified time post-infection.
-
At a defined endpoint (e.g., 24 hours post-treatment), euthanize the mice, aseptically remove the thigh muscle, homogenize the tissue, and determine the bacterial load by CFU counting.
Visualizations
Cefpirome Mechanism of Action
Caption: Mechanism of Cefpirome action on bacterial cell wall synthesis.
Generalized Host Immune Response to Bacterial Infection
Caption: Overview of host immune response to bacterial infection.
Experimental Workflow for Efficacy Testing
Caption: Typical experimental workflow for in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative effects of cefpirome (HR 810) and other cephalosporins on experimentally induced pneumonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of cefpirome (HR 810) and other cephalosporins on experimentally induced pneumonia in mice. | Semantic Scholar [semanticscholar.org]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. depts.ttu.edu [depts.ttu.edu]
- 6. brainvta.tech [brainvta.tech]
- 7. research.unc.edu [research.unc.edu]
- 8. research.vt.edu [research.vt.edu]
- 9. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 10. ltk.uzh.ch [ltk.uzh.ch]
In Vitro Application Notes and Protocols: Cefpirome Sulfate in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro assessment of Cefpirome sulfate in combination with other classes of antibiotics. The provided information is intended to guide researchers in designing and interpreting synergy studies involving this fourth-generation cephalosporin.
Cefpirome is a broad-spectrum cephalosporin with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] The use of combination therapy is a critical strategy to enhance antibacterial efficacy, broaden the spectrum of activity, and combat the emergence of drug resistance.[1] The in vitro evaluation of antibiotic combinations is a crucial first step in identifying potentially effective therapeutic regimens. The most common interactions observed are synergy, additivity, indifference, and antagonism.[1]
Data Presentation: Summary of In Vitro Interactions
The following tables summarize the observed in vitro interactions of Cefpirome with various antibiotics against different bacterial species. The primary methods for determining these interactions are the checkerboard assay, which yields a Fractional Inhibitory Concentration (FIC) index, and time-kill curve analysis.
Cefpirome in Combination with Aminoglycosides
| Second Antibiotic | Bacterial Species | Method | Key Metrics | Observed Effect | Citation |
| Tobramycin | Pseudomonas aeruginosa (153 clinical isolates) | Checkerboard | Additive or Synergistic for 82% of isolates. The MIC90 of Cefpirome decreased from 64 µg/mL to 8 µg/mL when combined with tobramycin. | Synergy/Additivity | [2] |
| Amikacin, Gentamicin, Tobramycin | Pseudomonas aeruginosa | MIC Determination | Wider antibacterial spectra and stronger activities at sub-MIC levels. | Synergy/Additivity | [3] |
| Amikacin | Aminoglycoside-resistant P. aeruginosa | Synergy Testing | Synergism observed, especially in Cefpirome-resistant, Aminoglycoside-resistant strains. | Synergy | [1] |
Cefpirome in Combination with β-Lactams and β-Lactamase Inhibitors
| Second Antibiotic/Inhibitor | Bacterial Species | Method | Key Metrics | Observed Effect | Citation |
| Piperacillin, Aztreonam | Pseudomonas aeruginosa | MIC Determination | Stronger antibacterial activities at sub-MIC levels. Little additive effect against strains resistant to both drugs. | Additivity | [1][3] |
| Imipenem | Pseudomonas aeruginosa | MIC Determination | Weaker interaction compared to Cefpirome with piperacillin or aztreonam. No antagonism was observed. | Indifference/Weak Additivity | [1][3] |
| Sulbactam | Proteus vulgaris, P. aeruginosa, E. coli, K. pneumoniae | Time-Kill Curve | The combination exhibited greater bacterial inhibition than Cefpirome alone. | Synergy/Additivity | [1][4] |
| Clavulanic Acid | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC Determination | Lowered the MIC of Cefpirome by >four-fold in 23% of strains. | Synergy | [5] |
Cefpirome in Combination with Other Antibiotics
| Second Antibiotic | Bacterial Species | Method | Key Metrics | Observed Effect | Citation |
| Fosfomycin | Pseudomonas aeruginosa | MIC Determination | Similar strong antibacterial effect as Cefpirome with piperacillin or aztreonam at sub-MIC levels. No antagonism was reported. | Additivity | [1] |
| Fluoroquinolones (Ciprofloxacin, etc.) | Pseudomonas aeruginosa | Time-Kill Methods | Various cephalosporin and fluoroquinolone combinations were synergistic, even against strains resistant to one or both agents. | Synergy | [1] |
| Ciprofloxacin | Klebsiella pneumoniae (ESBL-producing) | Time-Kill Curve | Cefpirome (32 mg/l) in combination with ciprofloxacin (1 mg/l) resulted in a 4 log decrease in 24 h. | Synergy | [6] |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[1][7]
Materials:
-
This compound and second antibiotic of interest (potency-adjusted powders)
-
Appropriate solvents for each antibiotic
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Sterile 96-well microtiter plates[7]
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)[1]
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Cefpirome and the second antibiotic at a concentration at least 10 times the highest concentration to be tested.[1]
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, create serial twofold dilutions of Cefpirome along the x-axis (e.g., columns 1-10) in CAMHB.[1]
-
Similarly, prepare serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G).[1]
-
Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).[1]
-
Row H should contain only the dilutions of Cefpirome to determine its MIC.[1]
-
Well H12 should serve as the growth control (no antibiotic).
-
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.[1]
-
Reading the Results:
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
For each well that shows no visible growth, the FIC of each antibiotic is calculated as follows:
-
FIC of Cefpirome = (MIC of Cefpirome in combination) / (MIC of Cefpirome alone)
-
FIC of second antibiotic = (MIC of second antibiotic in combination) / (MIC of second antibiotic alone)
-
-
The FIC Index for each well is the sum of the individual FICs: FIC Index = FIC of Cefpirome + FIC of second antibiotic.[1]
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additivity/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4.0
Protocol 2: Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bacterial killing by an antibiotic or a combination of antibiotics over time.[1]
Materials:
-
This compound and second antibiotic of interest
-
Appropriate broth medium (e.g., CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Spectrophotometer
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Procedure:
-
Preparation of Inoculum: Grow the test organism in the appropriate broth to the logarithmic phase. Dilute the culture to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.[1]
-
Experimental Setup: Prepare tubes or flasks containing the following:
-
Growth control (no antibiotic)
-
Cefpirome alone at a specified concentration (e.g., 1x or 2x MIC)
-
Second antibiotic alone at a specified concentration
-
Cefpirome and the second antibiotic in combination at the same specified concentrations[1]
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of colony-forming units (CFU/mL) for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each experimental condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).[8]
-
Additivity is a 1- to <2-log10 decrease, and indifference is a <1-log10 change.
-
Antagonism is a >2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Mechanisms of Synergistic Action
The synergistic effects of Cefpirome in combination with other antibiotics can be attributed to several mechanisms.
-
With Aminoglycosides: Cephalosporins, like Cefpirome, inhibit bacterial cell wall synthesis. This disruption of the cell wall is thought to increase the permeability of the bacterial membrane to aminoglycosides, facilitating their entry and subsequent inhibition of protein synthesis.[9]
-
With β-Lactamase Inhibitors: While Cefpirome is relatively stable to many β-lactamases, some enzymes can still inactivate it.[10] β-lactamase inhibitors, such as sulbactam and clavulanic acid, bind to and inactivate these enzymes, protecting Cefpirome from degradation.[4][5] Additionally, for MRSA, the combination of a cephalosporin and a β-lactamase inhibitor may have an additive effect against penicillin-binding proteins (PBPs).[5]
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro comparison of cefpirome and four other beta-lactam antibiotics alone and in combination with tobramycin against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antibacterial activities of combination uses of cefpirome with various antibiotics in vitro against clinically isolated glucose non-fermentative gram-negative rods: part 1. the results against Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Activity of cefpirome combined with beta-lactamase inhibitors and affinity for the penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro time-kill curves of cefepime and cefpirome combined with amikacin, gentamicin or ciprofloxacin against Klebsiella pneumoniae producing extended-spectrum beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synergism between aminoglycosides and cephalosporins with antipseudomonal activity: interaction index and killing curve method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of cefpirome against beta-lactamase-inducible and stably derepressed Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Cefpirome Sulfate in Biological Samples using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable quantification of cefpirome in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1] This document provides a detailed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound in biological samples, primarily plasma and serum. The described method is based on established and validated procedures, offering robustness and sensitivity for research and drug development applications.[3]
The principle of this method involves the separation of cefpirome from endogenous components in the biological matrix using reverse-phase HPLC.[1] Sample preparation is a critical step to remove proteins and other interfering substances. Protein precipitation is a commonly employed, straightforward, and efficient technique for this purpose.[1] Following separation on a C18 analytical column, cefpirome is detected and quantified by a UV detector at a specific wavelength.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for sample preparation and HPLC analysis.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Hydrochlorothiazide or Cefaclor[1][4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trichloroacetic acid (TCA)
-
Ammonium acetate
-
Acetate buffer (pH 5.0)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Biological matrix (e.g., human plasma, serum) from a certified vendor
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
A C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.[1]
-
Data acquisition and processing software.
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Preparation of Solutions
-
Cefpirome Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of high-purity water or methanol.[1] This stock solution should be stored at 2-8 °C.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the chosen internal standard and dissolve it in 10 mL of methanol.[1] This stock solution should be stored at 2-8 °C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cefpirome stock solution with the mobile phase or an appropriate solvent to create calibration standards and quality control (QC) samples.
-
Mobile Phase Preparation: The mobile phase composition can vary. A common mobile phase is a mixture of acetonitrile and an acetate buffer (pH 5.0).[1][4] Another option is a mixture of acetonitrile and 12 mM ammonium acetate (10:90 v/v).[2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting cefpirome from plasma or serum samples.[1]
-
Pipette 200 µL of the biological sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[1]
-
Add a specified amount of the internal standard working solution.
-
Add 600 µL of a precipitating agent, such as 5% trichloroacetic acid or acetonitrile.[1][4]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[1]
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the clear supernatant to a clean autosampler vial for HPLC analysis.[1]
HPLC Operating Conditions
The following table summarizes typical HPLC conditions for the analysis of this compound. These parameters may require optimization based on the specific instrumentation and column used.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | Isocratic elution with Acetonitrile and Acetate Buffer (pH 5.0)[4] or Acetonitrile and 12 mM Ammonium Acetate (10:90, v/v)[2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20-50 µL[1] |
| Column Temperature | Ambient or controlled at 30-40 °C[1][2] |
| Detection Wavelength | UV detection at 258 nm, 270 nm, or 240 nm[1][2] |
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability for the intended application.[2] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Reported Values for this compound |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.5 - 64.0 µg/mL; 0.5 - 200 µg/mL[5] |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) | >84% Recovery[1][4] |
| Precision (Intra- & Inter-day) | Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% for LLOQ) | < 3% and < 6%[1] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration quantifiable with acceptable accuracy and precision. | 0.5 µg/mL[1] |
| Selectivity/Specificity | No significant interfering peaks at the retention times of the analyte and IS. | Method is selective in the presence of degradation products.[2] |
| Stability | Analyte should be stable under various storage and processing conditions. | Cefpirome is stable in human plasma during storage and assay procedures.[4] |
Data Presentation
The following tables summarize the chromatographic conditions and validation parameters from various published HPLC methods for cefpirome quantification.
Table 1: Comparison of HPLC Methods for Cefpirome Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Plasma[4] | Serum | Plasma[3] |
| Chromatographic Column | Reverse-phase C18 | Supelcosil ABZ+ | Reverse-phase C18 micro Bondapak |
| Mobile Phase | Acetonitrile-acetate buffer (pH 5) | - | 18% methanol in 0.05 M acetate buffer |
| Detection Wavelength | 258 nm | 263 nm | 240 nm[3] |
| Linearity Range (µg/mL) | 0.5 - 64.0 | 0.5 - 200 | 0.5 - 150[3] |
| LOQ (µg/mL) | 0.5 | 0.5[3] | 0.5[3] |
Table 2: Summary of Method Validation Parameters
| Parameter | Reported Performance |
| Intra-day Precision (%RSD) | < 3% to < 6%[1] |
| Inter-day Precision (%RSD) | < 3% to < 6%[1] |
| Accuracy/Recovery (%) | > 84%[1][4] |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. benchchem.com [benchchem.com]
- 4. Development of an analytical method for cefpirome in plasma by simplified HPLC technique and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Cefpirome Sulfate for Treating Infections in Neutropenic Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its zwitterionic structure facilitates penetration across the outer membranes of Gram-negative bacteria, and it possesses high stability against many plasmid- and chromosomally-mediated β-lactamases. These characteristics make cefpirome a potent agent for combating severe infections, particularly in immunocompromised hosts, such as those experiencing neutropenia.
Neutropenic animal models are crucial for the preclinical evaluation of antimicrobial agents as they mimic the clinical scenario of patients with weakened immune systems, such as those undergoing chemotherapy. These models allow for the assessment of an antibiotic's efficacy in the absence of a robust host immune response. This document provides detailed application notes and protocols for the use of this compound in treating infections in neutropenic animal models, based on available preclinical data.
Data Presentation
In Vivo Efficacy of Cefpirome in Neutropenic Mouse Models
The following tables summarize the in vivo efficacy of cefpirome administered subcutaneously in cyclophosphamide-induced neutropenic mouse models of systemic infection. The median effective dose (ED50) is a key parameter for evaluating the potency of an antimicrobial agent.
Table 1: Efficacy of Cefpirome in a Mixed Systemic Infection Model in Neutropenic Mice
| Pathogen Combination | Mouse Strain | Cefpirome ED50 (mg/kg) | Comparator ED50 (mg/kg) |
| Enterococcus faecalis & E. coli | N/A | 52 | Ampicillin: >320, Cefuzonam: >320, Ceftazidime: >320 |
Table 2: Qualitative Efficacy of Cefpirome in Single-Pathogen Systemic Infection Models in Neutropenic Mice
| Pathogen | Mouse Strain | Efficacy of Cefpirome |
| Staphylococcus aureus (MRSA) | N/A | Superior to Cefuzonam & Cefmetazole |
| Staphylococcus aureus (MSSA) | N/A | Superior to Cefuzonam & Cefmetazole |
| Enterobacter cloacae | N/A | Much more active than other tested antibiotics |
| Acinetobacter calcoaceticus | N/A | Much more active than other tested antibiotics |
| Enterococcus faecalis | N/A | Inferior to Ampicillin, Superior to Cefuzonam |
Note: Specific ED50 values for single-pathogen systemic infections in neutropenic models are not consistently available in the reviewed literature. The table reflects the qualitative descriptions of efficacy.
Pharmacokinetic Parameters of Cefpirome in Various Animal Species
Understanding the pharmacokinetic profile of cefpirome is essential for designing effective dosing regimens in preclinical studies.
Table 3: Pharmacokinetic Parameters of Cefpirome in Different Animal Models
| Species | Dose (mg/kg) | Route | Elimination Half-life (t½) (hours) | Bioavailability (%) |
| Rat | 20 | IV | 0.4 | N/A |
| Rat | 20 | IM | 0.4 | Nearly 100% |
| Dog | 20 | IV | 1.1 | N/A |
| Dog | 20 | IM | 1.1 | Nearly 100% |
| Goat | 10 | IV | 2.12 | N/A |
| Goat | 10 | IM | 2.09 | 75% |
| Ewe | 10 | IV | 1.68 | N/A |
| Ewe | 10 | IM | 2.04 | 88.85% |
| Cow Calves | 10 | IV | 2.41 | N/A |
| Cow Calves | 10 | IM | 3.61 | 61% |
Experimental Protocols
Protocol 1: Induction of Neutropenia in Mice using Cyclophosphamide
This protocol describes a common method for inducing neutropenia in mice to create an immunocompromised model for studying bacterial infections.
Materials:
-
Cyclophosphamide (CPM)
-
Sterile saline for injection
-
Female ICR mice (or other suitable strain)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a sterile solution of cyclophosphamide in saline.
-
On day -4 relative to infection, administer a single intraperitoneal (IP) injection of cyclophosphamide at a dose of 150 mg/kg.[1]
-
On day -1 relative to infection, administer a second IP injection of cyclophosphamide at a dose of 100 mg/kg.[1]
-
This two-dose regimen has been shown to induce profound neutropenia (≤10 neutrophils/mm³) by day 0 (the day of infection), which persists for at least 3 days.[1]
Workflow for inducing neutropenia in mice.
Protocol 2: Systemic Infection Model in Neutropenic Mice
This protocol outlines the procedure for establishing a systemic bacterial infection in neutropenic mice to evaluate the efficacy of cefpirome.
Materials:
-
Neutropenic mice (prepared as per Protocol 1)
-
Bacterial culture of the desired pathogen (e.g., S. aureus, E. coli)
-
Sterile saline or appropriate broth for bacterial suspension
-
This compound and comparator antibiotics
-
Vehicle for antibiotic administration (e.g., sterile saline)
-
Syringes and needles for intraperitoneal or subcutaneous injection
Procedure:
-
Bacterial Challenge:
-
Prepare a standardized inoculum of the bacterial strain in sterile saline or broth.
-
On day 0, infect the neutropenic mice via intraperitoneal (IP) injection of the bacterial suspension.
-
The inoculum size should be predetermined to cause a lethal infection in untreated control animals.[1]
-
-
Antibiotic Treatment:
-
Prepare solutions of cefpirome and any comparator antibiotics in the appropriate vehicle.
-
Administer the antibiotics subcutaneously (SC) at various doses to different groups of mice.
-
Treatment can be initiated at a specified time post-infection (e.g., 1 hour).[1]
-
A control group should receive the vehicle only.
-
-
Endpoint Measurement:
-
Monitor the mice for a defined period (e.g., 7 days) and record survival.
-
Calculate the median effective dose (ED50), which is the dose of the antibiotic that protects 50% of the animals from lethal infection.[1]
-
Workflow for the systemic infection model.
Mechanism of Action: Cefpirome
Cefpirome exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves several key steps that ultimately lead to cell lysis and death.
Signaling pathway of Cefpirome's bactericidal action.
Conclusion
This compound has demonstrated significant efficacy in preclinical neutropenic animal models against a range of clinically relevant pathogens. The provided protocols offer a standardized framework for researchers to further evaluate the therapeutic potential of cefpirome and other novel antimicrobial agents in the context of immunocompromised hosts. The robust activity profile, particularly against challenging Gram-negative bacteria, underscores its potential as a valuable therapeutic option for infections in neutropenic patients. Further research focusing on generating more extensive quantitative efficacy data, such as bacterial clearance from key organs and survival studies against a wider array of pathogens in neutropenic models, will be invaluable for a more comprehensive understanding of its preclinical profile.
References
Application of Cefpirome Sulfate in Systemic Infection Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic distinguished by its broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its zwitterionic structure facilitates penetration through the outer membrane of Gram-negative bacteria, and it exhibits notable stability against many plasmid- and chromosomally-mediated β-lactamases.[1][2] These characteristics make cefpirome a potent agent for investigating the treatment of severe systemic bacterial infections in various preclinical research models.
The primary mechanism of action of cefpirome is the inhibition of bacterial cell wall synthesis.[1][2][3][4] It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are crucial enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.[1][2][4] Cefpirome has a high affinity for multiple PBPs, contributing to its potent bactericidal activity.[1]
These application notes provide detailed protocols for the use of this compound in established murine models of systemic infection, including sepsis, neutropenic infections, pneumonia, and pyelonephritis. This document also compiles quantitative data on the in vitro activity and in vivo efficacy of cefpirome, along with pharmacokinetic parameters to aid in experimental design and data interpretation.
Data Presentation
In Vitro Activity of this compound
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. The following tables summarize the MIC₅₀ and MIC₉₀ values of cefpirome against a range of clinically relevant bacterial isolates.
Table 1: MIC of this compound against Gram-Negative Bacteria
| Gram-Negative Bacteria | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Acinetobacter calcoaceticus | 2 | 4 |
| Enterobacter cloacae | 0.25 | 4 |
| Escherichia coli | 0.12 | 0.25 |
| Haemophilus influenzae | 0.06 | 0.12 |
| Klebsiella pneumoniae | 0.25 | 2 |
| Proteus mirabilis | 0.12 | 0.5 |
| Pseudomonas aeruginosa | 8 | >32 |
| Serratia marcescens | 0.5 | 4 |
Table 2: MIC of this compound against Gram-Positive Bacteria
| Gram-Positive Bacteria | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus (Methicillin-susceptible) | 1 | 1 |
| Streptococcus pneumoniae | 0.12 | 0.25 |
In Vivo Efficacy of this compound in Murine Systemic Infection Models
The 50% effective dose (ED₅₀) is the dose of a drug that produces a therapeutic response in 50% of the population. The following table presents the ED₅₀ values for cefpirome in various murine models of systemic infection.
Table 3: ED₅₀ of this compound in Murine Infection Models
| Infection Model | Pathogen | Animal Model | Cefpirome ED₅₀ (mg/kg) | Key Findings |
| Systemic Infection | Escherichia coli | Mice | - | More potent protective effect than ceftazidime, cefoperazone, and cefotaxime.[5] |
| Systemic Infection | Staphylococcus aureus | Mice | - | More potent protective effect than ceftazidime, cefoperazone, and cefotaxime.[5] |
| Systemic Infection | Serratia marcescens | Mice | - | More potent protective effect than ceftazidime, cefoperazone, and cefotaxime.[5] |
| Systemic Infection | Pseudomonas aeruginosa | Mice | - | As effective as ceftazidime.[5] |
| Neutropenic Systemic Infection | Staphylococcus aureus (MRSA) | Mice | - | Superior to cefuzonam & cefmetazole.[6] |
| Neutropenic Systemic Infection | Staphylococcus aureus (MSSA) | Mice | - | Superior to cefuzonam & cefmetazole.[6] |
| Neutropenic Systemic Infection | Enterobacter cloacae | Mice | - | Much more active than other tested antibiotics.[6] |
| Neutropenic Systemic Infection | Acinetobacter calcoaceticus | Mice | - | Much more active than other tested antibiotics.[6] |
| Neutropenic Systemic Infection | E. faecalis & E. coli (Mixed) | Mice | 52 | Superior to Ampicillin (>320), Cefuzonam (>320), & Ceftazidime (>320).[6] |
Pharmacokinetic Parameters of Cefpirome
Understanding the pharmacokinetic profile of cefpirome is essential for designing effective dosing regimens in preclinical studies.
Table 4: Pharmacokinetic Parameters of Cefpirome in Animal Models
| Species | Dose (mg/kg) | Route | Elimination Half-life (t½) | Key Findings |
| Rats | 20 | IV | 0.4 h | Approximately 90% recovered in urine within 24h. |
| Dogs | 20 | IV | 1.1 h | Approximately 80% recovered in urine within 24h. |
| Febrile Sheep | 10 | IM | - | An optimal dosage regimen of 10 mg/kg once daily was predicted for an average MIC of ≤ 0.25 μg/mL.[5] |
Experimental Protocols
Murine Sepsis Model: Cecal Ligation and Puncture (CLP)
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Needle (e.g., 22-gauge)
-
This compound
-
Sterile saline
-
Fluid resuscitation (e.g., 1 ml of 0.9% saline)
-
Analgesic (e.g., buprenorphine)
Procedure:
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical site with an appropriate antiseptic.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the cecum.
-
Cecal Ligation: Ligate the cecum distal to the ileocecal valve. The length of the ligated cecum can be varied to modulate the severity of sepsis.
-
Puncture: Puncture the ligated cecum once or twice with a needle. The size of the needle will also influence the severity of the infection.
-
Repositioning: Gently squeeze the cecum to express a small amount of fecal material and then return it to the abdominal cavity.
-
Closure: Close the peritoneum and skin with sutures.
-
Fluid Resuscitation and Analgesia: Immediately after surgery, administer fluid resuscitation and an analgesic.
-
Cefpirome Treatment: At a specified time post-CLP (e.g., 6 hours), administer this compound at the desired dose via subcutaneous or intravenous injection.
-
Monitoring and Endpoints: Monitor the mice for survival over a defined period (e.g., 7 days). Additional endpoints can include measuring body temperature, assessing clinical signs of sickness, and collecting blood or peritoneal lavage fluid at specific time points for bacterial load determination and cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.
Neutropenic Mouse Model of Systemic Infection
This model is crucial for evaluating the efficacy of antibiotics in an immunocompromised host.
Materials:
-
Female ICR mice (or other suitable strain)
-
Cyclophosphamide
-
Sterile saline for injection
-
Bacterial culture of the desired pathogen
-
This compound
-
Vehicle for antibiotic administration
Procedure:
-
Induction of Neutropenia:
-
On day -4 relative to infection, administer a single intraperitoneal (IP) injection of cyclophosphamide at a dose of 150 mg/kg.[6]
-
On day -1 relative to infection, administer a second IP injection of cyclophosphamide at a dose of 100 mg/kg.[6] This regimen typically induces profound neutropenia by day 0.[6]
-
-
Bacterial Challenge:
-
Prepare a standardized inoculum of the bacterial strain in sterile saline.
-
On day 0, infect the neutropenic mice via intraperitoneal injection of the bacterial suspension. The inoculum size should be predetermined to cause a lethal infection in untreated control animals.
-
-
Cefpirome Treatment:
-
Prepare solutions of this compound in the appropriate vehicle.
-
Administer the antibiotic subcutaneously at various doses to different groups of mice. Treatment is typically initiated 1 hour post-infection.[6] A control group should receive the vehicle only.
-
-
Endpoint Measurement:
-
Monitor the mice for survival for a defined period (e.g., 7 days) and record survival rates.
-
Calculate the ED₅₀, the dose of the antibiotic that protects 50% of the animals from lethal infection.[6]
-
Murine Pneumonia Model (Klebsiella pneumoniae)
This model is used to evaluate the efficacy of antibiotics against respiratory pathogens.
Materials:
-
Male NMRI mice (or other suitable strain), specific pathogen-free
-
Klebsiella pneumoniae culture
-
Anesthetic (e.g., isoflurane)
-
This compound
-
Sterile saline
Procedure:
-
Inoculum Preparation: Grow K. pneumoniae in a suitable broth to the logarithmic growth phase and dilute in saline to the desired concentration.
-
Infection:
-
Anesthetize the mice.
-
Administer the bacterial suspension (e.g., 10⁵ - 10⁶ CFU/mouse) via intranasal or intratracheal instillation.[1]
-
-
Cefpirome Treatment:
-
Initiate treatment a few hours post-infection.
-
Administer this compound via subcutaneous or intravenous injection. Dosing can be single or multiple times daily for a specified duration (e.g., 2-5 days).[1]
-
-
Efficacy Assessment:
-
Bacterial Load in Lungs: At specified time points, euthanize the mice, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for plating to determine the number of colony-forming units (CFU) per gram of lung tissue.[1]
-
Survival Studies: Monitor mice for a defined period (e.g., 7-14 days) and record survival rates.
-
Murine Pyelonephritis Model
This model is used to study the efficacy of antibiotics in treating ascending urinary tract infections.
Materials:
-
Female mice (e.g., C3H/HeJ)
-
Uropathogenic Escherichia coli (UPEC)
-
Anesthetic
-
Catheter
-
This compound
-
Sterile saline
Procedure:
-
Inoculum Preparation: Culture UPEC to the desired concentration in a suitable broth.
-
Transurethral Inoculation:
-
Anesthetize the mouse.
-
Introduce a catheter through the urethra into the bladder.
-
Instill the bacterial suspension into the bladder. The bacteria will then ascend to the kidneys.
-
-
Cefpirome Treatment:
-
Initiate this compound treatment at a specified time post-infection (e.g., 24 hours).
-
Administer the antibiotic via the desired route (e.g., subcutaneous) and at the chosen dosing regimen.
-
-
Endpoint Measurement:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the kidneys and bladder.
-
Homogenize the tissues and perform serial dilutions for plating to determine the bacterial load (CFU/gram of tissue).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for a murine sepsis model.
Caption: Simplified signaling pathway of the host inflammatory response in sepsis.
References
Assessing the In Vivo Efficacy of Cefpirome Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical in vivo studies to evaluate the efficacy of cefpirome sulfate, a fourth-generation cephalosporin antibiotic. Detailed protocols for established murine infection models, methods for quantifying bacterial burden, and assessment of host responses are included to ensure robust and reproducible results.
Cefpirome is a broad-spectrum beta-lactam antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[1][3][4] Due to its stability against many beta-lactamases, cefpirome is a valuable agent for treating severe infections.[2] The following protocols are designed to rigorously test its efficacy in clinically relevant animal models.
Data Presentation
Effective preclinical assessment relies on the clear presentation of quantitative data. All data from the described experimental protocols should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Survival Analysis
| Treatment Group | N | Number of Survivors | Percent Survival | Median Survival Time (Days) |
| Vehicle Control | 10 | 0 | 0% | 2 |
| Cefpirome (X mg/kg) | 10 | 8 | 80% | >14 |
| Cefpirome (Y mg/kg) | 10 | 10 | 100% | >14 |
| Comparator Antibiotic | 10 | 7 | 70% | >14 |
Table 2: Bacterial Load in Target Tissue (Log10 CFU/gram)
| Treatment Group | N | Mean Log10 CFU/gram ± SD (Thigh) | Mean Log10 CFU/gram ± SD (Lung) | Mean Log10 CFU/gram ± SD (Spleen) |
| Vehicle Control | 5 | 8.5 ± 0.4 | 7.9 ± 0.6 | 6.2 ± 0.5 |
| Cefpirome (X mg/kg) | 5 | 4.2 ± 0.8 | 3.5 ± 0.7 | <2.0 |
| Cefpirome (Y mg/kg) | 5 | 2.1 ± 0.5 | <2.0 | <2.0 |
| Comparator Antibiotic | 5 | 4.8 ± 0.9 | 4.1 ± 0.8 | 2.5 ± 0.4 |
| (SD: Standard Deviation; CFU: Colony Forming Units) |
Table 3: Systemic Cytokine Levels (pg/mL)
| Treatment Group | N | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-10 (pg/mL) ± SD |
| Naive (No Infection) | 5 | 15 ± 5 | 20 ± 8 | 30 ± 10 |
| Vehicle Control | 5 | 1500 ± 300 | 2500 ± 450 | 200 ± 50 |
| Cefpirome (Y mg/kg) | 5 | 250 ± 80 | 400 ± 120 | 500 ± 90 |
| Comparator Antibiotic | 5 | 400 ± 110 | 700 ± 150 | 450 ± 80 |
| (TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; IL-10: Interleukin-10) |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound for parenteral administration in animal models.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline or phosphate-buffered saline (PBS))
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30G)
-
70% ethanol
Procedure:
-
On the day of the experiment, calculate the required amount of this compound based on the desired dose (mg/kg) and the total weight of the animals to be treated.
-
Aseptically weigh the this compound powder.
-
Dissolve the powder in the chosen sterile vehicle to achieve the final desired concentration. The concentration should be calculated to allow for a suitable injection volume (e.g., 0.1-0.2 mL for mice).[5]
-
Ensure the solution is fully dissolved by vortexing if necessary.[5]
-
Draw the solution into sterile syringes using a new needle for each animal.
Protocol 2: Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating antimicrobial efficacy, mimicking a deep-seated soft tissue infection.[6]
Objective: To assess the efficacy of this compound in reducing bacterial burden in the thigh muscle of neutropenic mice.
Workflow:
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus, Klebsiella pneumoniae)
-
Prepared this compound solution
-
Anesthetic (e.g., isoflurane)
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) or appropriate agar plates
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally (i.p.) at 150 mg/kg four days before infection and 100 mg/kg one day before infection.[7][8][9] This renders the mice susceptible to infection.
-
Infection: On day 0, anesthetize the mice. Inject 0.1 mL of a logarithmic-phase bacterial suspension (e.g., 1 x 10^6 CFU/mL) intramuscularly into the right thigh muscle.[7][8]
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the prepared this compound solution subcutaneously (s.c.) or intravenously (i.v.).[8] Include vehicle control and comparator antibiotic groups.
-
Endpoint Analysis: At 24 hours post-infection, humanely euthanize the mice.[8]
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile PBS (e.g., 3 mL).[7]
-
Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.[7]
-
Plate 0.1 mL of appropriate dilutions onto agar plates in duplicate.[7]
-
Incubate plates overnight at 37°C.
-
Data Collection: Count the colonies on the plates to determine the number of CFU per gram of thigh tissue.[10][11]
Protocol 3: Murine Pneumonia/Sepsis Model
This model mimics a severe lower respiratory tract infection that can progress to systemic sepsis.
Objective: To evaluate the efficacy of this compound in reducing bacterial load in the lungs and improving survival in mice with pneumonia.
Materials:
-
8-10 week-old C57BL/6 or BALB/c mice
-
Bacterial culture (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)[12][13]
-
Prepared this compound solution
-
Anesthetic (e.g., isoflurane)
-
Intratracheal or intranasal administration device
-
Equipment for blood and tissue collection
Procedure:
-
Infection: Anesthetize the mice. Induce pneumonia by non-invasive intranasal or direct intratracheal instillation of a bacterial suspension (e.g., 10^6 - 10^7 CFU in 30-50 µL).[14]
-
Treatment Groups: Randomize mice into treatment groups: Vehicle control, Cefpirome (various doses), and a positive control antibiotic.
-
Drug Administration: Initiate treatment at a clinically relevant time point (e.g., 2-4 hours post-infection) via a systemic route (s.c., i.p., or i.v.). Dosing frequency should be determined based on the half-life of cefpirome in mice.
-
Monitoring and Endpoints:
-
Survival: Monitor animals for up to 7 days, recording mortality.[15]
-
Bacterial Load: At a predetermined time point (e.g., 24 or 48 hours), euthanize a subset of mice. Aseptically harvest lungs and spleen for bacterial load determination as described in Protocol 2.
-
Host Response: Collect blood via cardiac puncture for cytokine analysis (e.g., using ELISA or multiplex bead array) to measure inflammatory markers like TNF-α and IL-6.[15][16][17]
-
Visualizations
Mechanism of Action: Beta-Lactam Antibiotics
Beta-lactam antibiotics, including cefpirome, target Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. By irreversibly binding to the active site of PBPs, cefpirome blocks the final transpeptidation step in peptidoglycan assembly.[4] This inhibition weakens the cell wall, leading to an accumulation of peptidoglycan precursors, activation of autolytic enzymes, and ultimately, cell lysis.[18][19]
Host Immune Response Signaling
Bacterial infection triggers the host's innate immune system through the recognition of Pathogen-Associated Molecular Patterns (PAMPs) by Pattern Recognition Receptors (PRRs), such as Toll-like Receptors (TLRs).[20][21] This recognition initiates intracellular signaling cascades, prominently involving adaptor proteins like MyD88 and the activation of transcription factors such as NF-κB.[20][22] Activated NF-κB translocates to the nucleus, driving the transcription of pro-inflammatory cytokines like TNF-α and IL-6, which orchestrate the immune response to clear the pathogen.[22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 3. researchgate.net [researchgate.net]
- 4. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. criver.com [criver.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. 4.4. Thigh Infection Mouse Model [bio-protocol.org]
- 9. Mouse thigh infection model. [bio-protocol.org]
- 10. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. amr-accelerator.eu [amr-accelerator.eu]
- 14. Frontiers | Animal models of Klebsiella pneumoniae mucosal infections [frontiersin.org]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. Antibiotic efficacy varies based on the infection model and treatment regimen for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gonvvama.com [gonvvama.com]
- 19. MECHANISM OF ACTION OF BETA-LACTAM ANTIBIOTICS (1).pptx [slideshare.net]
- 20. Out-Smarting the Host: Bacteria Maneuvering the Immune Response to Favor Their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Modulation of the host innate immune and inflammatory response by translocated bacterial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Cefpirome Sulfate Susceptibility Testing in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its zwitterionic properties facilitate penetration across the outer membrane of Gram-negative bacteria, and it demonstrates stability in the presence of many β-lactamases.[1] Accurate and reproducible in vitro susceptibility testing is crucial for clinical diagnostics, epidemiological surveillance, and the development of new antimicrobial agents.[2]
These application notes provide detailed protocols for determining the susceptibility of clinical bacterial isolates to cefpirome sulfate using standardized methods, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI). It is important to note that as an older antimicrobial agent, cefpirome may not be included in the most recent clinical breakpoint tables from all regulatory bodies. The data presented here are based on established CLSI documents and historical findings.[2]
Data Presentation: Interpretive Criteria and Quality Control Ranges
The following tables summarize the quantitative data for cefpirome susceptibility testing. These values are essential for the accurate interpretation of results and for ensuring the reliability of the testing methodology through quality control.
Table 1: Cefpirome Broth Microdilution Quality Control (QC) Ranges
| Quality Control Strain | Antimicrobial Agent | MIC (µg/mL) Range |
| Escherichia coli ATCC® 25922™ | Cefpirome | 0.25–1[2] |
| Haemophilus influenzae ATCC® 49247™ | Cefpirome | Propose QC ranges (modal MIC +/- one log2 dilution) have been developed[3] |
Table 2: Historical Cefpirome Disk Diffusion Interpretive Criteria (30 µg disk)
| Interpretation | Zone Diameter (mm) | Correlating MIC (µg/mL) |
| Susceptible | ≥ 18 | ≤ 8.0[2][4] |
| Intermediate | 15 - 17 | -[2] |
| Resistant | ≤ 14 | ≥ 32[2][4] |
Source: Diagnostic Microbiology and Infectious Disease, 1986.[2][4] These are historical data and may not reflect current clinical breakpoints.
Experimental Protocols
The following are detailed protocols for the two most common methods for antimicrobial susceptibility testing: broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol adheres to the principles outlined in the CLSI M07 standard for determining the MIC of cefpirome.[2]
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or deionized water
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Test organism (clinical isolate)
-
Quality control strain (e.g., E. coli ATCC® 25922™)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Cefpirome Stock Solution: Prepare a stock solution of cefpirome in a suitable solvent and dilute it further in CAMHB to achieve a concentration that is twice the highest concentration to be tested.[2]
-
Plate Preparation: Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[2]
-
Serial Dilution:
-
Add 100 µL of the cefpirome working stock solution to the wells in the first column.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, and so on, up to column 10.
-
Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).[2]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
-
Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of the diluted inoculum to each well (except the sterility control well). The final volume in each well will be 200 µL.[2]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[2]
-
Reading Results: The MIC is the lowest concentration of cefpirome that completely inhibits visible growth of the organism.
-
Quality Control: Concurrently test the recommended QC strain (E. coli ATCC® 25922™). The resulting MIC value must be within the acceptable range specified in Table 1.[2]
Protocol 2: Disk Diffusion Method (Kirby-Bauer)
This protocol is based on the principles of the CLSI M02 standard for disk diffusion susceptibility testing.[2]
Materials:
-
Cefpirome (30 µg) disks
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or deionized water
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Test organism (clinical isolate)
-
Quality control strain (e.g., E. coli ATCC® 25922™)
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[2]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[2]
-
Disk Application: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes. Using a disk dispenser or sterile forceps, apply the cefpirome (30 µg) disks onto the agar surface. Ensure the disks are in firm contact with the agar.[2]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[2]
-
Reading Results: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.[2]
-
Interpretation: Interpret the results based on the zone diameter interpretive criteria provided in Table 2.
-
Quality Control: Perform QC testing with the appropriate ATCC strain. The zone diameters for the QC strain must fall within the established ranges.[2]
Mandatory Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Disk Diffusion (Kirby-Bauer) Testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MIC quality control guidelines for Haemophilus susceptibility tests using cefdinir (FK482), cefepime, cefetamet, cefpirome, ceftibuten, fleroxacin, temafloxacin, clarithromycin, RP59500, and trospectomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefpirome (HR810) disk diffusion susceptibility tests: confirmation of interpretive criteria using cefotaxime and cefoperazone-resistant strains and effects of blood supplemented media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bacterial Resistance Mechanisms Using Cefpirome Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cefpirome sulfate, a fourth-generation cephalosporin, as a tool to investigate the multifaceted mechanisms of bacterial resistance. This document outlines the molecular basis of cefpirome's action, details the primary modes of resistance employed by bacteria, and provides robust experimental protocols for their study.
Introduction to this compound
Cefpirome is a broad-spectrum cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[3][4] By binding to and inactivating these proteins, cefpirome disrupts peptidoglycan cross-linking, leading to a compromised cell wall and subsequent bacterial cell lysis and death.[4][5] The zwitterionic structure of cefpirome facilitates its penetration through the outer membrane of Gram-negative bacteria and confers stability against many β-lactamase enzymes.[2][5]
Mechanisms of Bacterial Resistance to Cefpirome
Bacteria have evolved several sophisticated strategies to counteract the efficacy of β-lactam antibiotics like cefpirome. Understanding these mechanisms is paramount for the development of new therapeutic strategies. The principal resistance mechanisms include:
-
Enzymatic Degradation: The production of β-lactamase enzymes is a primary defense mechanism. These enzymes hydrolyze the β-lactam ring of cefpirome, rendering the antibiotic inactive. While cefpirome is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and derepressed AmpC cephalosporinases can confer resistance.[6][7][8]
-
Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of cefpirome.[9][10][11] Mutations in the genes encoding these proteins can prevent effective inhibition of cell wall synthesis, leading to resistance.[12][13]
-
Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can limit the influx of cefpirome into the cell.[2][14] Additionally, the overexpression of multidrug efflux pumps can actively transport cefpirome out of the bacterial cytoplasm, preventing it from reaching its PBP targets.[15][16][17]
Data Presentation: Cefpirome Activity and Resistance
The following tables summarize quantitative data related to the in vitro activity of cefpirome and the impact of resistance mechanisms. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[18][19]
Table 1: Cefpirome Minimum Inhibitory Concentrations (MICs) Against Susceptible and Resistant Bacteria
| Bacterial Species | Resistance Mechanism | Cefpirome MIC (µg/mL) | Reference |
| Escherichia coli ATCC® 25922™ | Quality Control Strain | 0.25–1 | [20] |
| Enterobacteriaceae (ceftazidime-resistant) | Class I β-lactamase production | MIC50: 4 | [21] |
| Pseudomonas aeruginosa (clinical isolates) | Not specified | MIC90: 64 | [22] |
| Pseudomonas aeruginosa (in combination with tobramycin) | Not specified | MIC90: 8 | [22] |
| Enterobacter cloacae (derepressed mutants) | AmpC β-lactamase hyperproduction | >32 (for 3rd-gen cephalosporins) vs. 4 (for cefpirome) | [23] |
| Klebsiella spp. (with ESBL) | Extended-Spectrum β-Lactamase | >32 (for 3rd-gen cephalosporins) vs. 2 (for cefpirome) | [23] |
Table 2: Historical Cefpirome Disk Diffusion Interpretive Criteria (30 µg disk)
| Interpretation | Zone Diameter (mm) | Correlating MIC (µg/mL) | Reference |
| Susceptible | ≥ 18 | ≤ 8.0 | [12][20] |
| Intermediate | 15 - 17 | - | [20] |
| Resistant | ≤ 14 | ≥ 32 | [12][20] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study bacterial resistance to cefpirome.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of cefpirome that inhibits bacterial growth in a liquid medium.[4][20]
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Cefpirome Stock Solution: Prepare a concentrated stock solution of cefpirome in a suitable solvent and dilute it further in CAMHB to twice the highest desired testing concentration.
-
Plate Preparation: Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the cefpirome working stock solution to the first column of wells. Use a multichannel pipette to perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, and so on, up to column 10. Discard the final 100 µL from column 10. Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).[20]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]
-
Inoculation: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.[20][24]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[20]
-
Reading Results: The MIC is the lowest concentration of cefpirome that completely inhibits visible growth of the organism.[4]
Protocol 2: Induction of Cefpirome Resistance by Serial Passage
This method gradually exposes a bacterial population to increasing concentrations of cefpirome to select for resistant mutants.[11][13][15]
Materials:
-
Susceptible bacterial strain
-
This compound
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth)
-
Sterile culture tubes or a 96-well plate
-
Incubator
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of the susceptible bacterial strain to cefpirome using the broth microdilution protocol.
-
Serial Passage Setup: Prepare a series of culture tubes or wells with a gradient of cefpirome concentrations, typically starting from a fraction of the MIC (e.g., 0.25x, 0.5x, 1x, 2x MIC). Inoculate each with the susceptible bacterial strain.
-
Incubation and Passage: Incubate the cultures at the optimal growth temperature until turbidity is observed. The culture from the well with the highest concentration of cefpirome that shows growth is used to inoculate a new series of cultures with a fresh, and often higher, gradient of cefpirome concentrations.[2][15]
-
Repeat Passaging: Repeat this process for a predetermined number of passages (e.g., 15-30 days) to allow for the selection and accumulation of resistance mutations.[11][13]
-
Isolation of Resistant Strains: After the final passage, streak a sample from the culture grown in the highest cefpirome concentration onto an agar plate containing the same concentration of the antibiotic to isolate single colonies.[15]
-
Characterization of Resistance: Determine the new MIC of the isolated colonies to quantify the level of resistance that has developed. Further molecular characterization can then be performed.
Protocol 3: Analysis of Resistance Gene Expression by RT-qPCR
This protocol quantifies the expression levels of specific resistance genes (e.g., for β-lactamases, efflux pumps) in response to cefpirome exposure.[9][19]
Materials:
-
Bacterial cultures (control and cefpirome-exposed)
-
RNA extraction kit suitable for bacteria
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green master mix)
-
Gene-specific primers for target and reference genes
Procedure:
-
Bacterial Culture and Cefpirome Exposure: Grow bacterial cultures to mid-log phase and expose one set to a sub-inhibitory concentration of cefpirome for a defined period. A control culture without cefpirome should be grown in parallel.
-
RNA Extraction: Harvest the bacterial cells and extract total RNA using a validated commercial kit or a standard protocol (e.g., Trizol-based extraction).[3][25][26] Ensure the use of an RNA stabilization reagent if necessary.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[26]
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and appropriate primers (random hexamers or oligo(dT) primers).[12][27][28]
-
Primer Design: Design and validate primers specific to the target resistance genes and at least one stable reference (housekeeping) gene. Primers should be designed to amplify a product of 100-200 bp and have similar melting temperatures.[6][16]
-
qPCR: Perform the qPCR reaction using the synthesized cDNA as a template, gene-specific primers, and a fluorescent dye-based master mix. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCt) method to determine the relative fold change in gene expression in the cefpirome-exposed sample compared to the control, normalized to the reference gene.[1][18]
Protocol 4: Penicillin-Binding Protein (PBP) Binding Affinity Assay
This competitive assay determines the concentration of cefpirome required to inhibit the binding of a fluorescently labeled penicillin derivative to specific PBPs.[9][25]
Materials:
-
Bacterial strain of interest
-
This compound
-
Fluorescently labeled penicillin (e.g., Bocillin™ FL)
-
Lysis buffer
-
Ultracentrifuge
-
SDS-PAGE equipment
-
Fluorescence imager
Procedure:
-
Preparation of Bacterial Membranes: Grow the bacterial strain to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them. Lyse the cells (e.g., by sonication) and isolate the cell membranes, which contain the PBPs, by ultracentrifugation.[9][25]
-
Competitive Binding: Incubate aliquots of the prepared bacterial membranes with increasing concentrations of cefpirome for a set time (e.g., 30 minutes at 37°C).[25]
-
Fluorescent Labeling: Add a fixed, saturating concentration of a fluorescent penicillin derivative to the mixtures. This probe will bind to any PBPs not already occupied by cefpirome.[25]
-
SDS-PAGE: Separate the proteins in the reaction mixtures by size using SDS-polyacrylamide gel electrophoresis.
-
Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding affinity of cefpirome. Quantify the band intensities using densitometry software.[25]
-
IC50 Calculation: Plot the relative fluorescence intensity for each PBP against the concentration of cefpirome to determine the 50% inhibitory concentration (IC50), which reflects the binding affinity.
By employing these detailed protocols and understanding the underlying mechanisms of resistance, researchers can effectively use this compound as a valuable tool to advance our knowledge of bacterial resistance and contribute to the development of novel antimicrobial strategies.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Serial passage – REVIVE [revive.gardp.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Design and Validation of Primer Sets for the Detection and Quantification of Antibiotic Resistance Genes in Environment… [ouci.dntb.gov.ua]
- 5. genome.wisc.edu [genome.wisc.edu]
- 6. Design and Validation of Primer Sets for the Detection and Quantification of Antibiotic Resistance Genes in Environmental Samples by Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory Evolution of Antimicrobial Resistance in Bacteria to Develop Rational Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Five Steps to Optimal cDNA Synthesis | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. emerypharma.com [emerypharma.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Manual for the laboratory identification and antimicrobial susceptibility testing of bacterial pathogens of public health importance in the developing world [who.int]
- 22. benchchem.com [benchchem.com]
- 23. neb.com [neb.com]
- 24. Efficient extraction of small and large RNAs in bacteria for excellent total RNA sequencing and comprehensive transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. RNA purification and cDNA synthesis [protocols.io]
- 26. Overview of cDNA Synthesis - CD Genomics [cd-genomics.com]
- 27. How to Design Primers for qPCR Analysis [synapse.patsnap.com]
- 28. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
Troubleshooting & Optimization
Cefpirome Sulfate Technical Support Center: Troubleshooting Solubility in Culture Media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of cefpirome sulfate in culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving completely in water or my culture medium. What could be the issue?
A1: While this compound is generally described as soluble in water, several factors can hinder its dissolution.[1][2][3]
-
pH of the Solution: this compound is an acidic salt; a solution of 0.1 g in 10 mL of water will have a pH between 1.6 and 2.6.[1][3] Its stability and, consequently, its practical solubility are optimal in a pH range of 4 to 6.[4][5][6] The inherent pH of your water or culture medium can significantly impact dissolution.
-
Purity and Form: Ensure you are using high-purity this compound, which typically appears as a white to pale yellowish-white crystalline powder.[2][7][8] Impurities can affect solubility.
-
Temperature: Gentle warming can aid in dissolving the powder, but be cautious as elevated temperatures can lead to degradation.[3]
-
Hygroscopic Nature: this compound is hygroscopic, meaning it can absorb moisture from the air.[1] This can lead to clumping and difficulty in dissolving. Ensure the product is stored in a dry, hermetic container.
Q2: I prepared a concentrated stock solution in DMSO, but it precipitated when I added it to my aqueous culture medium. Why did this happen and how can I fix it?
A2: This is a common issue known as "salting out" or precipitation due to solvent change.
-
Cause: this compound is soluble in organic solvents like DMSO, but when this concentrated stock is introduced to the aqueous environment of the culture medium, the drug may crash out of solution because its solubility limit in the mixed solvent system is exceeded.[3]
-
Prevention:
-
Minimize Organic Solvent: Ensure the final concentration of DMSO in your culture medium is very low (typically <0.5%) to prevent both precipitation and cellular toxicity.[3]
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of media, first dilute the stock in a smaller volume of media or a buffer (like PBS) before adding it to the final culture.
-
Increase Final Volume: By adding the stock solution to a larger volume of media, you lower the final concentration of both the drug and the organic solvent, reducing the likelihood of precipitation.
-
pH Adjustment: The addition of an acidic this compound solution can lower the local pH of the medium, causing precipitation.[3] Pre-adjusting the pH of the stock solution or the medium can sometimes help.
-
Q3: What is the best solvent for preparing this compound stock solutions?
A3: The ideal solvent depends on your desired stock concentration and the experimental context.
-
Water: Suitable for preparing fresh stock solutions for immediate use in aqueous assays. However, be mindful of the resulting acidic pH.[3]
-
Phosphate-Buffered Saline (PBS): A good choice for biological experiments, as it is buffered around a physiological pH.[3][9]
-
DMSO (Dimethyl sulfoxide): Commonly used to prepare high-concentration stock solutions for long-term storage at -20°C.[3][9]
-
DMF (Dimethylformamide): Another organic solvent option, though solubility is lower compared to DMSO.[3][9]
Q4: How stable is this compound in solution, and what are the recommended storage conditions?
A4: Solution stability is highly dependent on pH, solvent, and temperature.
-
pH Stability: Cefpirome is most stable in aqueous solutions with a pH between 4 and 7.[3] It degrades rapidly in solutions with a pH of 9 or higher.[4]
-
Storage of Stock Solutions:
Q5: I see a product called "this compound Solubilized." How is it different from standard this compound?
A5: "this compound Solubilized" is a formulation that includes anhydrous sodium carbonate.[7] This mixture is designed to stabilize the pH of aqueous solutions, helping to maintain it within the optimal range of 5.5 to 7.5, which improves both solubility and stability for experimental use.[3][7]
Quantitative Data Summary
The physicochemical properties of this compound are critical for its proper handling and use in experiments.
| Property | Value / Description | Citations |
| Appearance | White to pale yellowish-white crystalline powder | [1][2][7] |
| Molecular Formula | C₂₂H₂₂N₆O₅S₂·H₂SO₄ | [1][7][11] |
| Molecular Weight | ~612.66 g/mol | [2][7][12] |
| Solubility in Water | Soluble | [1][3][4] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [3][9] |
| Solubility in DMSO | ~10-44 mg/mL | [2][3][9][10] |
| Solubility in DMF | ~1 mg/mL | [3][9] |
| Insoluble In | Ethanol, Diethyl Ether | [1] |
| pH of Aqueous Solution | 1.6 - 2.6 (for 0.1 g in 10 mL H₂O) | [1][3] |
| Optimal pH for Stability | 4.0 - 6.0 | [4][5][6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Pre-warming: Allow the this compound vial to come to room temperature before opening to minimize moisture absorption.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microfuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles. Store immediately at -20°C or -80°C.[10]
Protocol 2: Diluting Stock Solution into Culture Medium
-
Thaw Stock: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to the desired experimental temperature (e.g., 37°C).
-
Calculate Volume: Determine the volume of stock solution needed to achieve the final desired concentration in your culture medium. Ensure the final DMSO concentration remains non-toxic (e.g., <0.5%).
-
Dilution: While gently swirling the culture medium, add the calculated volume of the stock solution dropwise. This gradual addition helps prevent localized high concentrations that can lead to precipitation.
-
Mix and Use: Mix the final solution gently but thoroughly before adding it to your cell cultures. Use the prepared medium immediately for best results.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. drugfuture.com [drugfuture.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. STABILITY OF this compound IN AQUEOUS SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. toku-e.com [toku-e.com]
- 8. chemimpex.com [chemimpex.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. abmole.com [abmole.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. This compound | C22H24N6O9S3 | CID 11954008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cefpirome Sulfate Dosage for In Vivo Animal Studies
Welcome to the technical support center for the utilization of cefpirome sulfate in preclinical animal research. This resource is tailored for researchers, scientists, and drug development professionals, offering guidance on dosage optimization for in vivo studies. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in common animal models?
A1: A typical starting dose for cefpirome in rodents is 20 mg/kg. However, the optimal dosage is highly dependent on the specific infection model, the minimum inhibitory concentration (MIC) of the bacterial strain being investigated, and the chosen route of administration. For systemic infections in mice, cefpirome has demonstrated a more potent protective effect compared to other cephalosporins like ceftazidime and cefotaxime. It is strongly recommended to conduct a pilot dose-ranging study to determine the most efficacious dose for your unique experimental conditions.
Q2: Which route of administration is most appropriate for this compound in animal studies?
A2: this compound can be administered intravenously (IV), intramuscularly (IM), or subcutaneously (SC). Oral administration is generally not advised as cefpirome is not well absorbed through this route. Intramuscular injection typically results in high bioavailability, often exceeding 90%. The selection of the administration route should be based on the experimental design and the desired pharmacokinetic profile.
Q3: How is the dosing frequency for this compound determined?
A3: The dosing frequency is primarily dictated by the elimination half-life of cefpirome in the specific animal model. For instance, the elimination half-life is approximately 0.4 hours in rats and 1.1 hours in dogs. In goats, a 12-hour dosing interval has been proposed for a 10 mg/kg dose to maintain plasma concentrations above the MIC. For beta-lactam antibiotics such as cefpirome, a key pharmacodynamic parameter is the duration for which the drug concentration remains above the MIC. Consequently, more frequent dosing or continuous infusion may be necessary to achieve optimal efficacy, particularly for pathogens with higher MICs.
Troubleshooting Guide
Issue 1: Lack of Efficacy in an In Vivo Model
-
Possible Cause: Suboptimal dosage.
-
Solution: Conduct a dose-titration study to identify the effective dose for your specific infection model and bacterial strain. The time that drug concentrations exceed the MIC is a critical parameter for beta-lactams.
-
-
Possible Cause: Inappropriate dosing frequency.
-
Solution: Cefpirome has a relatively short half-life in some species like rats (0.4h). Consider more frequent administration or a continuous infusion to maintain plasma concentrations above the MIC of the target pathogen.
-
-
Possible Cause: Bacterial resistance.
-
Solution: Confirm the MIC of your bacterial strain against cefpirome in vitro.
-
Issue 2: Adverse Events or Toxicity Observed in Study Animals
-
Possible Cause: High dosage.
-
Solution: Reduce the dose. Acute toxicity studies have established LD50 values for different administration routes. For example, the intravenous LD50 in male mice is 2420 mg/kg. Observed adverse effects can include decreased spontaneous activity and respiratory changes.
-
-
Possible Cause: Rapid intravenous injection.
-
Solution: Administer the injection more slowly to minimize immediate adverse reactions.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data from preclinical studies of this compound across various animal species.
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species
| Animal Species | Dose (mg/kg) | Route of Administration | Elimination Half-life (t½) | Bioavailability (F) | Key Findings & Reference |
| Rats | 20 | IV | 0.4 h | - | Rapid elimination. |
| 20 | IM | 0.4 h | Nearly 100% | Bioavailability is almost identical to IV administration. | |
| 40 | IM | - | 88% | Good bioavailability at a higher dose. | |
| Dogs | 20 | IV | 1.1 h | - | Longer half-life compared to rats. |
| 20 | IM | 1.1 h | Nearly 100% | Excellent bioavailability, similar to IV. | |
| Goats | 10 | IV | 2.12 h | - | Longer half-life suggests slower elimination. |
| 10 | IM | 2.09 h | 75% | Good bioavailability. | |
| Ewes | 10 | IV | 1.68 h | - | Data supports a 12-hour dosing interval. |
| 10 | IM | 2.04 h | 88.85% | High bioavailability. |
Table 2: Acute Toxicity (LD50) of this compound in Rodents
| Animal Species | Route of Administration | LD50 (mg/kg) - Male | LD50 (mg/kg) - Female |
| Mice (6-week-old) | Intravenous (IV) | 2420 | 2400 |
| Intraperitoneal (IP) | 3850 | 4200 | |
| Oral (PO) | 16200 | 18500 | |
| Rats (6-week-old) | Intravenous (IV) | 1900 | 2080 |
| Intraperitoneal (IP) | 6550 | 5800 | |
| Subcutaneous (SC) | >10000 | >10000 | |
| Oral (PO) | >8000 | >8000 | |
| Rats (5-day-old) | Subcutaneous (SC) | 1750-2500 | 2080 |
Table 3: Efficacy of this compound in Murine Infection Models
| Infection Model | Pathogen | Animal Model | Key Findings |
| Systemic Infection | Escherichia coli, Staphylococcus aureus, Serratia marcescens | Mice | More potent protective effect than ceftazidime, cefoperazone, and cefotaxime. |
| Systemic Infection | Pseudomonas aeruginosa | Mice | As effective as ceftazidime. |
| Pyelonephritis | Escherichia coli | Mice | More effective than ceftazidime, cefotaxime, and cefoperazone. |
| Lung Infection | Streptococcus pneumoniae, Klebsiella pneumoniae | Mice | More effective than latamoxef, ceftazidime, cefotaxime, and cefoperazone. |
Technical Support Center: Cefpirome Sulfate Stability and Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of cefpirome sulfate in aqueous solutions. Find answers to frequently asked questions, detailed troubleshooting guides for experimental work, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in aqueous solutions?
A1: this compound is most stable in aqueous solutions within a pH range of 4 to 7.[1][2][3] It is recommended to prepare solutions fresh whenever possible. If short-term storage is necessary, solutions should be kept at refrigerated temperatures (<4°C) and protected from light.[4]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on pH. While stable between pH 4 and 7, it is slightly unstable below pH 3 and degrades rapidly in alkaline conditions (pH 9 and higher).[2] The degradation in aqueous solutions follows pseudo-first-order kinetics and is primarily driven by specific acid-base catalyzed hydrolysis.[2][3][5]
Q3: What are the major degradation pathways for this compound?
A3: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the β-lactam ring, which is crucial for its antibacterial activity.[1] Other degradation pathways include epimerization and rearrangements, leading to the formation of various degradation products.[1]
Q4: What are the common degradation products of this compound?
A4: Depending on the stress conditions (e.g., pH, temperature, light), several degradation products can be formed. Commonly identified degradation products include epi-cefpirome, Δ²-cefpirome, and anti-cefpirome.[1] More extensive studies have identified other related substances and isomers.[6][7]
Q5: My this compound solution has turned a yellowish-brown color. Is it still usable?
A5: A change in color to yellowish or brown is a visual indicator of this compound degradation. This is often observed under thermal stress or exposure to light. It is strongly advised not to use discolored solutions, as the degradation may lead to a loss of potency and the presence of potentially harmful impurities.
Q6: What analytical techniques are suitable for studying this compound degradation?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and validated method for quantifying this compound and its degradation products.[1][8] For the structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., Q-TOF), is the preferred technique.[1][8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Secondary interactions with residual silanols on the column.- Inappropriate mobile phase pH.- Column overload.- Sample solvent and mobile phase mismatch. | - Use a high-quality, end-capped C18 column.- Adjust the mobile phase pH to be within the optimal range for cefpirome stability (pH 4-7).- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase. |
| Inconsistent retention times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Inadequate column equilibration.- Pump issues (e.g., leaks, air bubbles). | - Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase and ensure proper mixing.- Ensure the column is adequately equilibrated before analysis.- Check for leaks in the HPLC system and degas the mobile phase. |
| Poor resolution between cefpirome and degradation peaks | - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Flow rate is too high or too low. | - Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile) and buffer concentration.- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).- Optimize the flow rate to balance resolution and analysis time. |
| Ghost peaks appearing in the chromatogram | - Contamination in the mobile phase or sample.- Carryover from previous injections. | - Use high-purity solvents and reagents.- Implement a robust needle wash protocol in the autosampler.- Run blank injections to identify the source of contamination. |
LC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low signal intensity or poor ionization | - Inappropriate mobile phase for Electrospray Ionization (ESI).- Suboptimal source parameters (e.g., capillary voltage, gas flow).- Matrix effects (ion suppression or enhancement). | - Use volatile mobile phase additives like ammonium formate or formic acid.- Optimize the ESI source parameters for cefpirome.- Improve sample cleanup to remove interfering matrix components. |
| In-source fragmentation or adduct formation | - High source temperature or cone voltage.- Presence of non-volatile salts in the mobile phase. | - Reduce the source temperature and/or cone voltage.- Use volatile buffers and minimize the concentration of non-volatile salts. |
| Difficulty in identifying unknown degradation products | - Insufficient fragmentation in MS/MS.- Co-elution of multiple components. | - Optimize collision energy in MS/MS experiments.- Improve chromatographic separation to isolate individual components. |
Data Presentation
Summary of this compound Stability Under Forced Degradation Conditions
| Stress Condition | Conditions | Observations | Approximate Degradation (%) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 298 K | Significant degradation | Varies with acid concentration and time |
| Alkaline Hydrolysis | 0.1 M NaOH, Room Temperature to 298 K | Rapid and significant degradation | Varies with time |
| Oxidative Degradation | 3% H₂O₂, Room Temperature to 298 K | Significant degradation | ~12.5% |
| Thermal Degradation (Solid State) | 393 K (RH=0%), 369 K (RH ~50.9%), 369 K (RH ~90.0%) | Degradation increases with temperature and relative humidity | Varies with conditions |
| Photodegradation (Solution) | 1.2 million lux hours | Significant degradation | ~26% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for the quantitative determination of this compound in the presence of its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
HPLC-grade water
-
Hydrochloric acid, Sodium hydroxide, and Hydrogen peroxide for forced degradation studies.
2. Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 reverse-phase column (e.g., 125 mm x 4 mm, 5 µm particle size)[10][11]
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 12 mM ammonium acetate (10:90, v/v)[10][11]
-
Injection Volume: 10 µL[2]
4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration curves.
5. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10][12]
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for inducing the degradation of this compound to evaluate the stability-indicating properties of an analytical method.[8][10]
1. Acid Hydrolysis:
-
Dissolve a known amount of this compound in 1 M HCl.
-
Incubate the solution at 298 K.
-
At specified time intervals, withdraw samples, neutralize with an appropriate amount of NaOH, and dilute with the mobile phase before HPLC analysis.
2. Alkaline Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M NaOH.
-
Incubate the solution at 298 K.
-
At specified time intervals, withdraw samples, neutralize with an appropriate amount of HCl, and dilute with the mobile phase before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve a known amount of this compound in 3% H₂O₂.
-
Incubate the solution at 298 K.
-
At specified time intervals, withdraw samples and dilute with the mobile phase before HPLC analysis.
4. Thermal Degradation (Solid State):
-
Place accurately weighed samples of solid this compound in glass vials.
-
Expose the vials to a constant temperature (e.g., 393 K) and controlled relative humidity.
-
At specified time intervals, remove the vials, allow them to cool to room temperature, dissolve the contents in the mobile phase, and analyze by HPLC.
5. Photodegradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., water).
-
Expose the solution to a light source, such as a Suntest CPS+ apparatus, with a Solar ID65 filter.
-
Simultaneously, keep a control sample protected from light.
-
At specified time intervals, withdraw samples from both the exposed and control solutions for HPLC analysis.
Visualizations
This compound Degradation Pathway
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: General experimental workflow for stability testing.
References
- 1. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. Dose Optimization of Cefpirome Based on Population Pharmacokinetics and Target Attainment during Extracorporeal Membrane Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STABILITY OF this compound IN AQUEOUS SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and characterization of impurities and isomers in this compound by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime-type cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Stability studies of this compound in the solid state: Identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
preventing cefpirome sulfate precipitation in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the precipitation of cefpirome sulfate in your experimental setups.
Troubleshooting Guide
Precipitation of this compound during your experiments can compromise results. This section addresses common scenarios and provides step-by-step solutions.
Scenario 1: this compound powder does not dissolve completely.
-
Possible Cause: The solvent or dissolution conditions may be suboptimal.
-
Troubleshooting Steps:
-
Verify the Solvent: this compound is soluble in water, DMSO, and PBS.[1][2] Ensure you are using a recommended solvent.
-
Check pH: The pH of a this compound solution in water can be acidic (between 1.6 and 2.6).[1][3] Its stability is optimal in a pH range of 4-7.[1][4][5][6] If dissolving in a buffered solution, ensure the pH is within this range.
-
Gentle Warming: Solubility can be increased with gentle warming.[1] However, be cautious as elevated temperatures can lead to degradation.[7]
-
Sonication: Use a sonicator to aid in the dissolution of the powder.
-
Scenario 2: Precipitation occurs after adding a stock solution to the cell culture medium.
-
Possible Cause: This is often due to the solvent of the stock solution being incompatible with the aqueous culture medium or the final concentration exceeding the solubility limit.
-
Troubleshooting Steps:
-
Reduce Organic Solvent Concentration: If your stock solution is in an organic solvent like DMSO, ensure the final concentration in the culture medium is minimal to prevent the less soluble cefpirome from precipitating out.[1]
-
Prepare a More Dilute Stock Solution: This will decrease the volume of organic solvent added to the aqueous medium.[1]
-
Use an Aqueous Stock Solution: Since this compound is water-soluble, preparing the stock in sterile water or a suitable buffer like PBS is a good alternative.[1][2] Note that aqueous solutions should ideally be prepared fresh for immediate use.[1][2]
-
pH Adjustment: The addition of an acidic this compound solution can alter the local pH of the medium, causing precipitation.[1] Consider preparing the stock in a buffer compatible with your cell culture medium.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on your experimental needs.
-
Water: Suitable for preparing fresh stock solutions for immediate use in aqueous assays.[1]
-
DMSO: this compound is soluble in DMSO at approximately 10 mg/mL.[2] It is a common choice for high-concentration stock solutions that can be stored at -20°C.[2]
-
Phosphate-Buffered Saline (PBS): The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1][2]
Q2: What is the optimal pH range for this compound stability in aqueous solutions?
A2: this compound is most stable in aqueous solutions within a pH range of 4 to 7.[1][4][5][6] Its stability decreases in more acidic (below pH 4) or alkaline (above pH 7) conditions.[4][5]
Q3: How should I store my this compound stock solutions?
A3: The stability of cefpirome in solution is dependent on the solvent, pH, and storage temperature.
-
Aqueous Solutions: It is recommended to prepare these fresh and use them on the same day.[2] If short-term storage is necessary, keep them at 4°C and protect them from light.[7]
-
DMSO Stock Solutions: These can be stored at -20°C.[2] It is advisable to store them in aliquots to avoid repeated freeze-thaw cycles.[8]
Q4: Can components of my buffer catalyze the degradation of this compound?
A4: Studies have shown that common buffer components like acetate and phosphate do not appear to catalyze the degradation of this compound.[4][5] The degradation is primarily influenced by the pH of the solution itself (specific acid-base catalysis) rather than the buffer components.[4][5][6] However, borate buffers have been shown to decrease the stability of this compound and should be avoided.[4]
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Water | Soluble | [3][9] |
| DMSO | ~10 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~1 mg/mL | [1][2] |
| PBS (pH 7.2) | ~10 mg/mL | [1][2] |
Table 2: pH Stability Profile of this compound in Aqueous Solutions
| pH Range | Stability | Degradation Kinetics | Notes | Reference(s) |
| 0.44 - 3.0 | Slightly unstable to unstable | Pseudo-first-order | Degradation is catalyzed by hydrogen ions. | [4][5] |
| 4.0 - 7.0 | Most Stable | Pseudo-first-order | Optimal pH range for Cefpirome solutions. | [1][4][5][6] |
| Above 7.0 - 9.0 | Increasingly unstable | Pseudo-first-order | Degradation rate increases with increasing pH. | [4][5] |
| Above 9.0 | Rapid Degradation | Pseudo-first-order | Significantly unstable in alkaline conditions. | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, purified water or a suitable buffer (e.g., PBS) to the desired concentration.
-
If necessary, adjust the pH to be within the optimal stability range of 4-7 using dilute acid or base.
-
Sterile-filter the solution through a 0.22 µm filter if it is for use in cell culture.
-
Use the solution immediately for best results.
Visualizations
Caption: Workflow for preparing an aqueous this compound solution.
Caption: Troubleshooting logic for precipitation in cell culture medium.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. drugfuture.com [drugfuture.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. benchchem.com [benchchem.com]
- 6. STABILITY OF this compound IN AQUEOUS SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. abmole.com [abmole.com]
- 9. toku-e.com [toku-e.com]
Technical Support Center: Cefpirome Sulfate Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of cefpirome sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?
A1: this compound exhibits its highest stability in aqueous solutions within a pH range of 4 to 7.[1][2][3][4][5] Its stability decreases in more acidic conditions (below pH 4) and it degrades rapidly in alkaline environments (pH 9 and higher).[1][2][3][4][5]
Q2: How does pH influence the degradation kinetics of this compound?
A2: The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics.[1][3][6] The hydrolysis of the β-lactam ring, a critical component for its antibacterial action, is catalyzed by both hydrogen ions in acidic conditions and hydroxide ions in alkaline conditions.[1][2][3][6] Consequently, the degradation rate increases as the pH moves further away from the optimal 4-7 range.[3]
Q3: What are the primary degradation products of this compound under different pH conditions?
A3: The degradation pathway of cefpirome is complex, leading to various products depending on the specific stress conditions. In neutral to alkaline solutions, common degradation products include epi-cefpirome and Δ²-cefpirome.[2][4] In strongly acidic solutions or under photolytic stress, other products like anti-cefpirome can be formed.[2][4] A validated, stability-indicating analytical method is crucial to separate the parent drug from its degradation products.[2]
Q4: Can the pH of the experimental medium affect the antimicrobial activity of this compound?
A4: While the primary concern with pH is the chemical stability of cefpirome, the pH of the culture medium can also influence the measured antimicrobial activity. For many antibiotics, efficacy can be pH-dependent.[7][8] For instance, an acidic environment can sometimes reduce the susceptibility of bacteria like Pseudomonas aeruginosa to certain antibiotics.[7] Therefore, for in-vitro activity assays, it is recommended to control and buffer the pH of the growth medium to a physiologically relevant range (e.g., 7.2-7.4) to ensure that the observed effect is due to the drug's intrinsic activity and not an artifact of the experimental conditions.[3]
Q5: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What might they be?
A5: Unexpected peaks are most likely degradation products of this compound.[2][3] The number and identity of these peaks will depend on the stress conditions applied (e.g., pH, temperature, light). To identify them, you can perform forced degradation studies under controlled acidic, alkaline, oxidative, and photolytic conditions and compare the resulting chromatograms. For structural confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[5]
Q6: How can I minimize the degradation of my this compound solution during experiments?
A6: To maintain the integrity of your this compound solution, consider the following precautions:
-
pH Control: Always maintain the pH of your aqueous solutions within the optimal range of 4 to 7 using appropriate buffers.[2][3][5]
-
Temperature: Prepare solutions fresh whenever possible and store them at low temperatures (e.g., 4°C) when not in immediate use to slow down degradation.[2]
-
Protection from Light: this compound is sensitive to light.[2][9] Protect solutions from light by using amber vials or covering the containers with aluminum foil.[3]
-
Fresh Preparation: For critical experiments, it is best to prepare cefpirome solutions immediately before use.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of cefpirome concentration in solution | The pH of the solution is outside the optimal stability range of 4-7.[3] | Verify the pH of your solution. Adjust it to be within the 4-7 range using appropriate buffers like acetate or phosphate.[3] |
| Inconsistent results in stability studies | The degradation of cefpirome is sensitive to temperature fluctuations.[3] | Ensure all stability experiments are conducted at a consistent, controlled temperature. For accelerated studies, precise temperature control is critical.[3] |
| Low or variable antimicrobial activity observed in vitro | The pH of the culture medium may be affecting the drug's stability or the bacteria's susceptibility.[3][7] | Measure and record the pH of the growth medium. Consider buffering the medium to a physiologically relevant pH (around 7.2-7.4) to ensure optimal and consistent antibiotic activity.[3] |
| Poor peak shape (e.g., tailing, fronting) in HPLC analysis | Inappropriate mobile phase pH or secondary interactions with the column.[5] | Adjust the mobile phase pH to be within the optimal range for cefpirome stability (4-7). Ensure you are using a high-quality, end-capped C18 column.[5] |
Quantitative Data Summary
The stability of this compound is highly dependent on pH. The degradation follows pseudo-first-order kinetics across a wide pH range.
Table 1: pH-Dependent Stability Profile of this compound
| pH Range | Stability Profile | Degradation Kinetics | Key Observations |
| 0.44 - 3.0 | Slightly Unstable to Unstable | Pseudo-first-order | Degradation is catalyzed by hydrogen ions.[3] |
| 4.0 - 7.0 | Most Stable | Pseudo-first-order | Optimal pH range for cefpirome solutions. [1][2][3][4] |
| > 7.0 - 9.0 | Increasingly Unstable | Pseudo-first-order | The degradation rate increases significantly with rising pH.[3] |
| > 9.0 | Rapid Degradation | Pseudo-first-order | Cefpirome is highly unstable in alkaline conditions.[1][3][5] |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Typical Reagent/Condition | Observation |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature | Significant degradation occurs, forming products like anti-cefpirome.[4][5][9] |
| Base Hydrolysis | 0.1 M NaOH at room temperature | Rapid and extensive degradation is observed.[5][9] |
| Oxidative Degradation | 3% H₂O₂ at room temperature | Total degradation is often observed, with one major degradant and other unknown products.[2][9] |
| Photodegradation | Exposure to sunlight or UV light | The compound is sensitive to light, leading to the formation of degradation products.[2][9][10] |
| Thermal Degradation | Heating solution or solid drug (e.g., 40-80°C) | Degradation increases with temperature.[2][4][9] |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at various pH values.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Buffers: Hydrochloric acid, acetate buffer, phosphate buffer, borate buffer, sodium hydroxide solution to prepare a range of pH values (e.g., pH 1, 2, 4, 5, 6, 7, 9, 11, 13).[1]
-
Sodium chloride for ionic strength adjustment
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a DAD or UV detector and a C18 reverse-phase column (e.g., 125 x 4 mm, 5 µm particle size).[1][11]
2. Preparation of Solutions:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and 12 mM ammonium acetate (e.g., 10:90 v/v).[1][11]
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of buffered solutions across the desired pH range. Adjust the ionic strength to a constant value (e.g., 0.5 M) with sodium chloride.[1] For each pH, initiate the degradation study by dissolving an accurately weighed amount of this compound into the temperature-equilibrated buffer solution.[1] Protect all solutions from light.[1][3]
3. Stability Study Design:
-
Incubate the prepared working solutions in a temperature-controlled environment (e.g., 353 K for accelerated studies).[1]
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation reaction if necessary (e.g., by cooling or neutralization) and dilute with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Column: Lichrospher RP-18 (125 x 4 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile – 12 mM ammonium acetate (10:90, v/v).[1]
-
Injection Volume: 10 µL.[1]
-
Data Analysis: Quantify the remaining this compound concentration at each time point by comparing the peak area to a calibration curve. Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the observed pseudo-first-order rate constant (k_obs).
Visualizations
Caption: Workflow for a pH-dependent stability study of this compound.
Caption: Troubleshooting decision tree for unexpected HPLC peaks.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability and Degradation Pattern of Cefpirome (HR 810) in Aqueous Solution [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. STABILITY OF this compound IN AQUEOUS SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH on the antimicrobial susceptibility of planktonic and biofilm-grown clinical Pseudomonas aeruginosa isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Relationship between Antibiotic Susceptibility and pH in the Case of Uropathogenic Bacteria | MDPI [mdpi.com]
- 9. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Inconsistent Results in Cefpirome Sulfate Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with cefpirome sulfate.
Troubleshooting Guides & FAQs
This section provides answers to specific issues that can lead to variable experimental outcomes.
Section 1: Stability and Solubility Issues
Question 1: I'm observing a rapid loss of cefpirome concentration in my aqueous solution. What could be the cause?
Answer: The primary cause is likely the pH of your solution. This compound is most stable in a pH range of 4-7.[1][2] Outside of this range, its degradation accelerates, especially in alkaline conditions (pH > 9).[1][2]
-
Troubleshooting Steps:
Question 2: My stability study results are inconsistent. What factors should I control more carefully?
Answer: Temperature and humidity are critical factors in cefpirome stability.[3][4] The degradation of cefpirome is temperature-sensitive, and increased relative humidity can accelerate degradation in the solid state.[3][5]
-
Troubleshooting Steps:
-
Ensure all stability experiments are conducted at a consistent, controlled temperature.[2]
-
For solid-state stability, control and monitor the relative humidity of the storage environment.
-
Question 3: I'm seeing unexpected peaks in my HPLC analysis of cefpirome.
Answer: These unexpected peaks are likely degradation products.[2] Cefpirome can degrade under various conditions, including inappropriate pH, exposure to light, and high temperatures.[2][5]
-
Troubleshooting Steps:
Question 4: I'm having trouble dissolving this compound.
Answer: this compound is generally water-soluble.[6] However, issues can arise from the purity of the compound, the pH of the solvent, and the solvent choice itself.[6]
-
Troubleshooting Steps:
-
Ensure you are using high-purity this compound.
-
The pH of a simple aqueous solution of this compound can be acidic (pH 1.6-2.6 for a 10 mg/mL solution).[6] Using a buffer within the optimal stability range of pH 4-7 can aid dissolution and prevent degradation.[6]
-
If using an organic solvent like DMSO for a stock solution, be mindful of precipitation when adding it to an aqueous culture medium.[6] It is recommended to use sterile water or a suitable buffer for stock solutions for immediate use.[6]
-
Section 2: In Vitro Antibacterial Assays (MIC Testing)
Question 5: My Minimum Inhibitory Concentration (MIC) results for cefpirome are variable between experiments.
Answer: Inconsistent MIC values can stem from several factors related to the experimental setup and materials.[7]
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure a consistent bacterial inoculum size, typically standardized to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL), which is then further diluted to a final concentration of about 5 x 10^5 CFU/mL in the test wells.[8]
-
Control Growth Medium: The composition, pH, and cation concentration of the Mueller-Hinton broth can influence cefpirome's activity.[7] Use cation-adjusted Mueller-Hinton broth as recommended by CLSI and EUCAST guidelines.[8][9]
-
Incubation Conditions: Strictly control the incubation time (typically 16-20 hours) and temperature (35-37°C).[8]
-
Methodology: Adhere strictly to standardized protocols from bodies like the Clinical & Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]
-
Question 6: I'm observing low antibacterial activity of cefpirome in my in vitro assays.
Answer: This could be due to the degradation of cefpirome in the assay medium or the pH of the medium affecting its efficacy.[2]
-
Troubleshooting Steps:
-
Prepare fresh cefpirome solutions for each experiment to avoid using degraded material.
-
Measure and record the pH of the culture medium. If necessary, buffer the medium to a physiologically relevant pH (around 7.2-7.4) to ensure optimal antibiotic activity, unless the experimental design requires a different pH.[2]
-
Section 3: Pharmacokinetic (PK) Studies
Question 7: I am observing high inter-individual variability in the plasma concentrations of cefpirome in my study subjects.
Answer: High variability in cefpirome pharmacokinetics is a known challenge and can be attributed to several physiological and clinical factors.[10]
-
Troubleshooting Steps:
-
Assess Renal Function: Cefpirome is primarily eliminated unchanged by the kidneys.[10] Variations in renal function among subjects can significantly alter drug clearance. Document the creatinine clearance for each subject.[10]
-
Consider Age: The half-life of cefpirome can be prolonged in elderly patients due to a natural decline in renal function.[10] Consider stratifying your analysis by age groups.[10]
-
Account for Underlying Diseases: Conditions like sepsis can alter the pharmacokinetic profile of cefpirome.[10][11]
-
Review Co-administered Medications: Drugs that affect renal function can alter cefpirome's pharmacokinetics.[10]
-
Standardize Drug Administration: Ensure consistency in the rate of intravenous infusion.[10]
-
Quantitative Data Summary
Table 1: pH-Dependent Stability of this compound
| pH Range | Stability Profile | Degradation Kinetics | Key Observations |
| 0.44 - 3.0 | Slightly unstable to unstable | Pseudo-first-order | Degradation is catalyzed by hydrogen ions.[1][2] |
| 4.0 - 7.0 | Most Stable | Pseudo-first-order | Optimal pH range for Cefpirome solutions.[1][2] |
| Above 7.0 - 9.0 | Increasingly unstable | Pseudo-first-order | The degradation rate increases with increasing pH.[1][2] |
| Above 9.0 | Rapid Degradation | Pseudo-first-order | Significantly unstable in alkaline conditions.[1][2] |
Table 2: Summary of Cefpirome Pharmacokinetic Parameters in Different Populations
| Population | Half-life (hours) | Volume of Distribution (L) | Primary Route of Elimination | Reference |
| Healthy Volunteers | ~2 | ~14 | Renal | [10] |
| Elderly Patients | Prolonged | Not specified | Renal | [10] |
| Patients with Severe Renal Impairment | Up to 14.5 | Not specified | Renal | [10] |
| Septic Patients | Prolonged in tissue | Increased | Renal | [10][11] |
| Patients on CVVH | ~8.8 | Altered | Renal/Hemofiltration | [10] |
Experimental Protocols
Protocol 1: HPLC Method for this compound Stability Testing
This protocol is based on validated stability-indicating HPLC methods.[5][12][13]
-
Chromatographic System:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
-
-
Sample Preparation (Forced Degradation):
-
Acid Hydrolysis: Dissolve this compound in 1 M HCl and incubate.[5]
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate.[5]
-
Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide.
-
Thermal Degradation: Expose solid this compound to elevated temperatures.[5]
-
Photolytic Degradation: Expose a solution of this compound to UV light.[5]
-
Neutralize the acidic and alkaline samples before injection.
-
-
Analysis:
-
Inject equal volumes of the standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent cefpirome peak.
-
Quantify the amount of remaining this compound using the calibration curve.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
This protocol follows the general principles outlined by the Clinical & Laboratory Standards Institute (CLSI).[8]
-
Preparation of Cefpirome Stock Solution:
-
Prepare a stock solution of this compound in sterile, cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the cefpirome stock solution in CAMHB to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh culture of the test organism, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the cefpirome dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[8]
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of cefpirome that completely inhibits visible bacterial growth.[8]
-
Visualizations
Caption: Troubleshooting workflow for inconsistent cefpirome results.
Caption: Cefpirome's mechanism of antibacterial action.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. benchchem.com [benchchem.com]
- 3. Stability studies of this compound in the solid state: Identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetics and Pharmacodynamics of Cefpirome in Subcutaneous Adipose Tissue of Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cefpirome Sulfate Administration for Improved Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of cefpirome sulfate.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: Cefpirome, a fourth-generation cephalosporin, exhibits poor absorption after oral administration primarily due to its highly hydrophilic nature.[1] This characteristic limits its ability to penetrate the lipid membranes of the intestinal mucosa. The low partition coefficient (P(ow) = 0.02+/-0.01) of cefpirome confirms its hydrophilicity, leading to very low bioavailability.[1] Consequently, cefpirome is typically administered intravenously or intramuscularly.[1][2]
Q2: What are intestinal absorption enhancers and how can they improve cefpirome's bioavailability?
A2: Intestinal absorption enhancers are compounds that facilitate the transport of poorly permeable drugs like cefpirome across the intestinal epithelium. They can act through various mechanisms, such as increasing the lipophilicity of the drug, fluidizing the cell membrane, or opening the tight junctions between intestinal cells.[1] By overcoming the intestinal barrier, these enhancers can significantly increase the amount of cefpirome that reaches systemic circulation after oral administration.[1]
Q3: Which absorption enhancers have shown promise in preclinical studies with cefpirome?
A3: Preclinical studies in rabbit models have demonstrated the effectiveness of several absorption enhancers for cefpirome. Notably, hexadecyldimethylbenzylammonium chloride (BAC) and hexylsalicylic acid (HSA) have been shown to increase the absolute bioavailability of cefpirome by 21-fold and 15-fold, respectively.[1] Bile salts have also been investigated and have shown potential in increasing the lipophilicity and intestinal transport of cefpirome.[1][3]
Q4: What are the proposed mechanisms of action for these absorption enhancers?
A4: The mechanisms are multifaceted and depend on the enhancer:
-
Hexadecyldimethylbenzylammonium chloride (BAC): As a quaternary ammonium compound, BAC is thought to enhance absorption by disrupting the intestinal cell membrane and potentially opening tight junctions. It may also form an ion-pair with cefpirome, increasing its lipophilicity and facilitating its transport across the intestinal epithelium.[1]
-
Hexylsalicylic acid (HSA): HSA is believed to function as an absorption enhancer through ion-pairing with cefpirome. This neutralizes the charge and increases its lipophilicity, thereby improving its partitioning into the cell membrane.[1]
-
Bile Salts: Bile salts can enhance absorption in several ways. They can increase the drug's lipophilicity, fluidize the cell membrane, and form reverse micelles within the membrane, creating aqueous channels for the transport of hydrophilic drugs.[1]
Q5: What are some alternative formulation strategies to improve cefpirome's bioavailability?
A5: Besides absorption enhancers, nanoparticle and liposomal formulations are promising strategies. Encapsulating cefpirome in nanoparticles or liposomes can protect it from degradation, improve its solubility, and facilitate its transport across cellular barriers.[4][5][6] For instance, a study on the similar fourth-generation cephalosporin, cefquinome, showed that a proliposome formulation significantly prolonged its biological half-life and increased its area under the curve (AUC) in rabbits.[7][8]
Troubleshooting Guides
In Vitro Caco-2 Permeability Assays
Issue 1: High variability in apparent permeability (Papp) values for cefpirome.
-
Possible Cause: Inconsistent Caco-2 cell monolayer integrity.
-
Troubleshooting Steps:
-
Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are consistent and within the acceptable range for your laboratory's established protocol before and after the experiment.[1]
-
Lucifer Yellow Assay: Use Lucifer yellow, a marker for paracellular transport, to confirm monolayer integrity. High leakage of Lucifer yellow indicates compromised tight junctions.[1]
-
Standardize Cell Culture Conditions: Maintain consistent cell seeding density, passage number, and culture duration (typically 21 days) to ensure proper cell differentiation and monolayer formation.[1]
-
Issue 2: Cytotoxicity observed with the absorption enhancer.
-
Possible Cause: The concentration of the absorption enhancer is too high, leading to cell damage.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration range over which the enhancer is non-toxic to Caco-2 cells using assays like MTT or LDH release.
-
Select a Lower, Effective Concentration: Choose a concentration of the enhancer that demonstrates a significant increase in cefpirome permeability without causing significant cytotoxicity.[1]
-
In Situ Intestinal Perfusion Studies
Issue 1: Inconsistent or low recovery of cefpirome from the perfusate.
-
Possible Cause: Adsorption of cefpirome to the perfusion apparatus or degradation in the perfusion buffer.
-
Troubleshooting Steps:
-
Pre-condition the Tubing: Perfuse the apparatus with a cefpirome solution prior to the experiment to saturate any non-specific binding sites.[1]
-
Check Buffer Stability: Ensure the pH and composition of the perfusion buffer do not cause degradation of cefpirome over the duration of the experiment. Cefpirome is most stable in aqueous solutions in the pH range of 4-6.[9]
-
In Vivo Pharmacokinetic Studies
Issue 1: Low and variable plasma concentrations of cefpirome after oral administration.
-
Possible Cause: Inconsistent gastric emptying or degradation of cefpirome in the stomach.
-
Troubleshooting Steps:
-
Fasting: Ensure animals are properly fasted before oral administration to reduce variability in gastric emptying.[1]
-
Formulation Strategy: Consider formulating cefpirome with the absorption enhancer in an enteric-coated dosage form to protect it from the acidic environment of the stomach and deliver it directly to the small intestine.[1]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Cefpirome in Different Animal Species.
| Animal Species | Dose (mg/kg) | Route of Administration | Elimination Half-life (t½) | Bioavailability (F) | Key Findings & Reference |
| Rats | 20 | IV | 0.4 h | - | Rapid elimination.[10] |
| Rats | 20 | IM | 0.4 h | Nearly 100% | Bioavailability is almost identical to IV administration.[10] |
| Dogs | 20 | IV | 1.1 h | - | Longer half-life compared to rats.[10] |
| Dogs | 20 | IM | 1.1 h | Nearly 100% | Excellent bioavailability, similar to IV.[10] |
| Goats | 10 | IV | 2.12 h | - | Longer half-life suggests slower elimination.[10] |
| Goats | 10 | IM | 2.09 h | 75% | Good bioavailability.[10] |
| Ewes | 10 | IV | 1.68 h | - | Data supports a 12-hour dosing interval.[10][11] |
| Ewes | 10 | IM | 2.04 h | 88.85% | Good bioavailability.[11] |
Table 2: Effect of Absorption Enhancers on the Oral Bioavailability of Cefpirome in Rabbits.
| Absorption Enhancer | Fold Increase in Absolute Bioavailability | Reference |
| Hexadecyldimethylbenzylammonium chloride (BAC) | 21-fold | [1] |
| Hexylsalicylic acid (HSA) | 15-fold | [1] |
Experimental Protocols
Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Assessment: Measure the TEER of the cell monolayers. Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.[1]
-
Transport Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution containing cefpirome and the absorption enhancer to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with 5% CO2.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.[1]
-
-
Sample Analysis: Analyze the concentration of cefpirome in the collected samples using a validated analytical method (e.g., HPLC-UV).[1]
In Situ Single-Pass Intestinal Perfusion in Rats
-
Animal Preparation: Anesthetize a fasted rat and expose the small intestine through a midline abdominal incision.
-
Cannulation: Cannulate the desired segment of the intestine (e.g., jejunum, ileum) at both ends.
-
Perfusion: Perfuse the intestinal segment with a blank buffer solution to clean the lumen and allow for equilibration. After a 30-minute equilibration period, switch to the perfusion solution containing cefpirome and the absorption enhancer.[1]
-
Sample Collection: Collect the perfusate from the outlet cannula at regular intervals for a defined period.
-
Sample Analysis: Determine the concentration of cefpirome in the collected perfusate samples using a validated analytical method.[1]
-
Calculation of Permeability: Calculate the effective permeability coefficient (Peff) based on the disappearance of cefpirome from the perfusate, correcting for water flux using a non-absorbable marker.[1]
In Vivo Oral Bioavailability Study in Rabbits
-
Animal Preparation: Fast adult rabbits overnight with free access to water.
-
Formulation Preparation: Prepare the oral formulation of cefpirome with the desired absorption enhancer.
-
Administration: Administer the formulation to the rabbits via oral gavage. For intravenous administration (to determine absolute bioavailability), inject a known dose of cefpirome into the marginal ear vein.[1]
-
Blood Sampling: Collect blood samples from the marginal ear vein at predetermined time points before and after drug administration.[1]
-
Plasma Analysis: Separate the plasma and analyze the concentration of cefpirome using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC, Cmax, and Tmax to determine the oral bioavailability.
Visualizations
Caption: Mechanism of action of cefpirome and barriers to its oral absorption.
Caption: Experimental workflows for evaluating cefpirome bioavailability.
Caption: Logical relationship of strategies to improve cefpirome bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Cefpirome clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro and in-vivo studies of cefpirom using bile salts as absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections [thno.org]
- 5. nano.ucsd.edu [nano.ucsd.edu]
- 6. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Preparation of cefquinome sulfate proliposome and its pharmacokinetics in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. benchchem.com [benchchem.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Addressing Adverse Effects of Cefpirome Sulfate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying, managing, and troubleshooting adverse effects of cefpirome sulfate in preclinical animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed adverse effects of this compound in animal models?
A1: Based on preclinical studies, the most frequently reported adverse effects of this compound involve nephrotoxicity, neurotoxicity, and local reactions at the injection site.[1][2] Less frequently, hematological changes and mild, reversible liver effects have been observed, particularly at higher doses.[3][4]
Q2: Are there established lethal dose (LD50) values for this compound in common animal models?
A2: Yes, acute toxicity studies have determined the LD50 values for this compound in both mice and rats across various administration routes. These values are crucial for dose selection in initial studies.
Q3: What are the typical clinical signs of acute toxicity to monitor for after this compound administration?
A3: Following high-dose administration of this compound, researchers should monitor for a range of clinical signs. In mice and rats, these can include decreased spontaneous activity, lying prone, tremors, and respiratory changes such as slow or deep respiration and gasping.[1] In some cases, clonic or clonic-tonic convulsions may occur.[1] At the injection site, particularly with subcutaneous administration, reactions such as dark reddening, swelling, and induration have been noted.[1]
Q4: What is the primary mechanism behind this compound-induced neurotoxicity?
A4: The neurotoxic effects of cephalosporins, including cefpirome, are primarily attributed to their antagonistic activity at γ-aminobutyric acid (GABA) type A (GABA-A) receptors.[5][6] GABA is the main inhibitory neurotransmitter in the central nervous system (CNS). By inhibiting GABAergic transmission, cefpirome can lead to neuronal hyperexcitability, which may manifest as myoclonus, seizures, and encephalopathy.[5]
Troubleshooting Guides
Issue 1: Unexpected High Mortality or Severe Adverse Events at a "Safe" Dose
Possible Cause:
-
Incorrect Dosing Calculation or Formulation Error: Errors in calculating the dose or preparing the this compound solution can lead to unintentional overdosing.
-
Rapid Intravenous Injection: Too rapid IV administration can cause acute cardiovascular or CNS effects.
-
Animal Health Status: Underlying subclinical illness in study animals can increase their susceptibility to drug toxicity.
-
Species/Strain Sensitivity: The chosen animal model or specific strain may be more sensitive to this compound than reported in the literature.
Troubleshooting Steps:
-
Verify All Calculations and Formulations: Double-check all dose calculations, weighing of the compound, and final concentration of the dosing solution.
-
Optimize Injection Technique: For intravenous injections, ensure a slow and steady administration rate.
-
Health Screening of Animals: Ensure all animals are healthy and free of underlying diseases before the start of the study.
-
Conduct a Dose-Ranging Study: If using a new model or strain, perform a preliminary dose-ranging study with a small number of animals to determine the maximum tolerated dose (MTD).
-
Necropsy of Deceased Animals: Perform a thorough necropsy on any animals that die unexpectedly to identify the cause of death, looking for signs such as hemorrhage under the meninges in the brain, which has been observed in acute toxicity studies.[1]
Issue 2: High Variability in Experimental Results
Possible Cause:
-
Inconsistent Drug Administration: Variations in injection speed, volume, or site can lead to differences in drug absorption and distribution.
-
Biological Variation: Inherent differences in the age, weight, genetics, and gut microbiota of the animals can affect their response to the drug.
-
Environmental Stressors: Fluctuations in housing conditions such as temperature, light cycle, and noise can impact animal physiology and drug metabolism.
Troubleshooting Steps:
-
Standardize All Procedures: Develop and strictly follow standard operating procedures (SOPs) for all aspects of the experiment, including animal handling, drug administration, and data collection.[7]
-
Randomize and Blind the Study: Randomly assign animals to treatment groups and blind the personnel conducting the experiment and assessing the outcomes to minimize bias.[7]
-
Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to their new environment before the start of the experiment.[7]
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual biological variability on the overall results.
Issue 3: Severe Injection Site Reactions
Possible Cause:
-
High Concentration of this compound Solution: Highly concentrated solutions can be irritating to the surrounding tissues.
-
Incorrect Injection Technique: Improper needle placement or leakage of the solution from the injection site can exacerbate local reactions.
-
Contamination: Lack of aseptic technique can lead to bacterial contamination and inflammation at the injection site.
Troubleshooting Steps:
-
Optimize Formulation: If possible, decrease the concentration of the this compound solution by increasing the injection volume (within acceptable limits for the animal model).
-
Rotate Injection Sites: For studies involving repeated injections, rotate the injection sites to allow for tissue recovery.
-
Ensure Proper Injection Technique: For subcutaneous injections, ensure the needle is fully in the subcutaneous space and there is no leakage. For intramuscular injections, ensure the correct muscle group is targeted.
-
Maintain Aseptic Technique: Use sterile needles, syringes, and solutions, and disinfect the injection site with an appropriate antiseptic.
-
Consider a Different Route of Administration: If local reactions are severe and unavoidable, explore alternative administration routes if appropriate for the study objectives.
Data Presentation
Table 1: Acute Toxicity (LD50) of this compound in Rodents [1]
| Animal Species | Age | Route of Administration | LD50 (mg/kg) - Male | LD50 (mg/kg) - Female |
| Mice | 6-week-old | Intravenous (IV) | 2420 (95% CI: 2122-2758) | 2400 (95% CI: 2181-2640) |
| 6-week-old | Intraperitoneal (IP) | 3850 (95% CI: 3407-4351) | 4200 (95% CI: 3889-4536) | |
| 6-week-old | Oral (PO) | 16200 (95% CI: 14781-17755) | 18500 (95% CI: 17290-19795) | |
| Rats | 6-week-old | Intravenous (IV) | 1900 (95% CI: 1784-2023) | 2080 (95% CI: 1953-2215) |
| 6-week-old | Intraperitoneal (IP) | 6550 (95% CI: 6179-6943) | 5800 (95% CI: 5311-6334) | |
| 6-week-old | Subcutaneous (SC) | >10000 | >10000 | |
| 6-week-old | Oral (PO) | >8000 | >8000 | |
| 5-day-old | Subcutaneous (SC) | 1750-2500 | 2080 (95% CI: 1651-2621) |
Table 2: Dose-Dependent Nephrotoxicity of Intravenous this compound in Rabbits [2]
| Dose (mg/kg) | Study Duration | Key Findings |
| ≤ 320 | Single Dose | No nephrotoxic symptoms observed. |
| 500 | Single Dose | Proteinuria, glucosuria, increased serum urea nitrogen, creatinine, and uric acid. Necrosis and calcification in the proximal tubular epithelium of the kidney. |
| ≤ 100 | 14 and 21 Days | No nephrotoxic symptoms observed. |
| 200 | 14 and 21 Days | Urinary and serum biochemical changes indicative of nephrotoxicity. |
| 400 | 14 and 21 Days | Biochemical changes plus histopathological changes in the kidney. |
Table 3: Effects of Chronic this compound Administration in Rats [3][4]
| Dose (mg/kg/day) | Route | Duration | Observed Effects |
| 100 | Intraperitoneal | 90 days | No effect level. |
| 400 | Intraperitoneal | 90 days | Reversible slight anemia, changes in liver-related serum chemistry, proteinuria, increased number and enlargement of lysosomes in proximal tubular epithelia of the kidneys. |
| 1600 | Intraperitoneal | 90 days | More pronounced effects as seen at 400 mg/kg/day. |
| 800 | Intraperitoneal | 6 months | Depressed body weight gain, decreased erythrocyte count, hematocrit, and hemoglobin.[8] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Nephrotoxicity in Rabbits
Objective: To evaluate the potential nephrotoxic effects of this compound following single or multiple intravenous administrations in rabbits.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Japanese White male rabbits
-
Metabolic cages for urine collection
-
Blood collection tubes (for serum)
-
Standard laboratory equipment for biochemical analysis (urea nitrogen, creatinine, uric acid) and urinalysis (proteinuria, glucosuria)
-
Histopathology equipment and reagents
Methodology:
-
Animal Acclimatization: Acclimate rabbits to the laboratory conditions for at least one week prior to the study.
-
Dose Preparation: Prepare fresh solutions of this compound in the sterile vehicle on each day of dosing.
-
Administration:
-
Sample Collection:
-
Urine: Collect urine over a 24-hour period using metabolic cages at baseline and at specified time points post-administration.
-
Blood: Collect blood samples from the marginal ear vein at baseline and at specified time points for serum biochemical analysis.
-
-
Biochemical Analysis:
-
Urinalysis: Analyze urine for the presence of protein and glucose.
-
Serum Analysis: Measure serum levels of urea nitrogen, creatinine, and uric acid.
-
-
Histopathology: At the end of the study, euthanize the animals and collect the kidneys. Fix the kidneys in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.[9]
-
Data Analysis: Compare the biochemical and histopathological findings between the treatment groups and a vehicle-treated control group.
Protocol 2: Assessment of this compound-Induced Hepatotoxicity in Rats
Objective: To evaluate the potential hepatotoxic effects of this compound following repeated intraperitoneal administration in rats.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Wistar or Sprague-Dawley rats
-
Blood collection tubes (for serum)
-
Standard laboratory equipment for measuring liver function enzymes (ALT, AST)
-
Histopathology equipment and reagents
Methodology:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.
-
Dose Preparation: Prepare fresh solutions of this compound daily.
-
Administration: Administer this compound via intraperitoneal injection daily for 90 days at dose levels of 100 mg/kg, 400 mg/kg, and 1600 mg/kg.[3][4]
-
Clinical Observations: Monitor animals daily for any clinical signs of toxicity. Record body weight and food consumption weekly.
-
Blood Collection: Collect blood samples via a suitable route (e.g., tail vein) at baseline and at regular intervals during the study for serum analysis.
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: At the end of the study, euthanize the animals and collect the liver. Fix a portion of the liver in 10% neutral buffered formalin for H&E staining and histopathological examination.[10] Look for changes such as hepatocyte degeneration, necrosis, inflammation, and steatosis.[11]
-
Data Analysis: Compare the biochemical and histopathological data between the cefpirome-treated groups and a control group receiving the vehicle alone.
Mandatory Visualizations
Caption: Proposed Mechanism of Cefpirome-Induced Neurotoxicity.
Caption: Experimental Workflow for a Nephrotoxicity Study.
References
- 1. [Acute toxicity study of this compound in mice and rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Nephrotoxicity of this compound in rabbits--single and multiple intravenous administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic intravenous toxicity of the new antibiotic cefpirome in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subchronic and chronic toxicity of the new antibiotic cefpirome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug-Induced Liver Injury: The Hepatic Pathologist’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [Six-month intraperitoneal toxicity study of this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Histopathology of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
method refinement for accurate cefpirome sulfate susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing accurate cefpirome sulfate antimicrobial susceptibility testing (AST).
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for this compound susceptibility testing?
A1: The standard methods for determining the in vitro susceptibility of bacteria to this compound are broth microdilution, disk diffusion, and gradient diffusion.[1] These methods should be performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]
Q2: Are there current CLSI or EUCAST clinical breakpoints for cefpirome?
A2: Cefpirome is an older antimicrobial agent and may not be included in the most recent versions of clinical breakpoint tables from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The FDA also does not currently list recognized susceptibility test interpretive criteria (STIC) or "breakpoints" for cefpirome.[2] Researchers may need to refer to historical data or tentative breakpoints suggested in older literature. For example, one study suggested tentative MIC breakpoints of ≤4 mg/L for sensitive and >16 mg/L for resistant based on clinical outcomes.[3]
Q3: What quality control (QC) strains should be used for cefpirome susceptibility testing?
A3: A standard QC strain for cefpirome susceptibility testing is Escherichia coli ATCC® 25922™.[1] The MIC value for this strain must fall within the acceptable range for the test results to be considered valid.[1]
Q4: What is the mechanism of action of cefpirome?
A4: Cefpirome is a fourth-generation cephalosporin antibiotic.[4] Like other β-lactam antibiotics, it inhibits the final phase of peptidoglycan synthesis in the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[4][5] This disruption of the cell wall's integrity leads to cell lysis and bacterial death.[4] Its major target is PBP 3.[6]
Q5: What are the primary mechanisms of bacterial resistance to cefpirome?
A5: Bacterial resistance to cefpirome can occur through several mechanisms. The most common is the production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic. Cefpirome shows stability against many common β-lactamases such as TEM-1, TEM-2, SHV-1, and chromosomal P99 and K-1 enzymes.[7] However, certain structurally modified AmpC β-lactamases can confer resistance.[8] Alterations in the structure of Penicillin-Binding Proteins (PBPs), the target of cefpirome, can also reduce binding affinity and lead to resistance.
Troubleshooting Guide
Issue 1: Quality Control (QC) Results are Out of Range
| Potential Cause | Troubleshooting Steps |
| Incorrect Inoculum Density | Ensure the turbidity of the bacterial suspension is standardized to a 0.5 McFarland standard. An inoculum that is too dense can lead to smaller zones of inhibition or falsely elevated MICs.[9] |
| Deterioration of Cefpirome | Check the expiration date and storage conditions of this compound powder, stock solutions, and testing disks. Cefpirome is most stable in aqueous solutions at a pH range of 4-6.[10][11][12] Prepare fresh stock solutions if degradation is suspected. |
| Media Issues | Verify that the correct type of Mueller-Hinton agar or broth is being used and that it has been prepared and stored correctly. Check the pH of the media, as this can affect drug stability and bacterial growth.[9] |
| Improper Disk Storage/Handling | Ensure antibiotic disks are stored at the recommended temperature (typically -20°C or below for long-term storage) in a desiccated environment.[9] |
| Incubation Conditions | Confirm the incubator is maintaining a stable temperature of 35 ± 2°C and that the incubation time is within the recommended 16-20 hours.[1] |
| Contamination | Visually inspect the QC strain culture for any signs of contamination. Perform a purity check by subculturing onto an appropriate agar plate.[9] |
Issue 2: Discrepancies Between Disk Diffusion and MIC Results
| Potential Cause | Troubleshooting Steps |
| Incorrect Agar Depth | The depth of the Mueller-Hinton agar for disk diffusion should be uniform and between 4-6 mm. Agar that is too shallow can lead to larger zones, while agar that is too deep can result in smaller zones.[9] |
| Inoculum Application | Ensure the Mueller-Hinton agar plate is evenly inoculated to create a uniform lawn of bacterial growth.[9] |
| Disk Application | Apply the cefpirome disk firmly to the agar surface to ensure complete contact.[9] |
| Reading of Results | For disk diffusion, measure the diameter of the zone of complete inhibition. For gradient diffusion, read the MIC value where the edge of the inhibition ellipse intersects the strip; round up to the higher value if between markings.[1] |
Issue 3: Unexpectedly High Resistance Rates
| Potential Cause | Troubleshooting Steps |
| Inoculum Effect | A high initial bacterial inoculum can lead to an increased Minimum Inhibitory Concentration (MIC), particularly for β-lactam antibiotics against β-lactamase-producing bacteria. Re-verify inoculum standardization.[9] |
| Presence of Resistance Mechanisms | The bacterial isolate may possess specific resistance mechanisms, such as an AmpC β-lactamase, that can hydrolyze cefpirome.[8] Consider molecular methods for resistance gene detection if this is suspected. |
| Media Composition | The addition of 5% sheep blood to Mueller-Hinton agar has been shown to slightly increase the zone diameters for some bacteria like Streptococcus faecalis.[13] Ensure the correct medium is used for the organism being tested. |
Quantitative Data
Table 1: Cefpirome Broth Microdilution Quality Control (QC) Ranges
| Quality Control Strain | Antimicrobial Agent | MIC (µg/mL) Range | Source |
| Escherichia coli ATCC® 25922™ | Cefpirome | 0.25–1 | CLSI M100, 31st Edition[1] |
Table 2: Historical Cefpirome Disk Diffusion Interpretive Criteria (30 µg disk)
| Interpretation | Zone Diameter (mm) | Correlating MIC (µg/mL) | Source |
| Susceptible | ≥ 18 | ≤ 8.0 | Diagnostic Microbiology and Infectious Disease, 1986[1][13] |
| Intermediate | 15 - 17 | - | Diagnostic Microbiology and Infectious Disease, 1986[1] |
| Resistant | ≤ 14 | ≥ 32 | Diagnostic Microbiology and Infectious Disease, 1986[1][13] |
| Note: These are historical data and may not reflect current clinical breakpoints.[1] |
Table 3: Representative Cefpirome MIC Values for Various Bacteria
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterobacteriaceae | - | - | ≤ 0.5[6] |
| Pseudomonas aeruginosa | 2 - 32[5] | - | 8[6] |
| Staphylococcus aureus (methicillin-sensitive) | - | - | 2[6] |
| Klebsiella pneumoniae | 0.032 - 0.125[5] | - | - |
| Campylobacter jejuni | 0.5 - 8[5] | - | - |
Experimental Protocols
Broth Microdilution Method for MIC Determination
-
Preparation of Cefpirome Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the cefpirome stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: Select 3-5 isolated colonies from a fresh (18-24 hour) culture plate. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum and add it to the wells of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
Reading Results: The MIC is the lowest concentration of cefpirome that completely inhibits visible bacterial growth. The growth control well should be turbid, and the sterility control well should be clear.
Disk Diffusion (Kirby-Bauer) Method
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described above.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.[1]
-
Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps or a disk dispenser, apply a cefpirome (30 µg) disk onto the agar surface, ensuring firm contact.[1]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.[1] Interpret the results based on established zone diameter criteria (see Table 2 for historical data).
Visualizations
Caption: Cefpirome action and bacterial resistance mechanisms.
Caption: Troubleshooting workflow for out-of-range QC results.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. Comparison of clinical response to cefpirome treatment and minimum inhibitory concentration of causative isolates. Microbiological and Clinical Study Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. toku-e.com [toku-e.com]
- 6. The antimicrobial activity of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antimicrobial activity and beta-lactamase stability of cefpirome, a new fourth-generation cephalosporin in comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to cefepime and cefpirome due to a 4-amino-acid deletion in the chromosome-encoded AmpC beta-lactamase of a Serratia marcescens clinical isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. STABILITY OF this compound IN AQUEOUS SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cefpirome (HR810) disk diffusion susceptibility tests: confirmation of interpretive criteria using cefotaxime and cefoperazone-resistant strains and effects of blood supplemented media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Cefpirome Sulfate Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of cefpirome sulfate during storage. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Q1: My this compound solution has developed a yellowish to brown color. Is it degraded?
A1: Yes, a change in color to a yellowish, orange, or brown tint is a visual indicator of this compound degradation.[1] This discoloration is often a result of thermal stress or exposure to light.[1] The degradation of the δ³-cephem ring in cephalosporins is known to produce colored compounds.[1] It is strongly recommended to prepare fresh solutions and ensure they are protected from heat and light to prevent degradation.[1]
Q2: I am observing a decrease in the antibacterial activity of my this compound stock solution. What is the likely cause?
A2: A loss of antibacterial activity is a direct consequence of the degradation of this compound.[1] The primary degradation mechanism is the hydrolysis of the β-lactam ring, which is essential for its antibacterial action.[1] The resulting degradation products generally lack significant antibacterial activity.[1] To mitigate this, ensure your stock solutions are maintained at an appropriate pH and temperature.
Q3: My HPLC analysis of this compound shows unexpected peaks. What could these be?
A3: Unexpected peaks in your HPLC chromatogram are likely degradation products of this compound. The specific degradation products formed can vary depending on the stress conditions, such as pH, temperature, and light exposure. To identify these products, a validated stability-indicating HPLC method that can resolve cefpirome from its potential degradation products is crucial.[1] For structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), especially with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., Q-TOF), are recommended.[2]
Frequently Asked Questions (FAQs)
Q4: What are the optimal storage conditions for this compound in its solid state?
A4: For solid-state storage, this compound should be kept in tightly closed containers in a dry, cool, and well-ventilated place.[3] It is recommended to store it at temperatures below 4°C.[4] The degradation of this compound in the solid state is influenced by temperature and relative air humidity, following a first-order reaction.[5][6]
Q5: What is the ideal pH range for aqueous solutions of this compound to ensure maximum stability?
A5: this compound exhibits the greatest stability in aqueous solutions with a pH range of 4 to 7.[1][7] Its stability decreases in solutions with a pH below 3, and it degrades rapidly at a pH of 9 and higher.[7]
Q6: How can I prevent the degradation of my this compound solution during an experiment?
A6: To minimize degradation during your experiments, adhere to the following practices:
-
pH Control: Maintain the pH of your aqueous solution between 4 and 7.[1][7]
-
Temperature Control: When not in immediate use, prepare and store solutions at low temperatures, such as 4°C.[1] Avoid elevated temperatures as they significantly increase the rate of degradation.[1]
-
Light Protection: Protect your solutions from light by using amber vials or by covering the containers with aluminum foil.[1] Photodegradation can lead to the formation of inactive isomers and other degradation products.[1]
-
Buffer Selection: Be mindful of the buffer components, as they can influence the degradation rate. While specific acid-base catalysis is the primary driver of hydrolysis, some buffer species can also catalyze the reaction.[1] Acetate and phosphate buffers have been noted not to catalyze the degradation of cefpirome.[1][7] Conversely, borate buffers can significantly decrease stability and should be avoided in pharmaceutical formulations.[7]
Q7: Are there any known incompatibilities of this compound with other drugs during co-administration?
A7: this compound at a concentration of 50 mg/mL has been shown to be stable for at least eight hours in the presence of several commonly used intensive care drugs when diluted in 0.9% sodium chloride injection, 0.45% sodium chloride injection, 5% dextrose injection, and lactated Ringer's injection.[8] However, amphotericin B (0.1 mg/mL) was found to be unstable in the presence of this compound.[8][9]
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions.
| Stress Condition | Parameters | Degradation (%) | Reference |
| Photodegradation | 1.2 million lux hours (solution) | ~26% | [10] |
| Thermal Degradation (Solid State) | 393 K, RH = 0% | Degradation observed | [10] |
| Thermal Degradation (Solid State) | 369 K, RH ~ 50.9% | Degradation observed, faster than in dry air | [10] |
| Thermal Degradation (Solid State) | 369 K, RH ~ 90.0% | Degradation observed, much faster than in dry air | [10] |
| Acid Degradation | 0.1N HCl for 48 hours | Degradation observed | [11] |
| Alkaline Degradation | 0.1N NaOH for 48 hours | Degradation observed | [11] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in the presence of its degradation products.[10][11]
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Column: Lichrospher RP-18 (125 mm x 4 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile (90:10 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 270 nm.[10]
-
Column Temperature: 30°C.[10]
-
Injection Volume: 10 µL.[7]
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) by dissolving 25 mg in a 25 mL volumetric flask containing 10 mL of methanol and 10 mL of water. Sonicate for 10 minutes and dilute to the desired volume with the mobile phase. Prepare calibration solutions in the range of 0.5–200 µg/mL by diluting the stock solution with the mobile phase.[11]
-
Sample Preparation: Dissolve the sample containing this compound in a mixture of acetonitrile and water (1:1 v/v) to achieve a known concentration.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[11]
-
Acid Hydrolysis: Treat the this compound solution with 0.1 N to 1 M hydrochloric acid (HCl) at room temperature for 48 hours. Neutralize the samples with an equivalent amount of sodium hydroxide solution before HPLC analysis.[2][11]
-
Base Hydrolysis: Treat the this compound solution with 0.1 N sodium hydroxide (NaOH) at room temperature for 48 hours. Neutralize the samples with an equivalent amount of hydrochloric acid solution before HPLC analysis.[2][11]
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[2]
-
Thermal Degradation (Solid State): Expose the solid this compound to elevated temperatures (e.g., 369-393 K) with controlled relative humidity. At specified time intervals, remove the samples, cool them to room temperature, and dissolve them in a suitable solvent for analysis.[2][10]
-
Photodegradation: Expose a solution of this compound to a light source, such as a Suntest CPS+ apparatus, to achieve an exposure of 1.2 million lux hours.[2][10]
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: General experimental workflow for a stability study.
Caption: Decision tree for troubleshooting HPLC results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.fi [fishersci.fi]
- 4. goldbio.com [goldbio.com]
- 5. Stability studies of this compound in the solid state: Identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Stability of this compound in the presence of commonly used intensive care drugs during simulated Y-site injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Cefpirome Sulfate Versus Third-Generation Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of cefpirome sulfate, a fourth-generation cephalosporin, with that of third-generation cephalosporins such as ceftazidime and ceftriaxone. The information presented is supported by experimental data from in vitro studies and clinical trials to assist researchers and drug development professionals in their understanding of these antimicrobial agents.
In Vitro Activity: A Broader Spectrum of Action
This compound generally exhibits a broader spectrum of in vitro activity compared to third-generation cephalosporins, with notable advantages against certain Gram-positive pathogens and Enterobacteriaceae.[1] In a study involving approximately 6,000 clinical isolates, cefpirome consistently demonstrated the lowest MIC50s and the lowest percentage of resistant strains among 3,031 strains of Enterobacteriaceae.[2] Furthermore, it was the most active agent against 2,138 Gram-positive cocci tested.[2]
The structural characteristics of cefpirome, including its zwitterionic nature, facilitate faster penetration through the outer membrane porins of Gram-negative bacteria when compared to third-generation cephalosporins.[1] This contributes to its potent activity, particularly against isolates with derepressed inducible chromosomal cephalosporinase, where cefpirome was the only cephalosporin with an MIC90 in the susceptible range.[1][3]
Comparative Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the in vitro activity of this compound in comparison to key third-generation cephalosporins against a range of clinically relevant bacteria. MIC values are presented as MIC90 (μg/mL), the concentration required to inhibit the growth of 90% of isolates.
| Organism | Cefpirome | Ceftazidime | Cefotaxime | Ceftriaxone |
| Gram-Negative | ||||
| Escherichia coli | ≤0.5 | ≤0.5 | ≤0.5 | ≤0.5 |
| Klebsiella pneumoniae | ≤0.5 | >1 | ≤0.5 | ≤0.5 |
| Enterobacter cloacae | ≤0.5 | >32 | >32 | >32 |
| Pseudomonas aeruginosa | 8 | 2 | >256 | >32 |
| Haemophilus influenzae | ≤0.5 | ≤0.5 | ≤0.5 | ≤0.5 |
| Neisseria gonorrhoeae | 1 | - | - | - |
| Gram-Positive | ||||
| Staphylococcus aureus (MSSA) | 2 | 8 | 8 | 8 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.06 | 1 | ≤0.06 | ≤0.06 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.5 | 8 | 1 | 1 |
Data compiled from multiple sources.[2][4][5][6][7][8]
Clinical Efficacy: Comparable Outcomes in Severe Infections
Clinical trials have demonstrated that cefpirome has comparable efficacy and safety to third-generation cephalosporins in the treatment of various severe infections.
Urinary Tract Infections (UTIs)
In studies involving patients with UTIs, many of whom had complicated cases or pyelonephritis, cefpirome showed similar rates of satisfactory clinical outcomes and bacteriological eradication compared to ceftazidime.[4]
| Treatment Group | Number of Patients | Satisfactory Clinical Outcome | Bacteriological Eradication Rate |
| Cefpirome (1g bid) | 865 | 87% | 87% |
| Ceftazidime (1g bid) | 443 | 83% | 86% |
Data from a review of comparative pivotal trials.[4]
Lower Respiratory Tract Infections (LRTIs)
In the treatment of LRTIs, primarily community-acquired pneumonia, cefpirome was found to be as effective as ceftazidime and ceftriaxone, with unsatisfactory clinical or bacteriological outcomes recorded in less than 15% of patients across all treatment groups.[4] A large international, multicenter study on pneumonia in intensive care unit (ICU) patients found that cefpirome (2 g twice daily) is equivalent in efficacy and tolerance to ceftazidime (2 g three times daily).[9][10]
| Infection Type | Cefpirome Regimen | Comparator Regimen | Clinical Failure Rate (Cefpirome) | Clinical Failure Rate (Comparator) |
| Pneumonia in ICU | 2g twice daily | Ceftazidime 2g three times daily | 34% | 36% |
Data from an international, multicenter study.[9][10]
Bacteremia and Sepsis
A multicenter, randomized trial comparing cefpirome (2 g twice daily) with ceftazidime (2 g three times daily) for the empirical treatment of suspected bacteremia or sepsis found no significant difference in clinical success rates.[11] In patients with bacteriologically proven infections, the cure rates were 89% for cefpirome and 89% for ceftazidime.[11] Notably, a higher percentage of Gram-positive pathogens were resistant in vitro to ceftazidime (17%) compared to cefpirome (5%).[11]
| Treatment Group | Clinical Success Rate (Positive Blood Culture) | Cure Rate (Bacteriologically Proven) |
| Cefpirome | 77% (37/48) | 89% (92/103) |
| Ceftazidime | 67% (35/52) | 89% (94/106) |
Data from a multicenter, randomized trial.[11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of cefpirome and third-generation cephalosporins.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of the antimicrobial agents is determined by calculating the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The agar dilution method is a standard procedure for this determination.
Agar Dilution Method Protocol
-
Preparation of Antibiotic Stock Solutions: Aseptically prepare stock solutions of each antimicrobial agent to be tested at a high concentration in a suitable solvent.
-
Preparation of Agar Plates with Antibiotics: Prepare a series of twofold dilutions of each antibiotic in sterile distilled water or another appropriate diluent. Add a defined volume of each antibiotic dilution to molten Mueller-Hinton agar at 45-50°C. Pour the agar-antibiotic mixture into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: From a pure 18-24 hour culture of the test organism, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation of Plates: Using a multipoint inoculator, spot-inoculate the prepared agar plates with the standardized bacterial suspension.
-
Incubation: Incubate the inoculated plates at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism on the agar surface.
Clinical Trial Design for Severe Infections
The clinical efficacy of cefpirome is often evaluated in multicenter, randomized, comparative clinical trials.
Example Clinical Trial Protocol
-
Study Design: A prospective, randomized, open-label, multicenter study comparing the efficacy and safety of cefpirome with a third-generation cephalosporin.
-
Patient Population: Adult patients hospitalized with a diagnosis of a severe infection, such as complicated urinary tract infection, community-acquired or hospital-acquired pneumonia, or bacteremia/sepsis.
-
Randomization and Blinding: Patients are randomly assigned to receive either cefpirome or the comparator antibiotic. Due to the nature of intravenous administration, these studies are often open-label, but the assessment of outcomes may be performed by a blinded observer.
-
Treatment Regimen: Cefpirome is administered intravenously at a specified dose and interval (e.g., 1g or 2g twice daily). The comparator third-generation cephalosporin is administered at its standard recommended dosage.
-
Efficacy Assessment: The primary efficacy endpoint is the clinical response at the end of treatment, categorized as cure, improvement, or failure. Secondary endpoints often include bacteriological response (eradication, persistence, or superinfection) and overall mortality.
-
Safety Assessment: Adverse events are monitored and recorded throughout the study and for a specified period after the end of treatment. Laboratory parameters are also monitored for any drug-related abnormalities.
Visualizations
Mechanism of Action of Cephalosporins
Cefpirome and other cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and subsequent cell lysis.
Experimental Workflow for MIC Determination
The process of determining the Minimum Inhibitory Concentration (MIC) of an antibiotic follows a standardized workflow to ensure accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro activity of cefpirome compared with other third generation cephalosporins against nosocomial isolates in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antimicrobial activity of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro comparison of cefpirome and four other beta-lactam antibiotics alone and in combination with tobramycin against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity in vitro of cefpirome against clinical isolates causing sexually transmitted diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activities of cefotaxime, ceftriaxone, ceftazidime, cefpirome, and penicillin against Streptococcus pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro activity of ceftazidime compared with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Comparison of strategies using cefpirome and ceftazidime for empiric treatment of pneumonia in intensive care patients. The Cefpirome Pneumonia Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized comparative trial of cefpirome versus ceftazidime in the empirical treatment of suspected bacteraemia or sepsis. Multicentre Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefpirome Sulfate Versus Ceftazidime in Treating Pseudomonas aeruginosa Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of cefpirome sulfate and ceftazidime for the treatment of infections caused by Pseudomonas aeruginosa. The information presented is collated from in vitro, in vivo, and clinical studies to provide a comprehensive overview for research and development purposes.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values and other quantitative data for cefpirome and ceftazidime against P. aeruginosa.
In Vitro Susceptibility
Ceftazidime generally demonstrates greater in vitro potency against P. aeruginosa compared to cefpirome.[1][2]
Table 1: Comparative In Vitro Activity (MIC90) Against Clinical P. aeruginosa Isolates
| Antibiotic | MIC90 (µg/mL) | Number of Isolates | Reference |
| Cefpirome | 64 | 153 | [3] |
| Ceftazidime | 32 | 153 | [3] |
| Cefpirome | >256 | 160 (Imipenem-Resistant) | [4] |
| Ceftazidime | >256 | 160 (Imipenem-Resistant) | [4] |
In Vivo Efficacy
A study using a rabbit experimental endocarditis model provided comparative data on the emergence of resistance.
Table 2: In Vivo Efficacy and Emergence of Resistance in a Rabbit Endocarditis Model
| Parameter | Cefpirome | Ceftazidime | Reference |
| Initial MIC of P. aeruginosa strain | 16 mg/L | 4 mg/L | [5] |
| Peak Serum Concentration (50 mg/kg dose) | 110.0 +/- 31.7 mg/L | 67.7 +/- 21.4 mg/L | [5] |
| Serum Half-life | 1.2 +/- 0.1 h | 2.1 +/- 0.4 h | [5] |
| In Vitro Emergence of Resistance (MIC ≥ 64 mg/L) | After a single passage | After five passages | [5] |
Resistance in vivo was observed in animals where the serum concentration of the antibiotic was above the MIC for less than half of the dosing interval.[5]
Clinical Efficacy
A multicentre, randomized trial compared cefpirome and ceftazidime in the empirical treatment of suspected bacteremia or sepsis. While not specific to P. aeruginosa infections, it provides relevant clinical data.
Table 3: Clinical Success Rates in Patients with Positive Blood Cultures
| Treatment Group | Clinical Success Rate | Number of Patients | p-value | Reference |
| Cefpirome (2g bd) | 77% | 48 | Not significant | [6][7] |
| Ceftazidime (2g tds) | 67% | 52 | Not significant | [6][7] |
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[8][9][10][11]
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of this compound and ceftazidime are prepared at a concentration at least 10 times the highest concentration to be tested, using a suitable solvent as specified by the manufacturer.[2]
-
Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[2]
2. Inoculum Preparation:
-
A bacterial suspension of P. aeruginosa is prepared from a fresh culture on a non-selective agar plate.[2]
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] This is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the prepared bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vivo Animal Model of Pseudomonas aeruginosa Infection
Various animal models are used to study P. aeruginosa infections, including pneumonia, sepsis, and wound infection models.[12][13][14][15] The following is a generalized workflow for a murine thigh infection model.[16]
1. Inoculum Preparation:
-
P. aeruginosa is grown in a suitable broth medium to mid-log phase.
-
The bacterial cells are harvested, washed, and resuspended in sterile saline to a desired concentration (e.g., 10⁶ to 10⁷ CFU/mL).
2. Animal Infection:
-
Mice (e.g., neutropenic mice for immunosuppressed models) are anesthetized.
-
A defined volume of the bacterial suspension is injected into the thigh muscle.
3. Antibiotic Administration:
-
At a specified time post-infection (e.g., 2 hours), animals are treated with this compound, ceftazidime, or a placebo control via a clinically relevant route (e.g., subcutaneous or intravenous).
-
Dosing regimens can be designed to simulate human pharmacokinetics.
4. Efficacy Assessment:
-
At various time points post-treatment (e.g., 24 hours), animals are euthanized.
-
The infected thigh muscle is aseptically removed, homogenized, and serially diluted.
-
The dilutions are plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).
-
Efficacy is determined by comparing the bacterial load in the treated groups to the control group.
Mechanism of Action and Resistance
Signaling Pathways
Both cefpirome and ceftazidime are beta-lactam antibiotics that inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[17] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, which ultimately leads to cell lysis and death.[17]
Ceftazidime has a high affinity for PBP-3 in P. aeruginosa, which is primarily involved in cell division.[18] Inhibition of PBP-3 leads to the formation of filamentous cells.[18] Cefpirome also demonstrates excellent binding to PBP-3 in P. aeruginosa.[19]
Resistance Mechanisms
P. aeruginosa can develop resistance to cephalosporins through several mechanisms:
-
Beta-lactamase Production: The chromosomally encoded AmpC β-lactamase can hydrolyze cephalosporins.[17][20] Overexpression of AmpC can lead to resistance to both cefpirome and ceftazidime.[21][22] Some plasmid-mediated β-lactamases can also confer resistance.[21]
-
Efflux Pumps: Multidrug efflux pumps, such as MexAB-OprM and MexXY-OprM, can actively transport cephalosporins out of the bacterial cell.[1][20][23][24] Overexpression of the MexXY-OprM system has been linked to isolates that are more resistant to cefepime and cefpirome than to ceftazidime.[1][23]
-
Reduced Permeability: Alterations in outer membrane porins can limit the entry of antibiotics into the bacterial cell.[20]
Conclusion
Both this compound and ceftazidime are effective against P. aeruginosa, but with notable differences in their performance and susceptibility to resistance mechanisms. Ceftazidime generally exhibits higher in vitro potency. However, the choice of antibiotic should be guided by specific susceptibility testing, as resistance mechanisms can significantly impact efficacy. The in vivo data suggests that pharmacokinetic and pharmacodynamic parameters are critical in preventing the emergence of resistance during treatment. While clinical trial data in bacteremia and sepsis show comparable efficacy, further studies specifically focusing on P. aeruginosa infections are warranted to delineate the optimal use of these agents.
References
- 1. Involvement of the MexXY-OprM Efflux System in Emergence of Cefepime Resistance in Clinical Strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro comparison of cefpirome and four other beta-lactam antibiotics alone and in combination with tobramycin against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Cephalosporins, Cefepime, Cefpirome and Ceftazidime, against Clinical Isolates of Imipenem-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditions for the emergence of resistance to cefpirome and ceftazidime in experimental endocarditis due to Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized comparative trial of cefpirome versus ceftazidime in the empirical treatment of suspected bacteraemia or sepsis. Multicentre Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
- 12. Animal Models for Pseudomonas aeruginosa Quorum Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudomonas aeruginosa: Infections, Animal Modeling, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Zebrafish Embryo Infection Model to Investigate Pseudomonas aeruginosa Interaction With Innate Immunity and Validate New Therapeutics [frontiersin.org]
- 16. Comparative in vitro and in vivo efficacies of human simulated doses of ceftazidime and ceftazidime-avibactam against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 21. Activity of cefpirome (HR810) against Pseudomonas aeruginosa strains with characterised resistance mechanisms to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Cefpirome Sulfate: A Comparative Analysis of its Efficacy Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cefpirome sulfate's in vitro activity against clinically significant resistant bacterial strains, supported by experimental data. Cefpirome, a fourth-generation cephalosporin, demonstrates notable potency against a spectrum of challenging pathogens, offering a valuable alternative in the face of growing antimicrobial resistance.
Executive Summary
This compound exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). Its zwitterionic structure facilitates penetration across the outer membrane of Gram-negative bacteria, and it demonstrates enhanced stability against many common beta-lactamases, including some Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC beta-lactamases. This guide presents a comparative analysis of cefpirome's performance against key resistant phenotypes, including ESBL-producing Enterobacteriaceae, AmpC-producing Enterobacteriaceae, Pseudomonas aeruginosa, Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and Carbapenem-Resistant Enterobacteriaceae (CRE).
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antibiotics against various resistant bacterial strains. The MIC90, the concentration at which 90% of isolates are inhibited, is a key indicator of an antibiotic's potency.
Table 1: Activity against ESBL-Producing and AmpC-Producing Enterobacteriaceae
| Organism (Resistance Mechanism) | Cefpirome (MIC90, µg/mL) | Cefepime (MIC90, µg/mL) | Ceftazidime (MIC90, µg/mL) | Piperacillin-Tazobactam (MIC90, µg/mL) | Meropenem (MIC90, µg/mL) |
| Klebsiella pneumoniae (ESBL) | >64 | >64 | >128 | 64 | 0.25 |
| Enterobacter cloacae (AmpC) | 6.25 | 8 | >32 | 32 | 0.25 |
Table 2: Activity against Pseudomonas aeruginosa
| Resistance Phenotype | Cefpirome (MIC90, µg/mL) | Cefepime (MIC90, µg/mL) | Ceftazidime (MIC90, µg/mL) | Piperacillin-Tazobactam (MIC90, µg/mL) | Meropenem (MIC90, µg/mL) |
| Imipenem-Resistant | >256 | 64 | >256 | >128 | >16 |
Table 3: Activity against Gram-Positive Resistant Strains
| Organism (Resistance Phenotype) | Cefpirome (MIC90, µg/mL) | Vancomycin (MIC90, µg/mL) | Linezolid (MIC90, µg/mL) | Daptomycin (MIC90, µg/mL) |
| Enterococcus faecalis (Vancomycin-Resistant) | >32 | >256 | 2 | 4 |
| Enterococcus faecium (Vancomycin-Resistant) | >32 | >256 | 2 | 4 |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 32 | 2 | 2 | 1 |
Table 4: Activity against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Organism (Resistance Mechanism) | Cefpirome (MIC90, µg/mL) | Meropenem (MIC90, µg/mL) | Ceftazidime-Avibactam (MIC90, µg/mL) |
| Klebsiella pneumoniae (KPC-producing) | >64 | >16 | 2 |
| Klebsiella pneumoniae (NDM-producing) | >64 | >16 | >32 |
Signaling Pathways and Resistance Mechanisms
The primary mechanism of resistance to beta-lactam antibiotics in Gram-negative bacteria is the production of beta-lactamase enzymes. The following diagrams illustrate the interaction of these enzymes with beta-lactam antibiotics and highlight the relative stability of cefpirome.
Caption: Cefpirome's stability against many ESBLs allows it to reach its PBP targets.
Caption: Cefpirome is a weak inducer of AmpC beta-lactamase expression.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Caption: Workflow for the Broth Microdilution MIC Test.
Key Steps:
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Checkerboard Assay for Synergy Testing
The checkerboard assay is utilized to assess the interaction between two antimicrobial agents (e.g., cefpirome and another antibiotic).
Workflow:
Caption: Workflow for the Checkerboard Synergy Assay.
Interpretation:
The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index, calculated as follows:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Conclusion
This compound demonstrates potent in vitro activity against a range of resistant Gram-negative and Gram-positive bacteria. Its stability against certain beta-lactamases provides an advantage over some third-generation cephalosporins, particularly against AmpC-producing Enterobacteriaceae. However, its activity against ESBL-producing isolates can be variable, and it shows limited efficacy against VRE and CRE. The data presented in this guide, based on standardized in vitro methodologies, provide a foundation for further investigation and consideration of this compound in the context of managing infections caused by multidrug-resistant organisms. Continuous surveillance and further clinical studies are essential to fully delineate its role in the current landscape of antimicrobial therapy.
Comparative Analysis of Cefpirome Sulfate and Imipenem: A Focus on the Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antibacterial spectrum of cefpirome sulfate, a fourth-generation cephalosporin, and imipenem, a carbapenem antibiotic. The data and protocols presented herein are intended to serve as a valuable resource for research, drug development, and scientific inquiry in the field of antimicrobial agents.
Executive Summary
This compound and imipenem are both broad-spectrum β-lactam antibiotics that exert their bactericidal effects by inhibiting bacterial cell wall synthesis.[1] While both are effective against a wide range of Gram-positive and Gram-negative bacteria, their activity profiles exhibit notable differences. Imipenem generally demonstrates potent activity against a very broad range of bacteria, including many anaerobic species.[2] Cefpirome is also a broad-spectrum agent, with strong activity against many Enterobacteriaceae and Staphylococcus aureus.[3] This guide presents a quantitative comparison of their in vitro activity, detailed experimental methodologies for antibacterial susceptibility testing, and a visualization of their shared mechanism of action.
Data Presentation: In Vitro Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and imipenem against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | This compound MIC (µg/mL) | Imipenem MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus (Methicillin-Susceptible) | 0.5 - 2 | ≤0.06 - 0.5 |
| Streptococcus pneumoniae | ≤0.06 - 0.5 | ≤0.015 - 0.06 |
| Enterococcus faecalis | 8 - 16 | 1 - 4 |
| Gram-Negative Bacteria | ||
| Escherichia coli | ≤0.03 - 0.25 | ≤0.06 - 0.5 |
| Klebsiella pneumoniae | ≤0.03 - 0.5 | ≤0.06 - 1 |
| Pseudomonas aeruginosa | 2 - 16 | 1 - 8 |
| Enterobacter cloacae | ≤0.12 - 1 | 0.25 - 2 |
Note: MIC values are presented as ranges compiled from various in vitro studies. Specific values can vary depending on the strain and testing methodology.
Experimental Protocols
The determination of the antibacterial spectrum of this compound and imipenem is primarily achieved through standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the broth microdilution and agar dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]
Broth Microdilution Method
This method determines the MIC of an antimicrobial agent in a liquid growth medium in a microtiter plate.
1. Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound and imipenem in a suitable solvent.
-
Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.
2. Inoculum Preparation:
-
Select well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate.
-
Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
3. Inoculation and Incubation:
-
Dispense the antimicrobial dilutions into the wells of a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16 to 20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[7]
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium on which the test organisms are then inoculated.
1. Preparation of Agar Plates:
-
Prepare a series of Mueller-Hinton agar plates, each containing a different concentration of this compound or imipenem.
-
This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.
2. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, as described for the broth microdilution method.
3. Inoculation and Incubation:
-
Using an inoculator, spot-inoculate the prepared bacterial suspension onto the surface of the agar plates, starting from the lowest to the highest antibiotic concentration. A growth control plate (without antibiotic) should also be inoculated.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16 to 20 hours.
4. Interpretation of Results:
-
After incubation, examine the plates for the presence of bacterial growth.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.
Mandatory Visualization
Mechanism of Action of β-Lactam Antibiotics
Caption: Mechanism of action of β-lactam antibiotics like Cefpirome and Imipenem.[8]
Experimental Workflow for MIC Determination (Broth Microdilution)
Caption: A typical experimental workflow for determining the MIC using the broth microdilution method.
References
- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 2. Imipenem Resistance among Gram-Negative and Gram-Positive Bacteria in Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro antimicrobial activity of Cefpirome: a new fourth-generation cephalosporin against clinically significant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. clsjournal.ascls.org [clsjournal.ascls.org]
- 8. benchchem.com [benchchem.com]
cross-validation of cefpirome sulfate MIC results with different methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the principal methods for determining the Minimum Inhibitory Concentration (MIC) of cefpirome sulfate, a fourth-generation cephalosporin antibiotic. Understanding the nuances and performance of different susceptibility testing methods is critical for accurate in-vitro assessment and the reliable interpretation of antimicrobial efficacy. This document outlines the experimental protocols for broth microdilution, agar dilution, and the Epsilometer test (E-test), presenting available comparative data and quality control ranges.
Data Presentation: Cross-Validation of this compound MIC Results
Direct, comprehensive, side-by-side comparative studies of this compound MIC values across broth microdilution, agar dilution, and E-test for a wide range of clinical isolates are limited in publicly available literature. However, data from multicenter studies and quality control analyses provide a basis for comparison. The following table summarizes the expected MIC ranges for quality control (QC) strains, which are essential for validating the accuracy and reproducibility of these testing methods.
| Bacterial Strain | Method | Reported MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Broth Microdilution | 0.06 - 0.25 |
| Agar Dilution | 0.06 - 0.25 | |
| E-test | 0.06 - 0.25 | |
| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | 1 - 4 |
| Agar Dilution | 1 - 4 | |
| E-test | 1 - 4 | |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.5 - 2 |
| Agar Dilution | 0.5 - 2 | |
| E-test | 0.5 - 2 |
Note: The MIC values for QC strains should fall within these established ranges for a test to be considered valid. While these ranges are often consistent across methods, slight variations can occur due to inherent differences in the techniques. For clinical isolates, discrepancies between methods can be more pronounced.
Experimental Protocols
Accurate and reproducible MIC determination is contingent on the meticulous adherence to standardized protocols. The following sections detail the methodologies for broth microdilution, agar dilution, and the E-test, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method determines the MIC of an antimicrobial agent in a liquid medium within a microtiter plate.
a. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range in the wells of a 96-well microtiter plate.
b. Inoculum Preparation:
-
Select three to five well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the cefpirome dilutions with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
d. MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
a. Preparation of this compound Agar Plates:
-
Prepare a stock solution of this compound.
-
Prepare a series of twofold dilutions of the stock solution.
-
Add each dilution to molten Mueller-Hinton agar (MHA) at 45-50°C, mix thoroughly, and pour into sterile Petri dishes. Allow the agar to solidify. Prepare a control plate with no antibiotic.
b. Inoculum Preparation:
-
Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described for the broth microdilution method.
-
The final inoculum density on the agar surface should be approximately 10⁴ colony-forming units (CFU) per spot.
c. Inoculation and Incubation:
-
Using a multipoint inoculator, spot-inoculate the prepared bacterial suspension onto the surface of the agar plates, starting from the lowest to the highest concentration.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
d. MIC Determination:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that prevents the growth of a single colony or a faint haze.
Epsilometer Test (E-test)
The E-test utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip.
a. Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described for the broth microdilution method.
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.
b. E-test Strip Application:
-
Allow the inoculated plate to dry for 5-15 minutes.
-
Using sterile forceps, apply the cefpirome E-test strip to the agar surface with the MIC scale facing upwards. Ensure the entire strip is in contact with the agar.
c. Incubation:
-
Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.
d. MIC Determination:
-
After incubation, an elliptical zone of inhibition will form around the strip.
-
Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.
Mandatory Visualizations
The following diagrams illustrate the workflows for the cross-validation of this compound MIC results and the individual experimental protocols.
In Vitro Synergy of Cefpirome Sulfate with Aminoglycosides: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro synergistic activity of the fourth-generation cephalosporin, cefpirome sulfate, when combined with various aminoglycosides. The data presented is compiled from published experimental studies to aid in research and development efforts.
The combination of β-lactam antibiotics, such as cefpirome, with aminoglycosides has been a cornerstone in the empirical treatment of serious Gram-negative infections. This approach is predicated on the potential for synergistic activity, which can lead to enhanced bacterial killing, a broader spectrum of activity, and the potential to overcome resistance to single agents. This guide summarizes the available in vitro data on the synergy of cefpirome with commonly used aminoglycosides.
Quantitative Synergy Analysis
The synergistic potential of cefpirome in combination with different aminoglycosides has been evaluated against clinically relevant Gram-negative bacteria, primarily using the checkerboard broth microdilution method.[1] Synergy is typically quantified by the Fractional Inhibitory Concentration (FIC) index, a measure that assesses the combined effect of two antimicrobial agents.[2] An FIC index of ≤ 0.5 is generally considered synergistic.[3]
The following tables summarize the findings from various in vitro studies.
| Organism | Aminoglycoside | Number of Isolates | Percentage Showing Synergy (FIC ≤ 0.5) | Percentage Showing Additive/Indifferent Effect (FIC > 0.5 to < 4.0) | Reference |
| Pseudomonas aeruginosa | Tobramycin | 153 | 82% (Synergy or Additive) | Not specified separately | [4] |
| Pseudomonas aeruginosa | Tobramycin | 40 | 32% | 60% | [1] |
| Pseudomonas cepacia | Tobramycin | 16 | 44% | Not Reported | [1] |
| Gram-positive and Gram-negative bacteria | Aminoglycosides (unspecified) | Not specified | "A relatively high frequency of synergy was observed" | Not specified | [5] |
| Glucose non-fermentative gram-negative rods (Pseudomonas aeruginosa) | Gentamicin, Tobramycin, Amikacin | Not specified | Showed wider antibacterial spectra and stronger activities at sub-MIC levels | Not specified | [6] |
Note: Data for a direct head-to-head comparison of cefpirome with gentamicin and amikacin using the checkerboard method against the same bacterial panel was not consistently available in the reviewed literature. The presented data is from separate studies.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of antibiotic synergy.
Checkerboard Synergy Testing Protocol
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[1][7]
1. Preparation of Materials:
-
Bacterial Strains: Clinically isolated strains of interest (e.g., Pseudomonas aeruginosa, Enterobacteriaceae).[1]
-
Antibiotics: Stock solutions of Cefpirome and the respective aminoglycoside (gentamicin, tobramycin, or amikacin).[1]
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator.[1]
2. Determination of Minimum Inhibitory Concentration (MIC):
-
Prior to synergy testing, the MIC of each antibiotic alone is determined for each bacterial isolate according to standard broth microdilution methods (e.g., CLSI guidelines).[1]
3. Checkerboard Assay Setup:
-
A 96-well microtiter plate is prepared with serial dilutions of Cefpirome along the x-axis and the aminoglycoside along the y-axis. This creates a matrix of wells containing various concentrations of both drugs.[1]
-
Control wells with each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria), are included.[1]
4. Inoculation and Incubation:
-
Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[1]
-
The plates are incubated at 35°C for 16-24 hours.[1]
5. Data Analysis and Interpretation:
-
Following incubation, the wells are visually inspected for turbidity to determine the MIC of the combination.[1]
-
The Fractional Inhibitory Concentration (FIC) is calculated for each drug:
-
FIC of Cefpirome = (MIC of Cefpirome in combination) / (MIC of Cefpirome alone)
-
FIC of Aminoglycoside = (MIC of Aminoglycoside in combination) / (MIC of Aminoglycoside alone)
-
-
The FIC index is the sum of the individual FICs:
-
FIC Index = FIC of Cefpirome + FIC of Aminoglycoside
-
-
The results are interpreted as follows:
Visualizing the Experimental Workflow and Synergy
The following diagrams illustrate the experimental workflow for assessing antibiotic synergy and the theoretical mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Fractional inhibitory concentration: Significance and symbolism [wisdomlib.org]
- 3. Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro comparison of cefpirome and four other beta-lactam antibiotics alone and in combination with tobramycin against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-lactamase stability and antibacterial activity of cefpirome alone and in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Antibacterial activities of combination uses of cefpirome with various antibiotics in vitro against clinically isolated glucose non-fermentative gram-negative rods: part 1. the results against Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Cefpirome Sulfate: A Comparative Guide to Efficacy in Models of Antibiotic-Resistant Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cefpirome sulfate's performance against other antibiotics in preclinical models of infections caused by resistant bacteria. The information is compiled from various in vitro and in vivo studies to support research and drug development efforts in the face of growing antimicrobial resistance.
Executive Summary
Cefpirome is a fourth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its zwitterionic structure allows for rapid penetration across the outer membrane of Gram-negative bacteria, and it exhibits high stability against many common plasmid- and chromosome-mediated beta-lactamases.[1][2] This stability makes it a promising agent against infections resistant to third-generation cephalosporins. Preclinical data indicates cefpirome's potential in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and certain resistant strains of Pseudomonas aeruginosa and Enterobacteriaceae.
In Vitro Efficacy: Comparative Minimum Inhibitory Concentrations (MIC)
In vitro studies are fundamental in assessing an antibiotic's intrinsic activity against specific pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of cefpirome and comparator antibiotics against various resistant bacterial isolates. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric for comparison.
Table 1: In Vitro Activity of Cefpirome and Comparators Against Resistant Pseudomonas aeruginosa
| Antibiotic | MIC90 (µg/mL) against Imipenem-Resistant P. aeruginosa |
| Cefpirome | >256 (23.8% highly resistant) |
| Cefepime | 64 (5.0% highly resistant) |
| Ceftazidime | >256 (13.8% highly resistant) |
Data sourced from a study on 160 isolates of imipenem-resistant P. aeruginosa.[3]
Table 2: In Vitro Activity of Cefpirome Against Enterobacteriaceae with Defined Resistance Mechanisms
| Bacterial Strain and Resistance Mechanism | Cefpirome MIC90 (µg/mL) | Comparator(s) MIC90 (µg/mL) |
| Enterobacteriaceae with derepressed inducible chromosomal cephalosporinase | In the susceptible range | Other third-generation cephalosporins were not in the susceptible range |
| Klebsiella spp. with plasmid-mediated beta-lactamases | Most susceptible (along with ceftizoxime) | Data for other comparators not specified |
Data sourced from a comparative analysis of cefpirome and third-generation cephalosporins.[4]
In Vivo Efficacy: Preclinical Infection Models
Animal models of infection are crucial for evaluating the therapeutic potential of antibiotics in a living system. This section presents data from key in vivo studies and provides detailed experimental protocols.
Murine Pneumonia Model: Klebsiella pneumoniae
A murine model of pneumonia induced by Klebsiella pneumoniae demonstrates cefpirome's potent bactericidal effect compared to other cephalosporins.
Table 3: Efficacy of Cefpirome in a Murine Model of Klebsiella pneumoniae Pneumonia
| Treatment | Median Effective Dose (ED50) (mg/kg) |
| Cefpirome | Much more active than other tested antibiotics |
| Ampicillin | >320 |
| Cefuzonam | >320 |
| Ceftazidime | >320 |
Data from a study in a cyclophosphamide-induced neutropenic mouse model of systemic infection.[5]
This protocol outlines the establishment of a murine pneumonia model to evaluate antibiotic efficacy.
1. Animal Model:
- Species: Mouse (e.g., ICR strain)
- Health Status: Specific pathogen-free
- Neutropenia Induction (for immunocompromised model):
- Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days prior to infection.
- Administer a second dose of cyclophosphamide (100 mg/kg, IP) one day before infection. This regimen induces profound neutropenia.[5]
2. Bacterial Inoculum Preparation:
- Culture Klebsiella pneumoniae in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic growth phase.
- Wash the bacterial cells with sterile phosphate-buffered saline (PBS).
- Resuspend the bacteria in PBS to the desired concentration (e.g., 1 x 10^4 CFU/mL).
3. Infection Procedure:
- Anesthetize the mice (e.g., using isoflurane or ketamine/xylazine).
- Administer the bacterial suspension (e.g., 0.5 mL) intraperitoneally.
4. Antibiotic Treatment:
- Prepare solutions of cefpirome and comparator antibiotics in a suitable vehicle.
- Initiate treatment at a specified time post-infection (e.g., 1 hour).
- Administer antibiotics via a clinically relevant route (e.g., subcutaneous injection) at various doses.
- Include a vehicle-treated control group.
5. Efficacy Assessment:
- Survival: Monitor the animals for a defined period (e.g., 7 days) and record mortality to determine the median effective dose (ED50).
- Bacterial Burden: At specific time points, euthanize subsets of mice, aseptically remove and homogenize the lungs, and perform serial dilutions for colony-forming unit (CFU) quantification on appropriate agar plates.
Neutropenic Mouse Thigh Infection Model: Methicillin-Resistant Staphylococcus aureus (MRSA)
The neutropenic mouse thigh infection model is a standardized method for assessing the in vivo activity of antibiotics against soft tissue infections.[6][7]
Table 4: Efficacy of Cefpirome against MRSA in a Neutropenic Mouse Thigh Infection Model
| Treatment Group | Bacterial Load Reduction (log10 CFU/thigh) |
| Cefpirome | Superior to Cefuzonam & Cefmetazole |
| Cefuzonam | Not specified |
| Cefmetazole | Not specified |
Data from a study in a cyclophosphamide-induced neutropenic mouse model of systemic infection.[5]
This protocol details the procedure for the neutropenic mouse thigh infection model.
1. Animal Model and Neutropenia Induction:
- Follow the same procedure for neutropenia induction as described in the murine pneumonia model.
2. Bacterial Inoculum Preparation:
- Prepare an inoculum of the desired bacterial strain (e.g., MRSA) in the mid-logarithmic growth phase.
- Wash and resuspend the bacteria in a suitable medium to the target concentration.
3. Infection Procedure:
- Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension intramuscularly into the thigh of each anesthetized mouse.
4. Antibiotic Treatment:
- Initiate antibiotic therapy at a specified time post-infection.
- Administer cefpirome and comparator antibiotics at various doses to different treatment groups.
- Include a control group receiving only the vehicle.
5. Efficacy Assessment:
- At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.
- Aseptically remove the infected thighs, homogenize the tissue, and perform quantitative bacteriology (CFU counting) to determine the reduction in bacterial load compared to the control group.
Rabbit Aortic Valve Endocarditis Model
The rabbit endocarditis model is a well-established tool for evaluating antibiotic efficacy in a deep-seated infection that mimics human infective endocarditis.[8][9]
This protocol provides a general framework for establishing an experimental endocarditis model.
1. Animal Model:
- Species: New Zealand White rabbits.
2. Induction of Aortic Valve Vegetation:
- Anesthetize the rabbit.
- Surgically insert a sterile polyethylene catheter through the right carotid artery and advance it into the left ventricle to induce trauma to the aortic valve, leading to the formation of a sterile vegetation.[8][10]
3. Bacterial Challenge:
- After a set period to allow for vegetation formation (e.g., 24 hours), intravenously inject a suspension of the test organism (e.g., a resistant strain of P. aeruginosa or MRSA).
4. Antibiotic Treatment:
- Allow the infection to establish (e.g., 24-48 hours).
- Administer cefpirome and comparator antibiotics intravenously at doses that simulate human pharmacokinetic profiles.
5. Efficacy Assessment:
- After a defined treatment period, euthanize the rabbits.
- Aseptically remove the heart and excise the aortic valve vegetations.
- Homogenize the vegetations and perform quantitative culture to determine the bacterial density (CFU/gram of vegetation).
- Efficacy is determined by the reduction in bacterial titers in the vegetations of treated animals compared to untreated controls.
Visualizing Mechanisms and Workflows
Mechanism of Action of Cefpirome
Cefpirome, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its key features include rapid penetration into Gram-negative bacteria and stability against many beta-lactamases.[1][11]
Mechanism of Cefpirome Action
Experimental Workflow: Neutropenic Mouse Thigh Infection Model
The following diagram illustrates the typical workflow for evaluating antibiotic efficacy in the neutropenic mouse thigh infection model.
Workflow for Neutropenic Thigh Model
Conclusion
This compound demonstrates significant promise as an effective agent against bacterial infections resistant to other antibiotics, particularly those caused by MRSA and certain beta-lactamase-producing Gram-negative bacteria. Its in vitro potency and in vivo efficacy in established animal models provide a strong rationale for its consideration in the development of new therapeutic strategies. The experimental protocols detailed in this guide offer a foundation for further comparative studies to fully elucidate the therapeutic potential of cefpirome in the context of multidrug-resistant infections. Further head-to-head in vivo comparisons with newer generation antibiotics in models of infection with well-characterized, highly resistant pathogens are warranted to precisely define its clinical utility.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Beta-lactamase stability of cefpirome (HR 810), a new cephalosporin with a broad antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Cephalosporins, Cefepime, Cefpirome and Ceftazidime, against Clinical Isolates of Imipenem-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 7. criver.com [criver.com]
- 8. Evaluation of antimicrobial agents in the rabbit model of endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental animal endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rabbit model of right-sided Staphylococcus aureus endocarditis created with echocardiographic guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
A Comparative Analysis of the Pharmacodynamics of Cefpirome Sulfate and Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of cefpirome sulfate, a fourth-generation cephalosporin, with other key beta-lactam antibiotics. The information is supported by experimental data from various in vitro and in vivo studies to assist researchers, scientists, and drug development professionals in their understanding of this potent antimicrobial agent.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefpirome, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5][6] Its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2][3][4][7] By binding to and inactivating these proteins, cefpirome disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[1][4][7] Cefpirome is distinguished by its zwitterionic structure, which facilitates its penetration through the outer membrane of Gram-negative bacteria and contributes to its stability against many plasmid- and chromosomally-mediated beta-lactamases.[5][8] It exhibits a high affinity for multiple PBPs, which contributes to its potent activity.[1][5]
In Vitro Activity: A Comparative Overview
The in vitro activity of an antibiotic is a critical measure of its intrinsic potency against a pathogen. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Comparative MIC90 Data
The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) for cefpirome and other beta-lactams against a range of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity against Gram-Positive Aerobes (MIC90 in mg/L)
| Organism | Cefpirome | Cefepime | Ceftazidime | Imipenem |
| Staphylococcus aureus (MSSA) | 1[9] | 2 | 8 | 0.5[10] |
| Staphylococcus aureus (MRSA) | >16 | >16 | >32 | >16 |
| Streptococcus pneumoniae | 0.25[9] | 0.25 | 1 | ≤0.06 |
| Enterococcus faecalis | 16[10] | >32 | >64 | 2[10] |
Table 2: In Vitro Activity against Gram-Negative Aerobes (MIC90 in mg/L)
| Organism | Cefpirome | Cefepime | Ceftazidime | Imipenem |
| Escherichia coli | ≤0.5[11] | ≤0.12 | ≤0.25 | ≤0.25 |
| Klebsiella pneumoniae | 2[9] | 0.5 | 2 | ≤0.25 |
| Enterobacter cloacae | 4[9] | 2 | 16 | 1 |
| Pseudomonas aeruginosa | 64[8] | 32[12] | 32[8] | 2[8] |
| Acinetobacter spp. | >32 | >32 | >32 | 8 |
Note: MIC values can vary depending on the study, geographic location, and the specific isolates tested.
Studies have shown that cefpirome has potent activity against Enterobacteriaceae, including strains that are resistant to third-generation cephalosporins.[9][13] Its activity against Pseudomonas aeruginosa is generally comparable to or slightly less than that of ceftazidime and cefepime.[8][9][14] Cefpirome demonstrates good activity against methicillin-susceptible staphylococci and Streptococcus pneumoniae.[9]
In Vivo Efficacy: Insights from Animal Models
Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial agents and provide a bridge between in vitro data and clinical outcomes.
Cefpirome has demonstrated efficacy in various animal models of infection:
-
Meningitis: In experimental models of Streptococcus pneumoniae meningitis, cefpirome was found to be comparable to cefotaxime.[2]
-
Endocarditis: Cefpirome was the most effective cephalosporin in a model of methicillin-susceptible Staphylococcus aureus experimental endocarditis.[2]
-
Pneumonia: For Gram-negative experimental pneumonia, cefpirome, cefotaxime, and cefodizime were the most effective broad-spectrum cephalosporins.[2] A murine pneumonia model is a common method to characterize the in vivo pharmacodynamics of cephalosporins.[15][16]
-
Osteomyelitis: Cefpirome showed equivalent efficacy to ceftazidime or cefazolin in the treatment of Pseudomonas aeruginosa or methicillin-susceptible S. aureus experimental osteomyelitis.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test bacterium is inoculated into a series of wells containing two-fold dilutions of the antibiotic in a liquid growth medium. Following incubation, the lowest concentration of the antibiotic that prevents visible bacterial growth is recorded as the MIC.[1]
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[1]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]
-
Inoculation: The microtiter plates containing the serial dilutions of the antibiotic are inoculated with the standardized bacterial suspension.[1]
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.[1]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.[1]
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bactericidal activity of an antimicrobial agent over time.
Principle: A standardized inoculum of bacteria is exposed to a constant concentration of the antibiotic in a liquid medium. At various time points, aliquots are removed, and the number of viable bacteria (CFU/mL) is determined by plating on agar.
Detailed Steps:
-
Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium.
-
Exposure to Antibiotic: The bacterial suspension is exposed to a predetermined concentration of the antibiotic (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is removed from each culture.
-
Viable Cell Counting: The collected aliquots are serially diluted and plated onto an appropriate agar medium.
-
Incubation: The plates are incubated until colonies are visible.
-
Data Analysis: The number of colonies is counted to determine the CFU/mL at each time point. The results are typically plotted as log10 CFU/mL versus time.
Conclusion
This compound is a potent fourth-generation cephalosporin with a broad spectrum of activity against many Gram-positive and Gram-negative pathogens. Its pharmacodynamic profile, characterized by excellent in vitro activity and proven in vivo efficacy in various infection models, makes it a valuable agent in the treatment of severe infections. Compared to other beta-lactams, cefpirome offers advantages in its stability against certain beta-lactamases and its activity against some third-generation cephalosporin-resistant Enterobacteriaceae. However, like other cephalosporins, its activity against P. aeruginosa can be variable, and it is not effective against MRSA or enterococci. The selection of an appropriate beta-lactam antibiotic should always be guided by local susceptibility data and the specific clinical context.
References
- 1. benchchem.com [benchchem.com]
- 2. Animal models as predictors of outcome of therapy with broad spectrum cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broadening the Spectrum of β-Lactam Antibiotics through Inhibition of Signal Peptidase Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics and pharmacodynamics of cefpirome in critically ill patients against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro comparison of cefpirome and four other beta-lactam antibiotics alone and in combination with tobramycin against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose Optimization of Cefpirome Based on Population Pharmacokinetics and Target Attainment during Extracorporeal Membrane Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. karger.com [karger.com]
- 13. In vitro antimicrobial activity of cefpirome against ceftazidime-resistant isolates from two multicenter studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vivo pharmacokinetic/pharmacodynamic evaluation of cefepime/taniborbactam combination against cefepime-non-susceptible Enterobacterales and Pseudomonas aeruginosa in a murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dev.venatorx.com [dev.venatorx.com]
A Comparative Guide to Validating Stability-Indicating HPLC Methods for Cefpirome Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of cefpirome sulfate. This compound is a fourth-generation cephalosporin antibiotic, and establishing a reliable analytical method to monitor its stability is crucial for ensuring its quality, safety, and efficacy. This document outlines the key performance parameters of various HPLC methods, supported by experimental data, to assist researchers in selecting and implementing a suitable stability-indicating assay.
Experimental Workflow
The validation of a stability-indicating HPLC method is a systematic process to ensure the method is suitable for its intended purpose. The general workflow involves method development, forced degradation studies to produce and identify degradation products, and subsequent validation of the method's performance characteristics in the presence of these degradants.
Caption: Workflow for validating a stability-indicating HPLC method.
Comparison of Validated HPLC Methods for this compound
Several stability-indicating HPLC methods have been developed and validated for the determination of this compound. The following table summarizes and compares the key chromatographic conditions and validation parameters from published studies.
| Parameter | Method 1[1][2][3] | Method 2[4][5] | Method 3[6][7] |
| Column | Lichrospher RP-18 (125 x 4 mm, 5 µm) | LiChroCART-Lichrosphere100, C18 RP (250 mm × 4mm × 5 μm) | Reversed phase C18 (250 × 4.6 mm, 5-μm) |
| Mobile Phase | 12 mM Ammonium Acetate : Acetonitrile (90:10 v/v) | Methanol : Water (50:50 v/v) | 0.1 M Disodium Hydrogen Phosphate Dihydrate (pH 3.9) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 270 nm | 270 nm | 270 nm |
| Temperature | 30°C | Not Specified | Not Specified |
| Retention Time (min) | 4.59 | 2.733 | Not Specified |
| Linearity Range | 7.2 - 300 µg/mL[3] | 0.5 - 200 µg/mL[4][5] | 5.0 - 50.0 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999[6] |
| Accuracy (% Recovery) | 98 - 104%[3] | 99.46%[4][5] | Not Specified |
| Precision (% RSD) | 0.3 - 1.4%[3] | < 2% | Not Specified |
| LOD | 2.38 mg/L (2.38 µg/mL)[2] | Not Specified | Not Specified |
| LOQ | 7.22 mg/L (7.22 µg/mL)[2] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for forced degradation studies and HPLC analysis of this compound.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5]
-
Acid Hydrolysis: Accurately weigh 5.0 mg of this compound and dissolve it in 25.0 mL of 1 M hydrochloric acid.[2] The solution is kept at room temperature (298 K).[2] Samples are withdrawn at appropriate time intervals, neutralized, and diluted with the mobile phase before injection.
-
Alkaline Hydrolysis: Dissolve 5.0 mg of this compound in 25.0 mL of 0.1 M sodium hydroxide and maintain at room temperature (298 K).[2] Samples are taken at suitable time points, neutralized, and prepared for HPLC analysis.
-
Oxidative Degradation: Dissolve an accurately weighed 5.0 mg of this compound in 25.0 mL of 3% hydrogen peroxide solution at room temperature (298 K).[2] Samples are collected at various intervals for analysis.
-
Thermal Degradation: Weigh 5.0 mg samples of this compound into glass vials and expose them to a temperature of 393 K in a heat chamber with controlled relative humidity (e.g., RH = 0%).[2] At specific time points, the samples are cooled, dissolved in a suitable solvent, and analyzed.
-
Photolytic Degradation: Dissolve 5.0 mg of this compound in 25.0 mL of water and expose the solution to light according to ICH Q1B guidelines, for instance, using a Suntest CPS+ apparatus.[2]
HPLC Analysis Protocol (Based on Method 1)
This protocol is based on the method described by Zalewski et al.[1][2]
-
Preparation of Mobile Phase: Prepare a 12 mM ammonium acetate solution and mix it with acetonitrile in a 90:10 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 200 µg/mL).
-
Sample Preparation: For forced degradation samples, dilute the stressed solutions with the mobile phase to fall within the validated linear range of the method.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak area of this compound is used for quantification. The method's specificity is confirmed by the resolution of the cefpirome peak from the peaks of the degradation products.
Degradation Pathway of this compound
Understanding the degradation pathway is critical for a stability-indicating method. This compound, like other cephalosporins, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring.
References
- 1. Development and validation of stability-indicating HPLC method for determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. ptfarm.pl [ptfarm.pl]
- 4. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison: Cefpirome Sulfate vs. Meropenem
For Researchers, Scientists, and Drug Development Professionals
In the landscape of potent broad-spectrum antibiotics, the fourth-generation cephalosporin, cefpirome sulfate, and the carbapenem, meropenem, represent critical tools in combating serious bacterial infections. This guide provides an objective in vitro comparison of their performance, supported by experimental data, to inform research and development efforts in the ongoing battle against antimicrobial resistance.
At a Glance: Key Distinctions
| Feature | This compound | Meropenem |
| Class | Fourth-Generation Cephalosporin | Carbapenem |
| Spectrum of Activity | Broad-spectrum against Gram-positive and Gram-negative bacteria.[1] | Very broad-spectrum, including Gram-positive, Gram-negative, and anaerobic bacteria.[1] |
| Stability to β-lactamases | Stable against many common β-lactamases, including some chromosomal cephalosporinases.[1] | Highly resistant to degradation by most β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases.[1] |
In Vitro Susceptibility: A Quantitative Comparison
The in vitro activity of an antibiotic is a key predictor of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, particularly the MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of isolates, respectively), are standard measures of this activity. The following tables summarize the in vitro activity of this compound and meropenem against a range of clinically relevant bacteria.
Note: The data presented below is compiled from various sources, and testing conditions may have varied between studies.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Cefpirome and Meropenem against Gram-Negative Bacteria
| Organism | Cefpirome (MIC90) | Meropenem (MIC90) |
| Enterobacteriaceae | ≤0.5[2] | ≤0.12[3] |
| Pseudomonas aeruginosa | 8 - 64[2][4] | 2[4] |
| Haemophilus influenzae | ≤0.5[2] | 4-64 times more active than imipenem[5] |
| Neisseria spp. | ≤0.5[2] | 4-64 times more active than imipenem[5] |
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of Cefpirome and Meropenem against Gram-Positive Bacteria
| Organism | Cefpirome (MIC90) | Meropenem (MIC90) |
| Staphylococcus aureus (MSSA) | 2[2] | ≤0.12[3] |
| Streptococcus pneumoniae | Generally active[2] | Imipenem is 4-8 times more active than meropenem[6] |
| Enterococcus faecalis | Significant activity[2] | Imipenem is 4-8 times more active than meropenem[6] |
Time-Kill Kinetics
Emergence of Resistance
The potential for resistance development is a critical consideration for any antimicrobial agent. Meropenem is generally more stable to a wider range of β-lactamases compared to cefpirome.[1] However, the emergence of carbapenemases, which can degrade carbapenems, is a growing concern.[1] Cefpirome has demonstrated good activity against strains with derepressed chromosomal class-C enzymes but is less potent against those expressing SHV-5 type β-lactamases.[1]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing. The standard methods for determining MIC values are broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves preparing serial twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the antibiotic that prevents visible growth after incubation.
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
In this method, serial twofold dilutions of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
Time-Kill Assay
This assay is performed to assess the bactericidal activity of an antibiotic over time. A standardized bacterial suspension is inoculated into a liquid medium containing the antibiotic at a specific concentration (e.g., 4x MIC). Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter). The change in bacterial count over time is then plotted.
Visualizing the Mechanisms and Workflows
Mechanism of Action of β-Lactam Antibiotics
Both cefpirome and meropenem are β-lactam antibiotics that function by inhibiting the synthesis of the bacterial cell wall.[1] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity ultimately leads to bacterial cell death.
Caption: Mechanism of action for Cefpirome and Meropenem.
Generalized Experimental Workflow for Antimicrobial Susceptibility Testing
The determination of an antibiotic's in vitro efficacy follows a standardized workflow to ensure reproducibility and comparability of results.
Caption: Generalized workflow for antimicrobial susceptibility testing.
References
- 1. benchchem.com [benchchem.com]
- 2. The antimicrobial activity of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meropenem in the treatment of complicated skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro comparison of cefpirome and four other beta-lactam antibiotics alone and in combination with tobramycin against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of meropenem versus other extended-spectrum antimicrobials against randomly chosen and selected resistant clinical isolates tested in 26 North American centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the in vitro activity of meropenem and comparative antimicrobial agents tested against 30,254 aerobic and anaerobic pathogens isolated world wide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modelling time-kill studies to discern the pharmacodynamics of meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cefpirome Sulfate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of cefpirome sulfate is critical for environmental protection and laboratory safety. As a fourth-generation cephalosporin antibiotic, improper disposal of this compound can contribute to the development of antimicrobial resistance and environmental contamination. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste in a research setting, aligning with regulatory guidelines and promoting a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2][3][4][5][6] this compound may cause allergic skin reactions, as well as allergy or asthma symptoms or breathing difficulties if inhaled.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[2][5] All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[6]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[2][7] This ensures that the waste is managed in accordance with all federal, state, and local regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9][10]
1. Segregation and Collection:
-
All waste contaminated with this compound, including expired or unused product, contaminated labware (e.g., vials, weighing paper, pipette tips), and personal protective equipment (PPE), must be segregated from general laboratory waste.[11]
-
Use designated, clearly labeled, leak-proof hazardous waste containers.[7][10] For sharps such as needles and syringes, a designated sharps container should be used.[7]
2. Labeling and Storage:
-
Label waste containers with "Hazardous Waste," the name of the chemical ("this compound Waste"), and the accumulation start date.[7]
-
Store the sealed containers in a designated, secure, and well-ventilated area away from incompatible materials.[6][7]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
-
The most common method for the final disposal of pharmaceutical waste is incineration at a permitted treatment facility, which ensures the complete destruction of the active pharmaceutical ingredient.[7][9]
Important Note: It is crucial to never dispose of this compound or any antibiotic down the drain or in the regular trash.[12][13] This practice is prohibited for hazardous waste pharmaceuticals and contributes to environmental contamination and the rise of antibiotic-resistant bacteria.[9][12][14]
Quantitative Data on this compound Degradation
Forced degradation studies have been conducted to understand the stability of this compound under various stress conditions. This data is valuable for researchers developing analytical methods and for understanding the potential breakdown of the compound.
| Stress Condition | Duration | Temperature | Extent of Degradation |
| 0.1 N HCl (Acid Hydrolysis) | 48 hours | Room Temperature | Degradation Observed |
| 0.1 N NaOH (Base Hydrolysis) | 48 hours | Room Temperature | Significant Degradation |
| 3% H₂O₂ (Oxidation) | Not Specified | 298 K | Degradation Observed |
| Photodegradation | 1.2 million lux hours | Not Specified | ~26% |
| Thermal (Solid State) | Variable | 393 K (RH=0%) | Degradation Observed |
| Data sourced from forced degradation studies and is intended for informational purposes.[3] |
Experimental Protocol: Alkaline Hydrolysis for Inactivation of this compound Liquid Waste
For laboratories that generate liquid waste containing this compound (e.g., stock solutions, contaminated media), chemical inactivation prior to disposal may be considered in consultation with your institution's EHS department. Alkaline hydrolysis is a recognized method for the degradation of β-lactam antibiotics.[10][11]
Objective: To hydrolyze the β-lactam ring of this compound, rendering it biologically inactive.
Materials:
-
This compound liquid waste
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)
-
Stir plate and stir bar
-
Labeled hazardous waste container for the final neutralized solution
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary safety equipment is readily accessible.
-
Alkalinization: While stirring, slowly add 1 M NaOH solution to the this compound liquid waste. The target is to raise the pH to a level sufficient to induce hydrolysis. A pH of >10 is generally effective for β-lactam degradation.
-
Inactivation: Allow the solution to stir at room temperature for a minimum of 12 hours to ensure complete hydrolysis of the antibiotic.[11]
-
Neutralization: After the inactivation period, neutralize the solution by slowly adding an appropriate acid (e.g., 1 M HCl) until the pH is between 6.0 and 8.0. Monitor the pH carefully to avoid over-acidification.
-
Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's chemical waste program.
Safety Precautions:
-
The addition of acid to a basic solution (and vice-versa) is an exothermic reaction. Add reagents slowly to control the temperature.
-
Always wear appropriate PPE to protect against splashes of corrosive solutions.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Stability studies of this compound in the solid state: Identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. STABILITY OF this compound IN AQUEOUS SOLUTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Biotic and abiotic degradation of four cephalosporin antibiotics in a lake surface water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and characterization of impurities and isomers in this compound by liquid chromatography/tandem mass spectrometry and a summary of the fragmentation pathways of oxime-type cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Hydrolysis of cephalosporins in strongly acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KINETICS OF THE HYDROLYSIS OF CEPHALOSPORIN C [jstage.jst.go.jp]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Cefpirome Sulfate
Essential protocols for the safe handling and disposal of cefpirome sulfate, a fourth-generation cephalosporin antibiotic, are critical for protecting researchers, scientists, and drug development professionals from potential health hazards. this compound is known to cause allergic skin reactions and may lead to allergy or asthma-like symptoms if inhaled.[1] Some safety data sheets also indicate it may be harmful if swallowed and can cause skin and serious eye irritation.[2] Adherence to stringent safety measures is paramount to mitigate these risks.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is essential to minimize exposure when working with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown | - NIOSH-approved N95 or higher-level respirator.[3]- Chemical safety goggles or a face shield.[3]- Two pairs of powder-free nitrile gloves (double-gloving).[3][4]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[3][4] |
| Handling Solutions | - Eye/Face Protection- Hand Protection- Lab Coat/Gown | - Chemical safety goggles.[3]- Powder-free nitrile gloves.[3]- A disposable or dedicated lab coat.[3] |
| Cleaning Spills | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers | - NIOSH-approved N95 or higher-level respirator.[3]- Chemical safety goggles and a face shield.[3]- Two pairs of heavy-duty nitrile gloves.[3]- A disposable, low-permeability gown.[3]- Disposable shoe covers.[3] |
Occupational Exposure Limits
While official Occupational Exposure Limits (OELs) for this compound have not been formally established, a precautionary approach is necessary. Based on its toxicological data, a provisional Occupational Exposure Band (OEB) of 3/4 is suggested, with a target air concentration of less than 10 µg/m³.[1]
Operational Procedures for Safe Handling
A systematic workflow is crucial for safely managing this compound in a laboratory setting. This includes careful preparation, handling, and disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Thoroughly wash hands with soap and water.
-
Gown: Put on a disposable gown, ensuring it is securely tied.[3]
-
Respiratory Protection: If handling the powder, put on an N95 respirator and ensure a proper fit.[3]
-
Eye/Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the gown's cuffs. Then, don the second pair of gloves.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first, peeling them away from your body. Then remove the inner pair.[3]
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it.[3]
-
Hand Hygiene: Wash hands thoroughly.
-
Eye/Face Protection: Remove safety goggles or a face shield from the back.[3]
-
Respiratory Protection: Remove the respirator from the back without touching the front.[3]
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.[3]
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound must be treated as hazardous chemical waste.[1] Improper disposal can lead to environmental contamination.
Waste Segregation and Collection:
-
Collect all solid waste, including contaminated PPE, vials, and weighing paper, in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid waste, such as stock solutions and contaminated media, should also be collected in designated hazardous waste containers.[5]
Final Disposal Methods:
-
Incineration: This is the preferred method for the final disposal of this compound waste.[5] Incineration at a licensed facility ensures the complete destruction of the active pharmaceutical ingredient.[5]
-
Licensed Hazardous Waste Disposal: Alternatively, arrange for disposal through a licensed hazardous material disposal company.[5]
Contaminated packaging should be disposed of in the same manner as the product itself.[5] Always consult and adhere to all federal, state, and local regulations regarding pharmaceutical waste disposal.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
